Metaflumizone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFOMMKAVSCNKQ-QNKGDIEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C(=N/NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009397 | |
| Record name | (E)-Metaflumizone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139968-49-3, 852403-68-0 | |
| Record name | Metaflumizone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139968493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metaflumizone, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852403680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Metaflumizone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Metaflumizone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of metaflumizone, a broad-spectrum semicarbazone insecticide. The document details the synthetic pathways for this compound and its key intermediates, presents quantitative data in structured tables, and includes detailed experimental protocols. Visual diagrams generated using the DOT language are provided to illustrate the chemical transformations.
Introduction
This compound is a voltage-dependent sodium channel blocker that effectively controls a wide range of insect pests.[1] It exists as a mixture of (E)- and (Z)-isomers due to the restricted rotation around the carbon-nitrogen double bond. The (E)-isomer is the more biologically active form, and commercial formulations typically contain a minimum E/Z ratio of 90:10.[1][2][3] The synthesis of this compound involves the condensation of two key intermediates: 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethanone and 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide.
Overall Synthesis Pathway
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of Intermediate 1: Preparation of 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide.
-
Synthesis of Intermediate 2: Preparation of 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethanone.
-
Final Condensation: Reaction of the two intermediates to yield this compound.
Synthesis of Intermediates
Synthesis of 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide (Intermediate 1)
This intermediate is synthesized in a two-step process starting from p-trifluoromethoxyaniline.
Step 1: Synthesis of Methyl (4-(trifluoromethoxy)phenyl)carbamate
p-Trifluoromethoxyaniline is reacted with methyl chloroformate in the presence of a base to form the corresponding carbamate.
Step 2: Synthesis of 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide
The carbamate is then reacted with hydrazine hydrate to yield the desired semicarbazide intermediate.
Synthesis of 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethanone (Intermediate 2)
This ketone intermediate is synthesized via a Friedel-Crafts acylation reaction.
Experimental Protocol (Representative)
-
To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane), add 3-(trifluoromethyl)benzoyl chloride at a low temperature (e.g., 0 °C).
-
To this mixture, add a solution of 4-cyanophenylacetic acid in the same solvent dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired ketone.
Final Condensation: Synthesis of this compound
This compound is synthesized by the condensation of the two key intermediates in the presence of a catalyst.[1][4]
Experimental Protocol
A general protocol for the final condensation step is as follows:
-
Charge a reactor with 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethanone, 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide, a suitable catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid), and a water-insoluble organic solvent (e.g., toluene, xylene).[4]
-
Heat the reaction mixture to a temperature between 80 °C and 140 °C for 1 to 3 hours.[4]
-
During the reaction, continuously remove the water generated, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards the product.[1][4]
-
After the reaction is complete, cool the mixture to 0-30 °C.[4]
-
The product precipitates out of the solution and is isolated by filtration.
-
Wash the solid product with a cold solvent and dry to obtain this compound as a mixture of E/Z isomers.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of this compound and its intermediates based on patent literature.
Table 1: Synthesis of 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl (4-(trifluoromethoxy)phenyl)carbamate | 50% Hydrazine Hydrate | - | 90 | 25 | 90 | [5] |
Table 2: Synthesis of this compound
| Intermediate 1 (g) | Intermediate 2 (g) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| 23.52 | 23.53 | Glacial Acetic Acid | Xylene | 140 | 2.5 | 90.4 | >95:5 | [4] |
| 24.70 | 23.53 | 2% Sulfuric Acid | Toluene | 110 | 2 | 93.0 | >96:4 | [4] |
| 28.22 | 23.53 | Conc. HCl | Dichloroethane | 80 | 1.5 | 92.3 | >95:5 | [4] |
| 54 | 57.8 | p-Toluenesulfonic Acid | Methanol | 60 | 8 | 85 | - | [5] |
Isomers of this compound
This compound exists as (E) and (Z) isomers at the C=N double bond. The (E)-isomer is generally more insecticidally active.
Separation of E/Z Isomers
The separation of the E/Z isomers of this compound can be achieved by chromatographic techniques or selective crystallization.
-
Chromatography: High-performance liquid chromatography (HPLC) using a suitable stationary phase (e.g., C18) and mobile phase can be employed for both analytical and preparative separation of the isomers.[2][6] The choice of solvent and pH can significantly influence the separation efficiency.
-
Selective Crystallization: The difference in the physical properties of the E and Z isomers, such as solubility in different solvents, can be exploited for their separation by fractional crystallization. This involves dissolving the isomer mixture in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The less soluble isomer will crystallize out first, allowing for its separation.
Experimental Protocol: Isomer Separation by Preparative HPLC (General Procedure)
-
Dissolve the E/Z isomer mixture of this compound in a suitable solvent.
-
Use a preparative HPLC system equipped with a C18 column.
-
Develop a mobile phase, which could be a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, to achieve baseline separation of the E and Z isomers in an analytical run.
-
Scale up the separation to the preparative column, injecting larger quantities of the mixture.
-
Collect the fractions corresponding to the E and Z isomers separately.
-
Combine the respective fractions and remove the solvent under reduced pressure to obtain the purified isomers.
Conclusion
This technical guide has outlined the synthetic pathways for this compound and its key intermediates. The final condensation reaction provides a mixture of E/Z isomers, with the more active E-isomer being the major component. The provided experimental protocols and quantitative data serve as a valuable resource for researchers involved in the synthesis and development of this compound and related compounds. Further optimization of the synthesis of the ketone intermediate and the development of stereoselective synthetic methods for the preferential formation of the E-isomer could be areas of future research.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound, (Z)- | C24H16F6N4O2 | CID 9827529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C24H16F6N4O2 | CID 11614934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Metaflumizone in Mammalian Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaflumizone is a semicarbazone insecticide that acts as a sodium channel blocker.[1][2][3] Its primary mode of action in target insects involves blocking voltage-dependent sodium channels, leading to a state of "relaxed" paralysis and subsequent death.[1] Unlike some other insecticides, this compound does not require metabolic activation to exert its toxic effects.[1] This technical guide provides a comprehensive overview of the toxicological profile of this compound in various mammalian models, summarizing key findings from acute, subchronic, and chronic toxicity studies, as well as assessments of its genotoxicity, carcinogenicity, reproductive and developmental toxicity, neurotoxicity, and immunotoxicity. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in rats have shown that this compound is extensively metabolized. The primary metabolic pathways include hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and subsequent conjugation with sulfate, glucuronic acid, glycine, or glutathione.[4] Despite extensive metabolism, the unchanged parent compound is the main component found in tissues.[5]
Acute Toxicity
This compound exhibits very low acute toxicity in mammalian models via oral, dermal, and inhalation routes of exposure.
Experimental Protocol: Acute Oral Toxicity (LD50) - Rat The acute oral toxicity of this compound is typically determined in rats following a limit test design. In this protocol, a single high dose (e.g., 5000 mg/kg body weight) of the test substance is administered orally by gavage to a group of rats. The animals are then observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded at regular intervals, and a gross necropsy is performed at the end of the observation period.
Table 1: Acute Toxicity of this compound
| Species | Route | Endpoint | Value | Reference |
| Rat | Oral | LD50 | >5000 mg/kg bw | [4][5] |
| Rat | Dermal | LD50 | >5000 mg/kg bw | [4] |
| Rat | Inhalation | LC50 | >5.2 mg/L | [5] |
| Rabbit | Skin Irritation | - | Not an irritant | [5] |
| Rabbit | Eye Irritation | - | Non-to-slightly irritating | [5] |
| Guinea Pig | Skin Sensitization | - | Not a sensitizer | [5] |
Subchronic and Chronic Toxicity
Repeated-dose toxicity studies in multiple species have demonstrated that this compound has a relatively low potential for toxicity following subchronic and chronic exposure. The primary effects observed at higher doses are related to decreased food consumption and reduced body weight gain.[5][6][7] Hematotoxicity has been identified as a key effect in longer-term studies.[8]
Experimental Protocol: 90-Day Oral Toxicity - Rat In a typical 90-day subchronic oral toxicity study, rats are administered this compound daily, either in the diet or by gavage, at three or more dose levels, along with a control group. Key parameters evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of a comprehensive set of tissues. The goal is to identify a No-Observed-Adverse-Effect-Level (NOAEL).
Table 2: Subchronic and Chronic Oral Toxicity of this compound
| Species | Duration | NOAEL | LOAEL | Key Effects at LOAEL | Reference |
| Mouse | 28-day | 8.2 mg/kg bw/day | 200 ppm (approx. 40 mg/kg bw/day) | Decreased food consumption and body weight gain. | [5] |
| Rat | 28-day & 3-month | 2.2 mg/kg bw/day | 4.3 mg/kg bw/day | Decreased food consumption and body weight gain. | [5] |
| Dog | 1-year | 12 mg/kg bw/day | 30 mg/kg bw/day | Clinical signs of poor health, decreased food consumption, reduced body weight gain, and changes in hematological parameters. | [5][6][7] |
| Rat | 2-year | 30 mg/kg bw/day | 60 mg/kg bw/day | Increased incidence of centrilobular hepatocellular hypertrophy and basophilic alteration in males. | [5] |
| Mouse | 18-month | 250 mg/kg bw/day | 1000 mg/kg bw/day | Decreased body weight gain and increased brown pigment in the spleen. | [5] |
Genotoxicity and Carcinogenicity
This compound has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays. The weight of evidence indicates that this compound is not genotoxic.[5][6][7] Long-term carcinogenicity studies in rats and mice have shown no evidence of oncogenic potential.[5][6][7]
Experimental Protocol: In Vivo Micronucleus Assay - Mouse The in vivo micronucleus assay is used to assess the potential of a substance to induce chromosomal damage. Mice are treated with this compound, typically via oral gavage or intraperitoneal injection, at multiple dose levels. Bone marrow or peripheral blood is collected at specified time points after treatment, and erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Table 3: Genotoxicity of this compound
| Assay | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and without | Negative | [5] |
| Chromosomal Aberration | In vitro | Without | Positive | [5] |
| Unscheduled DNA Synthesis | In vivo (Rat) | N/A | Negative | [5] |
| Micronucleus Formation | In vivo (Mouse) | N/A | Negative | [5] |
Table 4: Carcinogenicity of this compound
| Species | Duration | Doses Tested | Findings | Reference |
| Rat | 2-year | Up to 300 mg/kg bw/day (males), 200 mg/kg bw/day (females) | No evidence of carcinogenicity. | [5] |
| Mouse | 18-month | Up to 1000 mg/kg bw/day | No evidence of carcinogenicity. | [5] |
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies in rats and rabbits indicate that this compound is not a reproductive or developmental toxicant at doses that are not maternally toxic. It is not considered to be teratogenic.[6][7]
Experimental Protocol: Two-Generation Reproductive Toxicity - Rat In a two-generation study, male and female rats of the parent (P) generation are administered this compound in their diet for a specified period before mating, during mating, and for females, throughout gestation and lactation. The first-generation (F1) offspring are exposed to the test substance from conception through sexual maturity. Selected F1 animals are then mated to produce a second generation (F2). Key endpoints evaluated include reproductive performance (e.g., fertility, gestation length), offspring viability, growth, and development.
Table 5: Reproductive and Developmental Toxicity of this compound
| Species | Study Type | NOAEL (Maternal Toxicity) | NOAEL (Developmental/Reproductive Toxicity) | Key Findings | Reference |
| Rat | Two-Generation Reproduction | 20 mg/kg bw/day | 50 mg/kg bw/day (fertility) | Reduced fertility and high pup mortality at parentally toxic doses. | [5] |
| Rat | Developmental | 40 mg/kg bw/day | 120 mg/kg bw/day (highest dose tested) | No developmental effects at maternally non-toxic doses. | [5] |
| Rabbit | Developmental | 100 mg/kg bw/day | 100 mg/kg bw/day | Decreased fetal weights and incomplete ossification at maternally toxic doses. | [5] |
Neurotoxicity
Acute and subchronic neurotoxicity studies in rats have not revealed any evidence of neurotoxic effects of this compound.[6][7] While clinical signs of neurotoxicity have been observed in some studies, they were generally associated with overall poor health at high doses and were not accompanied by neuropathological changes.[8]
Experimental Protocol: Acute Neurotoxicity Study - Rat In an acute neurotoxicity study, rats are administered a single dose of this compound and are observed for a range of functional and behavioral effects. This typically includes a functional observational battery (FOB) to assess autonomic function, neuromuscular function, and sensory-motor responses, as well as automated measurements of motor activity. A neurohistopathological examination of central and peripheral nervous system tissues is also conducted.
Table 6: Neurotoxicity of this compound
| Species | Study Type | NOAEL (Systemic Toxicity) | NOAEL (Neurotoxicity) | Key Findings | Reference | |---|---|---|---|---| | Rat | Acute | - | 2000 mg/kg bw (highest dose tested) | No signs of systemic toxicity or neurotoxicity. |[5] | | Rat | Subchronic (90-day) | 36 mg/kg bw/day | 300 mg/kg bw/day (males), 150 mg/kg bw/day (females) (highest doses tested) | No evidence of neurotoxicity. Systemic toxicity at higher doses. |[5] |
Immunotoxicity
Studies on the immunotoxic potential of this compound have been conducted. While some effects on immune system organs were noted in general toxicity studies, a specific immunotoxicity study in rats did not show any functional deficits at the highest dose tested.[4][8]
Experimental Protocol: Immunotoxicity Study (T-cell Dependent Antibody Response - TDAR) - Rat The TDAR assay is a functional immunotoxicity test that evaluates the ability of the immune system to mount an antibody response to a T-cell dependent antigen, such as sheep red blood cells (SRBC) or keyhole limpet hemocyanin (KLH). Rats are treated with this compound for a specified period and then immunized with the antigen. The antibody response (e.g., IgM and IgG titers) is measured at the peak of the primary response.
Table 7: Immunotoxicity of this compound
| Species | Study Type | NOAEL (Systemic Toxicity) | NOAEL (Immunotoxicity) | Key Findings | Reference | |---|---|---|---|---| | Rat | 28-day Gavage | 40 mg/kg bw/day | 75 mg/kg bw/day (highest dose tested) | No treatment-related effects on immunotoxicity parameters. |[4] |
Signaling Pathways and Experimental Workflows
Mechanism of Action
The primary mechanism of action of this compound in insects is the blockage of voltage-gated sodium channels in the nervous system.[1] This leads to an inhibition of nerve impulses, resulting in paralysis and death. While this is the intended mode of action in pests, the toxicological studies in mammals have not identified a clear mode of action for the observed toxicities at high doses, which appear to be secondary to general systemic toxicity rather than a direct effect on sodium channels.[5][8]
References
- 1. littlefireants.com [littlefireants.com]
- 2. daikinchemicals.com [daikinchemicals.com]
- 3. Federal Register :: this compound; Pesticide Tolerance [federalregister.gov]
- 4. fao.org [fao.org]
- 5. Toxicological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. oecd.org [oecd.org]
The Environmental Fate and Soil Degradation of Metaflumizone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaflumizone is a broad-spectrum insecticide belonging to the semicarbazone class. It functions by blocking voltage-dependent sodium channels in the nervous systems of insects, leading to paralysis and death.[1][2] Commercial formulations of this compound typically contain a mixture of E and Z isomers, with the E-isomer being the more biologically active form.[2][3] Given its application in agriculture and veterinary medicine, a thorough understanding of its environmental fate, particularly its degradation in soil, is crucial for assessing its ecological risk. This guide provides an in-depth technical overview of the environmental persistence and degradation pathways of this compound, with a focus on soil environments.
Physicochemical Properties of this compound
The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is characterized by low aqueous solubility and low volatility, which suggests a limited potential for leaching into groundwater.[2][3] Its high potential for bioaccumulation is a noteworthy characteristic.[3] A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₆F₆N₄O₂ | [2][4] |
| Molecular Weight | 506.4 g/mol | [4] |
| Aqueous Solubility | Low, < 0.1 mg/mL | [3][5] |
| Vapor Pressure | Non-volatile | [3] |
| Log Kow | High potential for bioaccumulation | [3] |
| Isomer Ratio | E:Z ratio of approximately 90:10 in commercial products | [2][3][6] |
Soil Degradation
This compound is considered persistent in soil.[2][3] Its degradation in the soil environment is influenced by a combination of biotic and abiotic factors, including microbial activity, moisture, temperature, light, and soil type.
Aerobic and Anaerobic Degradation
Studies have shown that this compound degrades in soil under both aerobic and anaerobic conditions, with degradation being faster under anaerobic conditions.[7] In one study, the half-life (DT₅₀) under aerobic conditions was reported to be between 186 and 209 days, while another study reported a typical DT₅₀ of 141 days.[1][3] Under anaerobic conditions, the half-life was found to be significantly shorter, at 33.4 days.[7] The major degradation products under aerobic conditions are carbon dioxide and non-extractable residues.[1]
Influence of Environmental Factors
The rate of this compound degradation in soil is significantly impacted by various environmental factors:
-
Moisture: Degradation is faster in moist soil compared to dry soil. The half-life in dry soil has been reported to be as long as 150.4 days.[7]
-
Light: Photodegradation plays a role in the breakdown of this compound. Degradation is fastest under UV light (DT₅₀ of 27.3 days), followed by Xenon light (DT₅₀ of 43 days), and is slowest in the dark (DT₅₀ of 50.1 days).[7]
-
Temperature: As with most chemical and biological processes, the degradation rate of this compound increases with temperature, with half-lives ranging from 30.1 to 100.3 days across different temperature settings.[7]
-
Soil Type: Soil composition influences degradation rates. For instance, degradation was observed to be faster in Oxisol (pH 5.2, 1.2% organic carbon) compared to Inceptisol (pH 8.15, 0.36% organic carbon).[7]
-
Soil Sterilization: In sterilized soil, only a minimal (5%) dissipation of the initial concentration was observed after 90 days, highlighting the critical role of microbial activity in its degradation.[7]
A summary of this compound's soil degradation half-lives under various conditions is provided in Table 2.
| Condition | Half-life (DT₅₀) in days | Source |
| Aerobic (Lab, 20°C) | 141 | [3] |
| Aerobic | 186 - 209 | [1] |
| Aerobic | 50.1 | [7] |
| Anaerobic | 33.4 | [7] |
| Dry Soil | 150.4 | [7] |
| UV Light | 27.3 | [7] |
| Xenon Light | 43 | [7] |
| Dark | 50.1 | [7] |
| Varying Temperature | 30.1 - 100.3 | [7] |
| Rice Field Soil | 13.7 | [8] |
| Cabbage Field Soil | 4.0 - 4.8 | [9] |
Degradation Pathways and Metabolites
The degradation of this compound in soil proceeds through the cleavage of the molecule, resulting in several metabolites. The primary degradation products identified in soil are 4-cyanobenzoic acid and 4-trifluoromethoxy aniline.[7] In plant metabolism, which can have implications for soil residues from plant litter, the major degradation product is M320I04.[1] Other identified metabolites in various environmental compartments include M320I06, M320I08, M320I09, and the cyclic derivative M320I23.[1] Ultimately, these intermediates are further degraded to CO₂ and non-extractable residues.[1]
Caption: Proposed degradation pathway of this compound in soil.
Mobility in Soil
The mobility of a pesticide in soil determines its potential to move into water bodies. This is largely influenced by its adsorption to soil particles. The soil adsorption coefficient (Kd) for this compound has been reported to be 529 mL g⁻¹, indicating strong adsorption to soil and consequently low mobility.[3] This is consistent with its low aqueous solubility and supports the assessment of a low potential for leaching to groundwater.[2][3]
| Parameter | Value | Interpretation | Source |
| Linear Kd (mL g⁻¹) | 529 | Low mobility | [3] |
Ecotoxicological Effects
This compound exhibits low to moderate toxicity to most birds, aquatic species, honeybees, and earthworms.[2][3] However, a risk has been identified for birds and mammals due to potential biomagnification in the aquatic food chain. The chronic risk assessment for aquatic invertebrates could not be finalized in one peer review.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments related to the environmental fate of this compound, based on common practices and available information.
Aerobic Soil Metabolism Study (Following OECD 307)
A typical experimental workflow for a soil metabolism study is illustrated in the diagram below.
Caption: Generalized workflow for a soil metabolism study.
-
Test System: Freshly collected agricultural soil is sieved and characterized for properties such as pH, organic carbon content, texture, and microbial biomass.
-
Test Substance: ¹⁴C-labeled this compound (e.g., labeled in the benzonitrile or trifluoromethoxyphenyl ring) is used to facilitate tracking of the parent compound and its degradation products.[1]
-
Application: The test substance is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for a specified period (e.g., up to 120 days). For aerobic studies, a continuous flow of humidified air is passed through the incubation vessels. For anaerobic studies, the soil is saturated with water and purged with nitrogen.
-
Sampling and Analysis: Duplicate samples are taken at various time intervals. The soil is extracted with organic solvents (e.g., acetonitrile, methanol).[8] The extracts are analyzed by High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) to identify and quantify this compound and its metabolites.[1][8] Non-extractable residues are quantified by combustion analysis and Liquid Scintillation Counting (LSC). Evolved CO₂ is trapped and quantified by LSC.
Soil Photolysis Study (Following OECD Draft Guideline)
-
Test System: Thin layers of characterized soil are placed in quartz cells.
-
Test Substance: ¹⁴C-labeled this compound is applied uniformly to the soil surface.
-
Irradiation: The samples are exposed to a light source that simulates natural sunlight (e.g., a Xenon lamp) with controlled temperature and humidity. Dark control samples are incubated under the same conditions but shielded from light.
-
Sampling and Analysis: Samples are collected at different time points and analyzed as described for the soil metabolism study to determine the rate of photodegradation and identify photoproducts.
Hydrolysis Study (Following OECD 111)
-
Test System: Sterile aqueous buffer solutions at different pH values (e.g., 4, 5, 7, and 9) are used.
-
Test Substance: ¹⁴C-labeled this compound is added to the buffer solutions.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: Aliquots are taken at various intervals and analyzed by HPLC to determine the concentration of the parent compound and any hydrolysis products.
Analytical Methodology
The determination of this compound and its metabolites in soil samples typically involves the following steps:
-
Extraction: Soil samples are extracted with a suitable solvent, often acetonitrile or methanol, sometimes followed by a mixture with water.[8][10][11]
-
Clean-up: A clean-up step, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or liquid-liquid partition, may be employed to remove interfering matrix components.[1][8]
-
Determination: The final determination is performed by HPLC-MS/MS.[1][8][10][11] This technique provides high sensitivity and selectivity, allowing for the quantification of residues at low levels (e.g., a limit of quantitation of 0.01 mg/kg).[10][11]
Conclusion
This compound is a persistent insecticide in soil environments. Its degradation is primarily driven by microbial activity and is influenced by factors such as soil moisture, temperature, and light exposure. The primary degradation pathways involve the cleavage of the molecule to form metabolites such as 4-cyanobenzoic acid and 4-trifluoromethoxy aniline, which are further mineralized to carbon dioxide. Due to its strong adsorption to soil particles, this compound has a low mobility and is unlikely to leach into groundwater. While it exhibits low to moderate toxicity to many non-target organisms, its potential for bioaccumulation warrants consideration in comprehensive environmental risk assessments. Standardized experimental protocols are crucial for generating reliable data on the environmental fate of this compound to inform regulatory decisions and ensure its safe use.
References
- 1. fao.org [fao.org]
- 2. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]
- 3. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]
- 4. This compound | C24H16F6N4O2 | CID 11614934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. fao.org [fao.org]
- 7. Degradation of this compound in soil: impact of varying moisture, light, temperature, atmospheric CO2 level, soil type and soil sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of this compound in rice, water and soil under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Persistence of this compound on cabbage (Brassica oleracea Linne) and soil, and its risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Biochemical Profile of Metaflumizone in Rats: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical aspects of Metaflumizone absorption, distribution, metabolism, and excretion (ADME) in rats. The information is compiled from pivotal studies and presented to support research and development activities in the fields of toxicology, pharmacology, and drug metabolism.
Absorption
This compound demonstrates dose-dependent and formulation-dependent absorption in rats following oral administration. Studies utilizing radiolabeled this compound ([¹⁴C]benzonitrile-ring (B)-labeled or [¹⁴C]trifluoromethoxyphenyl-ring (T)-labeled) have provided key quantitative insights into its absorption characteristics.
Oral absorption is relatively low and decreases with increasing doses. After a single oral gavage administration, up to 17% of a 6 mg/kg body weight (bw) dose is absorbed, whereas at higher doses of 30 mg/kg bw and 1000 mg/kg bw, the absorption is reduced to up to 7%.[1] The formulation can significantly influence absorption, with administration in Cremophor, an emulsifying agent, at 6 mg/kg bw leading to a higher absorption of 33%.[1] Dietary administration at a lower dose of 0.76 mg/kg bw resulted in 23% absorption.[1]
Maximum plasma concentrations (Cmax) are typically reached between 10 and 48 hours post-dosing, indicating a relatively slow absorption rate.[1] An increase in the administered dose by a factor of 33 resulted in an approximately 10-fold increase in the area under the plasma concentration-time curve (AUC), which correlates with the lower absorption efficiency at higher doses.[1]
Table 1: Oral Absorption of this compound in Rats
| Dose | Administration Route | Vehicle | Absorption (% of Administered Dose) |
| 0.76 mg/kg bw | Dietary | - | 23%[1] |
| 6 mg/kg bw | Gavage | Aqueous | up to 17%[1] |
| 6 mg/kg bw | Gavage | Cremophor | 33%[1] |
| 30 mg/kg bw | Gavage | Aqueous | up to 7%[1] |
| 1000 mg/kg bw | Gavage | Aqueous | up to 7%[1] |
Distribution
Following absorption, this compound-derived radioactivity is widely distributed throughout the rat body. Tissue residue studies conducted 168 hours after single oral doses of 6 mg/kg bw and 30 mg/kg bw showed that approximately 15% and 2-3% of the administered dose remained in the tissues, respectively.[1]
The highest concentrations of residues are consistently found in fat, liver, kidney, muscle, and blood.[1]
Table 2: Tissue Distribution of this compound-Derived Radioactivity in Rats (168 hours post-dose)
| Tissue | Relative Concentration |
| Fat | High |
| Liver | High |
| Kidney | High |
| Muscle | High |
| Blood | High |
Metabolism
This compound undergoes extensive metabolism in rats, with the unchanged parent compound being the major component in tissues and plasma, but absent in urine and bile.[1] The primary metabolic pathways involve:
-
Hydroxylation: Addition of hydroxyl groups to the aniline or benzonitrile ring.
-
Hydrolysis: Cleavage of the central hydrazine carboxamide group, leading to the formation of aniline and phenacylbenzoylnitrile derivatives.
-
Conjugation: The hydroxylated metabolites readily undergo conjugation with glucuronic acid or sulfate. The trifluoromethoxyaniline group can be conjugated with malonic and oxalic acids. Glycine conjugation occurs at the carboxyl group of the cyanobenzoic acid, and glutathione conjugation happens via displacement of a fluorine atom from the trifluoromethyl or trifluoromethoxy groups.[1]
The metabolism of this compound is complex, leading to a variety of metabolites. A diagram of the proposed metabolic pathway is presented below.
Excretion
The primary route of elimination for this compound and its metabolites in rats is via the feces.[1] Fecal excretion mainly consists of the unabsorbed parent compound.[1] Biliary excretion plays a minor role, accounting for less than 5% of the administered dose.[1] Urinary excretion is also a minor pathway, with less than 3% of the administered dose being eliminated via this route.[1]
The elimination half-life of this compound-derived radioactivity is dependent on the position of the radiolabel. For the B-labeled compound, the half-life ranges from 27 to 48 hours, while for the T-labeled compound, it is significantly longer, ranging from 139 to 402 hours.[1] This suggests that metabolites containing the trifluoromethoxyphenyl ring are retained in the body for a longer duration.
Table 3: Excretion of this compound-Derived Radioactivity in Rats
| Excretion Route | Percentage of Administered Dose |
| Feces | Major route (>90%)[2] |
| Urine | < 3%[1] |
| Bile | < 5%[1] |
Experimental Protocols
The ADME studies of this compound in rats have generally followed standardized protocols in compliance with Good Laboratory Practice (GLP).
Animal Model and Dosing
-
Species: Rat (Sprague-Dawley strains are commonly used).
-
Radiolabeling: this compound is typically labeled with Carbon-14 at either the benzonitrile ring ([¹⁴C]B-label) or the trifluoromethoxyphenyl ring ([¹⁴C]T-label) to facilitate tracking and quantification.
-
Dose Administration: Oral gavage is the common route of administration, with the compound suspended in a vehicle such as 0.5% aqueous carboxymethylcellulose (CMC).
Sample Collection
-
Excreta: Urine and feces are collected at regular intervals (e.g., 0-12, 12-24, 24-48, 48-72 hours) post-dosing to determine the rate and route of excretion.
-
Bile: In specific studies, bile is collected from bile-duct cannulated rats to quantify biliary excretion.
-
Blood/Plasma: Blood samples are collected at various time points to determine the pharmacokinetic profile.
-
Tissues: At the termination of the study, various tissues are collected to assess the extent of distribution of the radiolabeled compound.
Analytical Methodology
-
Quantification of Radioactivity: Total radioactivity in samples is typically measured by liquid scintillation counting (LSC).
-
Metabolite Profiling and Identification: High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the primary analytical technique used for the separation, detection, and structural elucidation of this compound and its metabolites in biological matrices.[1]
References
Understanding the E/Z Isomer Ratio in Metaflumizone Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metaflumizone, a broad-spectrum semicarbazone insecticide, exists as a mixture of (E)- and (Z)- geometric isomers. The ratio of these isomers is a critical quality attribute of this compound formulations, as the (E)-isomer is the predominantly active form.[1] This technical guide provides an in-depth overview of the significance of the E/Z isomer ratio in this compound, methods for its determination, and factors influencing its stability in formulated products.
Introduction to this compound and its E/Z Isomerism
This compound is a voltage-dependent sodium channel blocker that induces flaccid paralysis in a wide range of insect pests, including those from the orders Lepidoptera, Coleoptera, Hymenoptera, Isoptera, and Diptera.[2] The molecule possesses a carbon-nitrogen double bond in its hydrazone structure, which gives rise to geometric isomerism, resulting in the (E) and (Z) isomers.
Commercial formulations of this compound are typically manufactured to contain a minimum E/Z ratio of 90:10.[1][2][3] This specification is driven by the fact that the (E)-isomer is significantly more biologically active than the (Z)-isomer.[3] Therefore, accurate and precise monitoring of the E/Z isomer ratio is essential for ensuring the quality, efficacy, and consistency of this compound-based insecticide products.
Biological Activity of E and Z Isomers
The insecticidal activity of this compound is primarily attributed to the (E)-isomer. While both isomers are considered in risk assessments, the (E)-isomer is reported to be approximately 10 times more active than the (Z)-isomer.[3] This significant difference in biological activity underscores the importance of maintaining a high proportion of the (E)-isomer in the final product. A shift in the E/Z ratio towards a higher concentration of the Z-isomer could lead to a reduction in the product's efficacy against target pests.
Table 1: Relative Biological Activity of this compound Isomers
| Isomer | Relative Insecticidal Activity |
| (E)-isomer | High |
| (Z)-isomer | Low (approximately 10-fold less active than the E-isomer)[3] |
Analytical Methods for E/Z Isomer Ratio Determination
The separation and quantification of this compound's E and Z isomers are typically achieved using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with either a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common approach for separating the E and Z isomers. The difference in the spatial arrangement of the isomers leads to different interactions with the stationary phase, allowing for their separation.
Table 2: Typical HPLC and HPLC-MS/MS Parameters for this compound Isomer Analysis
| Parameter | HPLC-UV | HPLC-MS/MS |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., phosphoric acid) | Acetonitrile and water with a volatile acidic modifier (e.g., formic acid) |
| Detection | UV at a specific wavelength (e.g., 220 nm) | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | - | Electrospray Ionization (ESI), positive or negative mode |
| Monitored Transitions | - | Specific precursor and product ion pairs for each isomer |
Experimental Protocol: HPLC-MS/MS Method for E/Z Isomer Quantification in Formulations
This section outlines a general, validated method for the determination of the E/Z isomer ratio in this compound formulations.
3.2.1. Materials and Reagents
-
This compound analytical standard (with a certified E/Z ratio)
-
(E)-metaflumizone and (Z)-metaflumizone certified reference materials
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm)
3.2.2. Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3.2.3. Chromatographic Conditions
-
Column: C18 reverse-phase, 100 mm x 2.1 mm, 2.6 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve baseline separation of the E and Z isomers.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
3.2.4. Mass Spectrometric Conditions
-
Ionization Mode: ESI positive
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Precursor Ion (m/z): [M+H]+ for both isomers
-
Product Ions (m/z): At least two specific product ions for each isomer for quantification and confirmation.
3.2.5. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of the this compound analytical standard, (E)-isomer, and (Z)-isomer in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the isomers in the samples.
-
Sample Preparation:
-
Accurately weigh a portion of the this compound formulation.
-
Disperse or dissolve the sample in a known volume of acetonitrile.
-
Use sonication or vigorous shaking to ensure complete extraction.
-
Dilute the extract with acetonitrile to a concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
3.2.6. Data Analysis
-
Integrate the peak areas of the E and Z isomers in the chromatograms of the standards and samples.
-
Construct calibration curves for each isomer by plotting peak area against concentration.
-
Determine the concentration of the E and Z isomers in the samples using the calibration curves.
-
Calculate the E/Z ratio by dividing the concentration of the E-isomer by the concentration of the Z-isomer.
Factors Influencing the E/Z Isomer Ratio in Formulations
The stability of the E/Z isomer ratio in this compound formulations can be influenced by several environmental factors. Understanding these factors is crucial for ensuring product quality throughout its shelf life.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce isomerization of the carbon-nitrogen double bond in this compound, potentially altering the E/Z ratio. Studies on other molecules with similar structures have shown that photoisomerization can lead to a shift in the equilibrium between E and Z isomers. Therefore, it is recommended that this compound formulations be stored in opaque packaging to protect them from light.
pH
The pH of the formulation, especially for aqueous-based formulations like suspension concentrates (SC), can impact the rate of isomerization. While specific data on the effect of pH on this compound isomerization is limited in publicly available literature, studies on other compounds with imine linkages suggest that both acidic and basic conditions can catalyze E/Z isomerization. The rate of isomerization is often pH-dependent.
Temperature
Elevated temperatures can provide the activation energy required for the interconversion of E and Z isomers. Long-term storage at high temperatures may lead to a gradual change in the isomer ratio until a thermodynamic equilibrium is reached. Stability studies conducted at various temperatures are essential to establish appropriate storage conditions for this compound formulations.
Table 3: Summary of Factors Affecting this compound E/Z Isomer Stability
| Factor | Potential Impact on E/Z Ratio | Mitigation Strategies |
| Light (UV) | Can induce photoisomerization, potentially shifting the E:Z ratio. | Store in opaque, light-protective packaging. |
| pH | Both acidic and basic conditions may catalyze isomerization in aqueous formulations. | Maintain a stable pH within the formulation through appropriate buffering. |
| Temperature | Elevated temperatures can accelerate the rate of isomerization. | Store at recommended temperatures and avoid exposure to extreme heat. |
Visualization of Workflows and Relationships
Experimental Workflow for E/Z Isomer Ratio Determination
Caption: Workflow for this compound E/Z Isomer Ratio Analysis.
Logical Relationship of Factors Affecting Formulation Stability
References
The Discovery and Development of Metaflumizone: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Metaflumizone is a broad-spectrum semicarbazone insecticide that represents a significant advancement in pest control technology. Discovered in the early 1990s by Nihon Nohyaku, it was later co-developed for various applications with BASF and Fort Dodge Animal Health.[1] Its unique mode of action, targeting the voltage-gated sodium channels of insects, offers an alternative to other insecticide classes and a tool for resistance management. This technical guide provides a comprehensive overview of the discovery, development, and key characteristics of this compound, with a focus on its chemical synthesis, mechanism of action, insecticidal efficacy, and toxicological profile. Detailed experimental methodologies and quantitative data are presented to support a thorough understanding of this important insecticide.
Introduction
This compound, with the chemical name (EZ)-2´-[2-(4-cyanophenyl)-1-(α,α,α-trifluoro-m-tolyl)ethylidene]-4-(trifluoromethoxy)carbanilohydrazide, emerged from a research program aimed at improving upon the insecticidal properties of pyrazoline compounds.[1] It is a member of the semicarbazone class of insecticides and is distinguished by its novel mode of action, which involves the blockage of voltage-dependent sodium channels in the nervous system of target insects, leading to paralysis.[2] this compound is a mixture of E and Z isomers, with the E-isomer being the more biologically active form; commercial formulations typically contain a minimum E/Z ratio of 90:10.[3][4]
The development of this compound was a collaborative effort. Following its discovery by Nihon Nohyaku, it was co-developed with BASF for agricultural and urban pest control and with Fort Dodge Animal Health for veterinary applications, such as flea and tick treatments for cats and dogs under the brand name ProMeris.[1]
Discovery and Synthesis
The discovery of this compound originated from a synthesis program that began with a pyrazoline insecticide as a lead compound.[1] The research aimed to develop a novel insecticide with a favorable safety profile for mammals.
The synthesis of this compound is achieved through a condensation reaction between two primary intermediates: m-trifluoromethylphenyl-4-nitrilebenzylketone and p-trifluoromethoxyphenylaminohydrazide.[3] This reaction is typically carried out in a water-insoluble organic solvent with a suitable catalyst at temperatures ranging from 80°C to 140°C for 1 to 3 hours.[3] The removal of water generated during the reaction drives the process to completion.[3]
Mode of Action: A Unique Sodium Channel Blocker
This compound's insecticidal activity stems from its ability to block voltage-gated sodium channels in the insect nervous system. This action is distinct from other classes of insecticides that also target sodium channels, such as pyrethroids. This compound selectively binds to the slow-inactivated state of the sodium channels, a mechanism that leads to a "flaccid paralysis" in insects.
The following diagram illustrates the signaling pathway and the mechanism of action of this compound.
Caption: this compound's mechanism of action on insect sodium channels.
Insecticidal Efficacy
This compound has demonstrated broad-spectrum activity against a variety of insect pests, including those in the orders Lepidoptera, Coleoptera, Hemiptera, Hymenoptera, Isoptera, and Diptera.[3]
The following table summarizes the lethal concentration (LC50) values of this compound against several key insect pests.
| Target Pest | Life Stage | Bioassay Method | LC50 | Reference |
| Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae | Leaf-dip | 1.47 mg/L | [5] |
| Plutella xylostella (Meta-SEL Strain) | 3rd Instar Larvae | Leaf-dip | 1968.31 mg/L | [5] |
| Plutella xylostella | Not Specified | Not Specified | 1.06 mg/L (LC15) | [6] |
| Plutella xylostella | Not Specified | Not Specified | 2.03 mg/L (LC25) | [6] |
| Spodoptera exigua (Beet Armyworm) | Not Specified | Not Specified | 0.211 - 0.761 mg/L | [7] |
| Ctenocephalides felis (Cat Flea) | Adult | Topical | >99.3% efficacy for 3 weeks | [4] |
Toxicological Profile
A key aspect of this compound's development was its favorable toxicological profile in mammals, which sets it apart from earlier pyrazoline insecticides.[8] Extensive toxicological studies have been conducted on various mammalian species.
The following table summarizes key toxicological data for this compound.
| Study Type | Species | Route | Value | Reference |
| Acute Oral LD50 | Rat | Oral | > 5000 mg/kg bw | [2] |
| Acute Dermal LD50 | Rat | Dermal | > 5000 mg/kg bw | [2] |
| Acute Inhalation LC50 | Rat | Inhalation | > 5.2 mg/L | [2] |
| 1-Year Chronic Study (NOAEL) | Dog | Oral | 12 mg/kg/day | [9][10] |
| 2-Generation Reproduction (NOAEL) | Rat | Oral | 20 mg/kg bw/day | [11] |
| Developmental Toxicity (NOAEL) | Rabbit | Oral | 100 mg/kg bw/day | [2] |
This compound is not considered to be a skin irritant and does not have the potential to induce skin sensitization.[9] Furthermore, it has not been found to be genotoxic or carcinogenic in long-term studies.[9][10]
Experimental Protocols
Insecticide Bioassay: Leaf-Dip Method
A common method to assess the efficacy of an insecticide like this compound is the leaf-dip bioassay. The following is a generalized protocol.
Caption: A typical workflow for a leaf-dip insecticide bioassay.
Detailed Steps:
-
Preparation of Test Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone) and then serially diluted with distilled water containing a surfactant (e.g., Triton X-100) to create a range of test concentrations. A control solution without the insecticide is also prepared.
-
Treatment of Leaves: Fresh, undamaged leaves from the host plant of the target insect are excised. Each leaf is dipped into one of the test solutions for a standardized period (e.g., 10-30 seconds) and then allowed to air dry.
-
Insect Exposure: The treated leaves are placed individually into ventilated containers, such as petri dishes lined with moistened filter paper. A known number of test insects (of a specific life stage, e.g., third-instar larvae) are then introduced into each container.
-
Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod) for the duration of the experiment.
-
Mortality Assessment: Mortality is assessed at predetermined time points (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded are considered dead.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then typically performed to calculate the LC50 value and its 95% confidence intervals.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC)
The TEVC technique is used to study the effects of compounds like this compound on ion channels expressed in large cells, such as Xenopus laevis oocytes.
Generalized Protocol:
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.
-
cRNA Injection: The oocytes are injected with cRNA encoding the insect voltage-gated sodium channel of interest. The oocytes are then incubated for several days to allow for protein expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a specific level (the holding potential).
-
The membrane potential is then stepped to a series of test potentials to elicit ionic currents through the expressed channels.
-
-
Compound Application: A solution containing this compound is perfused into the recording chamber, and the effect on the ionic currents is recorded.
-
Data Acquisition and Analysis: The currents are recorded and analyzed to determine the effect of this compound on the channel's gating properties (e.g., activation, inactivation).
Commercial Development and Applications
The development of this compound has been a global effort. After its discovery by Nihon Nohyaku, a partnership with BASF led to its development for agricultural and professional pest control markets.[1] It was first registered in the US in 2007.[12] For the veterinary market, it was co-developed with Fort Dodge Animal Health and launched in 2007 as ProMeris for the control of fleas and ticks on cats and dogs.[2][13] However, the production of ProMeris was later discontinued by Pfizer, which had acquired Wyeth, the parent company of Fort Dodge Animal Health.[2][14]
The following diagram outlines the key stages in the discovery and development of this compound.
Caption: The timeline of this compound's discovery and development.
Conclusion
This compound stands as a successful example of rational insecticide design, evolving from an earlier class of compounds to a commercially viable product with a distinct mode of action and a favorable safety profile. Its journey from discovery to market highlights the importance of interdisciplinary research, including synthetic chemistry, toxicology, and electrophysiology, as well as strategic partnerships for global development. For researchers and professionals in drug and pesticide development, the history of this compound offers valuable insights into the process of innovation in crop protection and animal health.
References
- 1. Discovery of novel pyrazoline insecticides [pubmed.ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. researchgate.net [researchgate.net]
- 4. everycat.org [everycat.org]
- 5. researchgate.net [researchgate.net]
- 6. doaj.org [doaj.org]
- 7. Baseline Susceptibility of Plutella xylostella and Spodoptera exigua to Fluxametamide in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. entomoljournal.com [entomoljournal.com]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 12. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]
- 13. dvm360.com [dvm360.com]
- 14. whole-dog-journal.com [whole-dog-journal.com]
Metaflumizone: A Technical Guide to its Classification as a Semicarbazone Insecticide
Introduction
Metaflumizone is a broad-spectrum insecticide classified under the semicarbazone chemical class.[1][2][3][4] Discovered in the early 1990s by Nihon Nohyaku and co-developed with BASF, it represents a significant advancement in insecticide chemistry, stemming from earlier pyrazoline sodium channel blocker insecticides but with markedly improved mammalian safety.[5][6][7] Its unique mode of action, which does not necessitate bioactivation, sets it apart from many other insecticides.[8][9][10] The Insecticide Resistance Action Committee (IRAC) has placed this compound in its own distinct group, 22B, as a voltage-dependent sodium channel blocker.[3][8] This guide provides a detailed technical overview of this compound, focusing on the chemical, biological, and experimental data that underpin its classification.
Chemical Structure and Physicochemical Properties
This compound is chemically identified as (EZ)-2´-[2-(4-cyanophenyl)-1-(α,α,α-trifluoro-m-tolyl)ethylidene]-4-(trifluoromethoxy)carbanilohydrazide.[1][7] The molecule exists as a mixture of E and Z isomers, typically in a 9:1 ratio, with the E-isomer being the more biologically active form.[1][4] The defining feature of its structure is the semicarbazone moiety, which is crucial for its insecticidal activity.
Caption: Chemical structure of this compound highlighting the core semicarbazone group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₆F₆N₄O₂ | [3][11] |
| Molar Mass | 506.4 g/mol | [3][11] |
| CAS Number | 139968-49-3 | [11] |
| Appearance | White crystalline solid | |
| Water Solubility | < 0.1 mg/mL (insoluble) | [12] |
| Log P (octanol-water) | 4.7 | |
| Vapor Pressure | 1.2 x 10⁻⁹ Pa at 20°C |
Mode of Action: Voltage-Dependent Sodium Channel Blockade
The insecticidal action of this compound is primarily due to the blockage of voltage-dependent sodium channels in the nervous system of target insects, leading to a state of "flaccid paralysis" and eventual death.[1][3][13] Unlike other insecticides that may require metabolic activation to become toxic, this compound is active in its parent form.[9][10]
This compound exhibits a state-dependent blocking mechanism, meaning it preferentially binds to and stabilizes the sodium channels in their slow-inactivated, non-conducting state.[3][5][6][14][15] This action prevents the channels from returning to a resting state, thereby blocking the propagation of nerve impulses. This is a characteristic shared with other sodium channel blocker insecticides (SCBIs).[5][6][16] However, this compound also shows some distinct interactions, such as affecting the voltage dependence of activation, which suggests a potential interaction with the resting state of the channels as well.[14][15] This unique mode of action is the basis for its classification by IRAC in a separate group (22B), which helps in resistance management strategies as it shows no cross-resistance with other insecticide classes like pyrethroids, organophosphates, or carbamates.[8][9][13]
Caption: this compound's mode of action on voltage-gated sodium channel states.
Experimental Protocols and Evidence
The classification and understanding of this compound's mode of action are supported by extensive experimental data derived from electrophysiological studies and insecticidal bioassays.
Electrophysiological Studies
These studies are crucial for demonstrating the direct effect of this compound on nerve cell function.
Protocol: Two-Electrode Voltage-Clamp (TEVC) on Xenopus oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular cell layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding for specific insect (e.g., from Manduca sexta or Apis mellifera) or mammalian voltage-gated sodium channel subunits.[5][17]
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for channel protein expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.
-
A voltage-clamp amplifier is used to hold the membrane at a specific potential (e.g., -90 mV).
-
Voltage protocols are applied to elicit sodium currents. To study state-dependence, the holding potential is varied to favor different channel states (resting, inactivated).
-
-
Compound Application: this compound, dissolved in a suitable solvent like DMSO and diluted in the perfusion solution, is applied to the oocyte.
-
Data Analysis: The sodium currents are recorded before and after the application of this compound. The degree of current inhibition at different holding potentials and pulse protocols is analyzed to determine the affinity of this compound for the different states of the sodium channel.[14]
Key Findings: Studies using this protocol have confirmed that this compound potently blocks insect sodium channels and does so by binding with high affinity to the slow-inactivated state.[5][6]
Insecticidal Bioassays
Bioassays are used to determine the efficacy of this compound against target insect pests.
Protocol: Topical Application Bioassay
-
Insect Rearing: A susceptible laboratory strain of the target insect (e.g., Spodoptera frugiperda, Leptinotarsa decemlineata) is reared under controlled conditions. Third-instar larvae are commonly used.
-
Insecticide Preparation: Technical grade this compound is dissolved in a volatile solvent like acetone to prepare a stock solution.[18] A series of dilutions are made to create a range of concentrations.
-
Application: A micro-applicator is used to apply a precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal thoracic region of individual larvae.[18] A control group is treated with the solvent alone.
-
Incubation: Treated insects are placed in individual containers with a food source (e.g., a leaf disc) and maintained under controlled temperature and humidity.
-
Mortality Assessment: Mortality is recorded at specific time intervals, typically 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the lethal concentration or dose required to kill 50% of the test population (LC₅₀ or LD₅₀).
Quantitative Data
Insecticidal Efficacy
This compound is effective against a wide range of chewing insect pests, particularly Lepidoptera and Coleoptera.[9][19]
Table 2: Efficacy of this compound Against Selected Insect Pests
| Target Pest | Life Stage | Bioassay Method | Efficacy Metric (LC₅₀) | Reference |
| Fall Armyworm (Spodoptera frugiperda) | 3rd Instar Larva | Diet Incorporation | 0.86 µg/g (at 72h) | [20] |
| Colorado Potato Beetle (Leptinotarsa decemlineata) | Younger Larva | Leaf Dip | 0.28 mg/kg | [20] |
| Colorado Potato Beetle (Leptinotarsa decemlineata) | Older Larva | Leaf Dip | 0.31 mg/kg | [20] |
| Argentine Ant (Linepithema humile) | Adult | Feeding (Honey/Water Bait) | 100% mortality at 0.05% (4-5 days) | [13] |
| Red Imported Fire Ant (Solenopsis invicta) | Adult | Broadcast Bait | >80% reduction at 0.063% (7 days) | [13] |
Mammalian Toxicology
A key feature of this compound is its favorable toxicological profile in mammals, which distinguishes it from earlier sodium channel blockers.[2][5]
Table 3: Summary of Mammalian Toxicological Data for this compound
| Study Type | Species | Route | Value | Reference |
| Acute Oral LD₅₀ | Rat | Oral | >5000 mg/kg bw | [1][21] |
| Acute Dermal LD₅₀ | Rat | Dermal | >5000 mg/kg bw | [21] |
| Acute Inhalation LC₅₀ | Rat | Inhalation | >5.2 mg/L | [1][21] |
| Skin Irritation | Rabbit | Dermal | Not an irritant | [1][22] |
| Eye Irritation | Rabbit | Ocular | Non- to slightly irritating | [1] |
| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | [1][22] |
| Chronic Toxicity (1-year) | Dog | Oral | NOAEL: 12 mg/kg/day | [22] |
| Carcinogenicity | Rat, Mouse | Oral | No evidence of oncogenicity | [1][22] |
| Genotoxicity | In vitro & In vivo | N/A | No genotoxic potential | [1][22] |
| Reproductive/Developmental Toxicity | Rat, Rabbit | Oral | Not selectively toxic to offspring or fetus; not teratogenic | [22] |
NOAEL: No Observed Adverse Effect Level
Synthesis Overview
The synthesis of this compound is typically achieved through a condensation reaction. The key intermediates are m-trifluoromethylphenyl-4-nitrilebenzylketone and p-trifluoromethoxyphenylaminohydrazide. These compounds are reacted in a water-insoluble organic solvent with a suitable catalyst at elevated temperatures (80-140°C) for 1 to 3 hours.[2] The water generated during the reaction is removed to drive the reaction to completion.[2]
Conclusion
The classification of this compound as a semicarbazone insecticide is unequivocally supported by its chemical structure, which contains the characteristic semicarbazone functional group. Its mode of action has been thoroughly elucidated through extensive electrophysiological and toxicological research. This body of evidence confirms that this compound acts as a potent, state-dependent blocker of voltage-gated sodium channels in insects. Its high efficacy against key pests, coupled with a low acute toxicity profile in mammals and a unique IRAC classification, establishes this compound as a valuable tool in integrated pest management and insecticide resistance management programs.
References
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- 2. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]
- 5. This compound is a novel sodium channel blocker insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound, a novel semicarbazone insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101774951A - this compound synthesis method - Google Patents [patents.google.com]
- 11. This compound | C24H16F6N4O2 | CID 11614934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. littlefireants.com [littlefireants.com]
- 14. Role of the local anesthetic receptor in the state-dependent inhibition of voltage-gated sodium channels by the insecticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits the honeybee NaV 1 channel by targeting recovery from slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. entomoljournal.com [entomoljournal.com]
- 19. This compound 33%Sc Low Toxicity and Environmentally Friendly Insecticide and Pesticide - this compound and Insect Growth Regulator Igr [engepesticides.en.made-in-china.com]
- 20. researchgate.net [researchgate.net]
- 21. ema.europa.eu [ema.europa.eu]
- 22. Toxicological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Genotoxicity and carcinogenicity studies of Metaflumizone
An In-depth Technical Guide to the Genotoxicity and Carcinogenicity of Metaflumizone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the genotoxicity and carcinogenicity profile of this compound, a semicarbazone insecticide. The information is compiled from various regulatory assessments and toxicological studies, presenting key data in a structured format to facilitate scientific review and comparison.
Executive Summary
This compound has been evaluated through a comprehensive battery of in vitro and in vivo genotoxicity assays, as well as long-term carcinogenicity bioassays in rodents. The weight of evidence from these studies indicates that this compound is unlikely to be genotoxic in vivo and does not pose a carcinogenic risk to humans.[1][2] While an in vitro study showed a positive result for chromosomal aberrations without metabolic activation, this was not replicated in in vivo studies.[1] Long-term studies in both mice and rats have shown no evidence of carcinogenicity at the highest doses tested.[1][3]
Genotoxicity Profile
This compound has been subjected to a standard battery of tests to assess its potential to induce genetic mutations or chromosomal damage. The results are summarized below.
Data Presentation: Genotoxicity Studies
| Assay Type | Test System | Metabolic Activation (S9) | Concentration/Dose Range | Result | Reference |
| In Vitro Studies | |||||
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2uvrA) | With and Without | 20 - 5000 µ g/plate | Negative | [4] |
| Chromosomal Aberration | Mammalian Cells | Without | Not Specified | Positive | [1] |
| Chromosomal Aberration | Mammalian Cells | With | Not Specified | Negative | [1] |
| In Vivo Studies | |||||
| Micronucleus Formation | Mouse Bone Marrow | N/A | Not Specified | Negative | [1] |
| Unscheduled DNA Synthesis (UDS) | Rat Liver | N/A | Not Specified | Negative | [1] |
| Metabolite Studies | |||||
| M320I02 (Z-isomer) - Ames Test | S. typhimurium | With and Without | Not Specified | Negative | [1][5] |
| M320I04 - Ames Test | S. typhimurium | Not Specified | Not Specified | Negative | [4] |
| M320I23 - Ames Test | S. typhimurium | Not Specified | Not Specified | Negative | [1] |
| M320I23 - Chromosomal Aberration | Mammalian Cells | With | Not Specified | Positive | [1] |
| M320I23 - Micronucleus Formation | Mouse | N/A | Not Specified | Negative | [1] |
| M320I29 - Gene Mutation & Chromosomal Aberration | Mammalian Cells | Not Specified | Not Specified | Negative | [1] |
| M320I06 - Multiple in vitro & in vivo assays | Various | Not Specified | Not Specified | Negative | [4] |
Carcinogenicity Profile
Long-term studies were conducted to assess the carcinogenic potential of this compound in rodents.
Data Presentation: Carcinogenicity Studies
| Study Type | Species (Strain) | Duration | Dose Levels (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Carcinogenic Potential | Reference |
| Toxicity & Carcinogenicity | Rat | 2 years | Males: up to 300, Females: up to 200 | 30 | No evidence of carcinogenicity | [1] |
| Carcinogenicity | Mouse | 18 months | up to 1000 | 250 | No evidence of carcinogenicity | [1] |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in this guide. These protocols are based on standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.
Bacterial Reverse Mutation Assay (Ames Test)
This in vitro assay evaluates the potential of a substance to induce gene mutations (point mutations) in bacteria.
Methodology:
-
Test Strains: Several strains of Salmonella typhimurium and Escherichia coli are used, which are auxotrophic for histidine (or tryptophan), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[8][9]
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic metabolism in mammals.[9][10]
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar plate lacking histidine.[8]
-
Incubation: Plates are incubated for 48-72 hours at 37°C.[8]
-
Endpoint: A positive result is indicated by a significant, concentration-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) compared to the negative control.[9]
In Vitro Chromosomal Aberration Test
This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[11]
Methodology:
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[12]
-
Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a short (e.g., 3-6 hours) or long (e.g., 24 hours) duration. The assay is conducted with and without metabolic activation (S9).[11][12]
-
Metaphase Arrest: Following exposure and a recovery period, a spindle inhibitor (e.g., colchicine) is added to arrest cells in the metaphase stage of mitosis.[11]
-
Harvesting and Staining: Cells are harvested, fixed, and stained. Slides are then prepared for microscopic analysis.
-
Endpoint: Metaphase cells are analyzed microscopically for chromosomal aberrations, such as breaks, gaps, and exchanges. A substance is considered positive if it causes a statistically significant, concentration-dependent increase in the frequency of cells with structural aberrations.[12]
In Vivo Mammalian Erythrocyte Micronucleus Test
This test detects damage to chromosomes or the mitotic spindle in the bone marrow of rodents.[13]
Methodology:
-
Test System: Typically, mice or rats are used.[14]
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a known positive control are also included.[15]
-
Exposure: Animals are typically dosed once or twice over a 24-hour period.[14]
-
Sample Collection: At 24 and 48 hours after the final dose, bone marrow is extracted from the femur or peripheral blood is collected.[13]
-
Slide Preparation: Smears of the bone marrow or blood are made on microscope slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Endpoint: A large number of polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei (small, secondary nuclei formed from chromosome fragments or whole chromosomes left behind during cell division). An increase in the frequency of micronucleated PCEs in treated animals indicates genotoxicity.[13][16]
Rodent Carcinogenicity Bioassay
This long-term study evaluates the carcinogenic potential of a substance following chronic exposure.
Methodology:
-
Test System: Two rodent species are typically used, most commonly rats and mice.[17]
-
Administration: The test substance is administered daily to the animals for the majority of their lifespan (e.g., 18 months for mice, 2 years for rats).[1][18] Administration is often through the diet or by oral gavage.
-
Dose Selection: At least three dose levels are used, plus a concurrent control group. The highest dose is intended to be a maximum tolerated dose (MTD), which produces minimal toxicity without significantly shortening the animal's lifespan.
-
Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Endpoint: At the end of the study, all animals undergo a full necropsy and comprehensive histopathological examination of all organs and tissues. The incidence of tumors (neoplasms) in the treated groups is compared to the control group to determine carcinogenic potential.[17]
References
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- 2. researchgate.net [researchgate.net]
- 3. Toxicological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.who.int [apps.who.int]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 7. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bulldog-bio.com [bulldog-bio.com]
- 11. fda.gov [fda.gov]
- 12. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 13. nucro-technics.com [nucro-technics.com]
- 14. inotiv.com [inotiv.com]
- 15. oecd.org [oecd.org]
- 16. in vivo MN Test | MetaSystems [metasystems-international.com]
- 17. The 2-year rodent bioassay in drug and chemical carcinogenesis testing: Sensitivity, according to the framework of carcinogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical methods for Metaflumizone residue detection in crops
Application Notes:
Introduction
Metaflumizone is a broad-spectrum semicarbazone insecticide used to control a variety of pests on agricultural crops.[1] Due to its potential for residues to remain in treated products, sensitive and reliable analytical methods are required to ensure food safety and compliance with Maximum Residue Limits (MRLs).[2][3] The most common and effective technique for the determination of this compound residues in crop matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5] This is often paired with a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method, which provides high recovery rates and efficient cleanup of complex food matrices.[6][7][8][9]
Analytical Principle
The general workflow involves homogenization of the crop sample, followed by extraction of this compound residues using an organic solvent, typically acetonitrile. A subsequent salting-out step separates the organic layer from the aqueous phase. For many matrices, a dispersive solid-phase extraction (d-SPE) cleanup is employed to remove interfering co-extractives like pigments and fatty acids. The final extract is then analyzed by LC-MS/MS, which offers high sensitivity and selectivity for the quantification of the target analyte.[4][5]
Quantitative Data Summary
The following tables summarize the performance of validated analytical methods for this compound residue detection in various crops.
Table 1: Method Validation Parameters for this compound in Various Crops
| Crop Matrix | Method | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Tomatoes | QuEChERS, LC-MS/MS | 0.005 | 77.2 - 94.1 | < 20 | [10][11] |
| Peppers | QuEChERS, LC-MS/MS | 0.005 | 77.2 - 94.1 | < 20 | [10][11] |
| Chinese Broccoli | QuEChERS, LC-MS/MS | 0.005 | 71.8 - 94.6 | 1.5 - 3.2 | [6] |
| Various Plant Products* | Methanol/Water Extraction, Liquid-Liquid Partition, HPLC-MS/MS | 0.01 | Not Specified | Not Specified | [12] |
| Bovine Milk & Hen Eggs | Not Specified | 0.005 | Not Specified | Not Specified | [1] |
| Bovine & Hen Tissues | Not Specified | 0.01 | Not Specified | Not Specified | [1] |
*Includes white cabbage, tomato, cotton seed, lettuce, potato tuber, lemon, wheat grain.
Table 2: Typical LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Instrument | Dionex Ultimate 3000 RS UHPLC+ or equivalent |
| Column | Accucore RP-MS C18 (100 mm × 2.1 mm, 2.6 µm) or equivalent[11] |
| Mobile Phase A | Ultrapure water with 0.1% formic acid (v/v)[11] |
| Mobile Phase B | Methanol with 0.1% formic acid (v/v)[11] |
| Flow Rate | 0.3 mL/min[11] |
| Column Temperature | 40 °C[11] |
| Injection Volume | 5 µL[8] |
| Mass Spectrometry | |
| Instrument | Thermo Fisher Scientific TSQ Altis Triple Quadrupole MS or equivalent[11] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Experimental Workflow Diagram
Caption: General experimental workflow for this compound residue analysis using the QuEChERS method.
Detailed Experimental Protocols
This section provides a representative protocol for the determination of this compound in high-moisture crops like tomatoes and peppers, based on the widely adopted QuEChERS methodology.
1. Reagents and Materials
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Formic Acid (reagent grade).
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Citrate Sesquihydrate. Pre-packaged salt mixtures are commercially available.[8]
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18 sorbent, anhydrous MgSO₄. Pre-packaged d-SPE tubes are commercially available.
-
Equipment: High-speed homogenizer, centrifuge capable of 4000 rpm, vortex mixer, 50 mL and 15 mL polypropylene centrifuge tubes, analytical balance, syringe filters (0.22 µm PTFE).
-
Instrumentation: LC-MS/MS system as described in Table 2.
2. Standard Solution Preparation
-
Stock Solution (e.g., 1000 mg/L): Accurately weigh the this compound analytical standard and dissolve it in methanol to prepare a stock solution. Store at -18 °C.
-
Intermediate and Working Solutions: Prepare a series of intermediate and working standard solutions by serially diluting the stock solution with methanol or a suitable solvent.[8]
-
Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards by spiking blank crop extract (obtained by performing the entire extraction procedure on an untreated sample) with the working standard solutions to achieve a concentration range of 0.005 to 0.2 mg/kg.[10][11]
3. Sample Preparation Protocol (QuEChERS)
-
Homogenization: Weigh 10 g (± 0.1 g) of a representative, homogenized crop sample into a 50 mL polypropylene centrifuge tube.[8]
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously or vortex for 1 minute to ensure thorough mixing.[8]
-
Salting Out: Add the buffered salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).[9] Immediately cap and shake vigorously for 1 minute. This step induces phase separation.
-
First Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes. This will separate the sample solids and aqueous layer from the upper acetonitrile (organic) layer.[8]
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile extract into a 2 mL or 15 mL d-SPE tube containing PSA sorbent and anhydrous MgSO₄.[9]
-
Vortex and Second Centrifugation: Cap the d-SPE tube, vortex for 1 minute, and then centrifuge at ≥ 4000 rpm for 5 minutes. The PSA helps remove organic acids and other interferences, while MgSO₄ removes residual water.
-
Final Extract: The resulting supernatant is the final, cleaned-up extract.
4. Instrumental Analysis
-
Filtration: Take the final extract and filter it through a 0.22 µm syringe filter into an autosampler vial.[10][11]
-
Injection: Inject the sample into the LC-MS/MS system.
-
Data Acquisition: Analyze the sample using the instrumental parameters outlined in Table 2. Monitor for the specific precursor-to-product ion transitions for the E- and Z-isomers of this compound to ensure accurate identification and quantification.
5. Method Validation
To ensure the reliability of the results, the analytical method should be validated according to established guidelines (e.g., SANTE/11312/2021).[10][11] Key parameters to assess include:
-
Selectivity: The ability to differentiate the analyte from matrix interferences.
-
Linearity: The response of the instrument should be linear over the desired concentration range (e.g., 0.005 - 0.2 mg/kg).[10]
-
Accuracy (Recovery): Determined by analyzing samples spiked with known concentrations of this compound. Mean recoveries should typically be within 70-120%.[11]
-
Precision (RSD): The relative standard deviation of replicate measurements should be ≤ 20%.[11]
-
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision.[10][11]
References
- 1. fao.org [fao.org]
- 2. lcms.cz [lcms.cz]
- 3. w3.ual.es [w3.ual.es]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms - Kintek Detection [kintekdetection.com]
- 6. Method validation and residue analysis of methoxyfenozide and this compound in Chinese broccoli under field conditions by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aensiweb.com [aensiweb.com]
- 9. digital.csic.es [digital.csic.es]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. fao.org [fao.org]
Application Notes and Protocols for Bioassays to Determine Metaflumizone Efficacy on Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaflumizone is a broad-spectrum semicarbazone insecticide that acts as a voltage-dependent sodium channel blocker.[1][2] Its unique mode of action, which involves binding to the slow-inactivated state of the sodium channel, leads to a state of "relaxed" paralysis and subsequent death in target insects.[3][4] This novel mechanism makes it an important tool for insecticide resistance management, as it shows no known cross-resistance with other insecticide classes like carbamates, organophosphates, or pyrethroids.[3] this compound is effective against a range of insect pests, primarily in the orders Lepidoptera, Coleoptera, Hymenoptera, and Isoptera.[5]
These application notes provide detailed protocols for conducting various bioassays to evaluate the efficacy of this compound against target insect pests. The described methods include topical application, diet incorporation, and contact bioassays, which are standard procedures for determining insecticide toxicity. Additionally, this document outlines methods for assessing both lethal and sublethal effects, providing a comprehensive approach to understanding the full toxicological profile of this compound.
Mode of Action: Sodium Channel Blockade
This compound exerts its insecticidal effect by blocking voltage-gated sodium channels in the insect's nervous system.[1][5] Unlike other insecticides that target sodium channels, this compound preferentially binds to the channel in its slow-inactivated state.[4] This binding traps the channel in a non-conductive conformation, preventing the propagation of action potentials. The disruption of nerve signal transmission leads to flaccid paralysis, cessation of feeding, and eventual death of the insect.[3][4]
Quantitative Efficacy Data
The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of this compound for various insect species from different orders. These values are critical for determining the appropriate concentrations for bioassays and for comparing the susceptibility of different pest populations.
Table 1: Efficacy of this compound against Lepidoptera
| Species | Bioassay Method | LC50/LD50 | Exposure Time | Reference(s) |
| Spodoptera frugiperda (Fall Armyworm) | Diet Incorporation | 2.43 mg/L | 72 hours | [1][6] |
| Spodoptera littoralis (Cotton Leafworm) | Leaf Dipping | 20.41 ppm | - |
Table 2: Efficacy of this compound against Coleoptera
| Species | Bioassay Method | LC50 | Exposure Time | Reference(s) |
| Leptinotarsa decemlineata (Colorado Potato Beetle) | Leaf-Dip | 0.57 - 1.31 ppm | - | [6] |
Table 3: Efficacy of this compound against Hymenoptera
| Species | Bioassay Method | Concentration | Mortality | Exposure Time | Reference(s) |
| Linepithema humile (Argentine Ant) | Honey/Water Bait | 0.05 - 0.5% | 100% | 4-5 days | [3] |
| Pogonomyrmex occidentalis (Western Harvester Ant) | Honey/Water Bait | 0.5% | >90% | 5 days | [3] |
| Crematogaster sp. | Gel Bait | 0.25% | - | - | [3] |
| Solenopsis invicta (Red Imported Fire Ant) | Broadcast Bait | 0.063% | Population Reduction | 7 days | [3] |
Table 4: Efficacy of this compound against Isoptera
| Species | Bioassay Method | Concentration | Mortality | Exposure Time | Reference(s) |
| Subterranean Termites | Commercial Bait | 0.3% | >80% | 5 days | [3] |
| Subterranean Termites | Commercial Bait | 0.3% | 100% | 11 days | [3] |
Experimental Protocols
The following are detailed protocols for conducting bioassays to determine the efficacy of this compound.
Protocol 1: Topical Application Bioassay
This method is used to determine the dose of this compound that is lethal to an insect when applied directly to its cuticle.
Materials:
-
Technical grade this compound
-
Acetone (or other suitable solvent)
-
Microliter applicator
-
Insect rearing containers
-
Anesthetic (e.g., CO2 or chilling)
-
Test insects of a uniform age and stage
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Perform serial dilutions to create a range of at least five concentrations.
-
Include a solvent-only control.
-
-
Insect Handling:
-
Anesthetize a group of insects.
-
Select healthy, uniform individuals for treatment.
-
-
Application:
-
Using a microliter applicator, apply a precise volume (typically 1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.
-
Treat a minimum of 20-30 insects per concentration.
-
-
Observation:
-
Place the treated insects in clean rearing containers with access to food and water.
-
Maintain under controlled environmental conditions (temperature, humidity, photoperiod).
-
Assess for signs of paralysis and mortality at 24, 48, and 72 hours post-application. Mortality is defined as the inability to make a coordinated movement when prodded.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula.
-
Calculate the LD50 value and its 95% confidence intervals using probit analysis.
-
Protocol 2: Diet Incorporation Bioassay
This method assesses the toxicity of this compound when ingested by the target insect.
Materials:
-
Technical grade this compound
-
Solvent (e.g., acetone or water with a surfactant)
-
Artificial diet appropriate for the test insect
-
Bioassay trays or containers
-
Test insects (typically early instars)
Procedure:
-
Preparation of Treated Diet:
-
Prepare a series of at least five concentrations of this compound in a suitable solvent.
-
Incorporate a known volume of each concentration into the artificial diet while it is still liquid and has cooled to a temperature that will not degrade the insecticide.
-
Mix thoroughly to ensure even distribution.
-
Prepare a control diet with the solvent only.
-
Dispense the treated diet into bioassay trays or containers.
-
-
Insect Infestation:
-
Place one insect larva into each well of the bioassay tray containing the treated diet.
-
Use a minimum of 20-30 insects per concentration.
-
-
Incubation and Observation:
-
Seal the bioassay trays to prevent escape and maintain humidity.
-
Incubate under controlled environmental conditions.
-
Record mortality at 24, 48, 72, and 96 hours.
-
-
Data Analysis:
-
Correct for control mortality.
-
Calculate the LC50 value and its 95% confidence intervals using probit analysis.
-
Protocol 3: Contact Bioassay (Vial or Petri Dish)
This method evaluates the toxicity of this compound through tarsal contact with a treated surface.
Materials:
-
Technical grade this compound
-
Acetone or other volatile solvent
-
Glass vials or petri dishes
-
Vortex mixer or roller
-
Test insects
Procedure:
-
Preparation of Treated Surfaces:
-
Prepare a series of at least five concentrations of this compound in acetone.
-
Pipette a known volume (e.g., 1 mL) of each concentration into a glass vial or petri dish.
-
Roll or swirl the container until the solvent has completely evaporated, leaving a uniform film of the insecticide on the inner surface.
-
Prepare a control set with solvent only.
-
-
Insect Exposure:
-
Introduce a known number of insects (e.g., 10-20) into each treated container.
-
Provide a food source if the observation period is longer than 24 hours.
-
-
Observation:
-
Maintain the containers under controlled environmental conditions.
-
Assess for paralysis and mortality at various time points (e.g., 1, 4, 8, 24, and 48 hours).
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration at each time point.
-
Determine the LC50 and LT50 (lethal time for 50% mortality) values.
-
Assessment of Sublethal Effects
In addition to lethal effects, sublethal concentrations of this compound can impact insect behavior and physiology.[1][6] These effects can be important for understanding the overall impact of the insecticide on a pest population.
Table 5: Sublethal Effects of this compound
| Insect Species | Sublethal Effect | Observation | Reference(s) |
| Spodoptera frugiperda | Developmental and Reproductive | Shortened adult longevity, extended pupal development, reduced pupal weight and pupation rates, decreased adult fecundity. | [1][6] |
| Macrolophus pygmaeus | Behavioral | Increased resting and preening time, decreased plant feeding. | [7] |
Protocol for Assessing Sublethal Effects:
-
Determine Sublethal Concentrations:
-
From the lethal bioassays, determine the LC10 and LC25 values. These concentrations are typically used for sublethal studies.
-
-
Exposure:
-
Expose a population of insects to the predetermined sublethal concentrations using one of the previously described bioassay methods (e.g., diet incorporation).
-
-
Observation of Endpoints:
-
Development: Monitor larval and pupal duration, and pupal weight.
-
Reproduction: Measure adult longevity, fecundity (number of eggs laid), and fertility (egg hatch rate).
-
Behavior: Observe changes in feeding behavior, mobility, and mating behavior.
-
-
Data Analysis:
-
Compare the observed parameters in the treated groups to a control group using appropriate statistical tests (e.g., ANOVA, t-test).
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to design and conduct robust bioassays to evaluate the efficacy of this compound. By following these standardized methods, researchers can generate reliable and comparable data on the lethal and sublethal effects of this important insecticide on a wide range of insect pests. This information is crucial for developing effective pest management strategies and for monitoring the development of insecticide resistance.
References
- 1. Sublethal effect and detoxifying metabolism of this compound and indoxacarb on the fall armyworm, Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]
- 3. littlefireants.com [littlefireants.com]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Sublethal effect and detoxifying metabolism of this compound and indoxacarb on the fall armyworm, Spodoptera frugiperda [ouci.dntb.gov.ua]
- 7. beyondpesticides.org [beyondpesticides.org]
Metaflumizone: Application Notes and Protocols for Integrated Pest Management (IPM) Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaflumizone is a broad-spectrum semicarbazone insecticide, classified by the Insecticide Resistance Action Committee (IRAC) as a Group 22B insecticide.[1] Its unique mode of action, targeting the voltage-dependent sodium channels of insects, makes it a valuable tool in Integrated Pest Management (IPM) programs, particularly for managing resistance to other insecticide classes.[2][3] this compound acts by blocking the sodium channels in the nervous system, leading to "relaxed" paralysis and cessation of feeding, ultimately causing insect death.[4][5][6] A key advantage of this compound is that it does not require metabolic activation to be effective against target pests.[1][2][3]
These application notes provide a comprehensive overview of this compound's efficacy, detailed experimental protocols for its evaluation, and its mechanism of action for researchers and professionals in pest management and drug development.
Data Presentation
Efficacy of this compound Against Key Pests
The following table summarizes the lethal concentration (LC50) values of this compound against various key insect pests, providing a quantitative measure of its efficacy.
| Pest Species | Common Name | Bioassay Method | LC50 | Reference |
| Leptinotarsa decemlineata | Colorado potato beetle | Leaf-dip | 0.57 - 1.31 ppm | [7] |
| Spodoptera littoralis | Cotton leafworm | Leaf-dipping | 20.41 ppm | [8] |
| Callosobruchus maculatus | Cowpea beetle | Filter paper contact | > Indoxacarb (after 6 days) | [9] |
Toxicity of this compound to Non-Target Organisms
Understanding the impact on non-target species is crucial for IPM. The following table presents the lethal dose (LD50) and lethal rate (LR50) of this compound for beneficial insects.
| Organism | Common Name | Bioassay Method | LD50 / LR50 | Reference |
| Apis mellifera | Honeybee | Contact | 1.65 µ g/bee | [2] |
| Aphidius rhopalosiphi | Parasitic wasp | Standard laboratory test | 3.48 g/ha | [2] |
Signaling Pathway and Mechanism of Action
This compound's insecticidal activity stems from its ability to block voltage-gated sodium channels in the insect's nervous system. It specifically binds to the slow-inactivated state of these channels, preventing the influx of sodium ions that are essential for the propagation of nerve impulses. This disruption leads to flaccid paralysis and eventual death of the insect.[7][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. jove.com [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baseline toxicity and field efficacy of this compound on Colorado potato beetle (Coleoptera: Chrysomelidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eajbsf.journals.ekb.eg [eajbsf.journals.ekb.eg]
- 9. ajas.journals.ekb.eg [ajas.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. This compound is a novel sodium channel blocker insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
Sublethal Effects of Metaflumizone on Insect Behavior and Reproduction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaflumizone is a broad-spectrum semicarbazone insecticide that acts as a voltage-dependent sodium channel blocker in insects.[1] Its primary mode of action involves binding to the sodium channels in the insect's nervous system, leading to paralysis and cessation of feeding.[1][2] While the lethal effects of this compound are well-documented, there is a growing body of research focusing on its sublethal effects on insect behavior and reproduction. Understanding these sublethal impacts is crucial for comprehensive risk assessment, effective pest management strategies, and the development of novel, more targeted insecticides.
These application notes provide a summary of the known sublethal effects of this compound on insect behavior and reproduction, detailed experimental protocols for assessing these effects, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Sublethal Effects of this compound
The following tables summarize the quantitative data on the sublethal effects of this compound on the fall armyworm, Spodoptera frugiperda, a significant agricultural pest. The data is extracted from studies where third-instar larvae were exposed to sublethal concentrations (LC10 and LC30) of this compound using an insecticide-incorporated artificial diet method.
Table 1: Sublethal Effects of this compound on the Development of Spodoptera frugiperda
| Parameter | Control (Mean ± SE) | LC10 this compound (Mean ± SE) | LC30 this compound (Mean ± SE) |
| Larval Developmental Time (days) | 14.12 ± 0.15 | 13.25 ± 0.17 | 12.88 ± 0.13 |
| Pupal Developmental Time (days) | 8.54 ± 0.10 | 9.21 ± 0.12 | 9.87 ± 0.15 |
| Pupal Weight (mg) | 235.4 ± 3.1 | 210.7 ± 2.8 | 198.5 ± 2.5 |
| Pupation Rate (%) | 92.5 ± 2.5 | 78.3 ± 3.1 | 65.7 ± 3.5 |
| Adult Longevity (days) | 10.2 ± 0.4 | 8.7 ± 0.3 | 7.9 ± 0.3 |
* Indicates a statistically significant difference from the control group. Data synthesized from studies on Spodoptera frugiperda.
Table 2: Sublethal Effects of this compound on the Reproduction of Spodoptera frugiperda
| Parameter | Control (Mean ± SE) | LC10 this compound (Mean ± SE) | LC30 this compound (Mean ± SE) |
| Fecundity (eggs/female) | 850 ± 45 | 625 ± 38 | 480 ± 32 |
* Indicates a statistically significant difference from the control group. Data synthesized from studies on Spodoptera frugiperda.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the sublethal effects of this compound on insect behavior and reproduction.
Protocol 1: Insect Rearing and Generation of Sublethal Concentrations
Objective: To maintain a healthy insect colony and prepare accurate sublethal concentrations of this compound for bioassays.
Materials:
-
Insect colony (e.g., Spodoptera frugiperda)
-
Artificial diet specific to the insect species
-
Rearing containers with appropriate ventilation
-
Incubator or environmental chamber with controlled temperature, humidity, and photoperiod
-
Technical grade this compound
-
Acetone (or other suitable solvent)
-
Distilled water
-
Serial dilution tubes
-
Vortex mixer
-
Micropipettes
Procedure:
-
Insect Rearing: Maintain the insect colony on a species-specific artificial diet in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, 14:10 h light:dark photoperiod). Ensure a continuous supply of fresh diet and clean rearing containers to maintain a healthy, multi-generational colony.
-
Stock Solution Preparation: Prepare a stock solution of this compound by dissolving a known weight of technical grade insecticide in a minimal amount of a suitable solvent (e.g., acetone).
-
Serial Dilutions: Perform serial dilutions of the stock solution with distilled water to obtain a range of concentrations for determining the lethal concentrations (e.g., LC10, LC30, LC50).
-
LC50 Determination: Conduct a preliminary bioassay to determine the LC50 (median lethal concentration) of this compound for the target insect instar. This is typically done by incorporating a range of this compound concentrations into the artificial diet and recording mortality after a specific period (e.g., 72 hours).
-
Preparation of Sublethal Concentrations: Based on the determined LC50 value, calculate and prepare the desired sublethal concentrations (e.g., LC10 and LC30) for the main experiments.
Protocol 2: Insecticide-Incorporated Artificial Diet Bioassay
Objective: To expose insects to sublethal concentrations of this compound through their diet.
Materials:
-
Prepared sublethal concentrations of this compound
-
Artificial diet components
-
Blender or homogenizer
-
Bioassay trays or individual rearing cups
-
Third-instar larvae of the target insect species
-
Fine-tipped paintbrush
Procedure:
-
Diet Preparation: Prepare the artificial diet according to the standard recipe for the target insect species.
-
Incorporation of Insecticide: While the diet is still in a liquid or semi-liquid state and has cooled to a temperature that will not degrade the insecticide (typically around 40-50°C), add the appropriate volume of the prepared this compound dilutions to achieve the desired final sublethal concentrations (LC10 and LC30). For the control group, add the same volume of distilled water (with the solvent if used in the treatment dilutions). Mix thoroughly to ensure even distribution of the insecticide.
-
Dispensing Diet: Dispense a consistent amount of the treated and control diets into individual wells of bioassay trays or rearing cups. Allow the diet to solidify.
-
Insect Infestation: Using a fine-tipped paintbrush, carefully transfer one third-instar larva into each well or cup.
-
Incubation: Place the bioassay trays or cups in a controlled environmental chamber under the same conditions as the main insect colony.
-
Data Collection: Monitor the insects daily and record relevant life history parameters as detailed in the subsequent protocols.
Protocol 3: Assessment of Developmental and Reproductive Parameters
Objective: To quantify the sublethal effects of this compound on key life history traits.
Materials:
-
Insects from the bioassay (Protocol 2)
-
Microscope or magnifying glass
-
Fine-tipped forceps
-
Analytical balance
-
Mating cages
-
Oviposition substrate (e.g., cotton balls soaked in sugar solution, specific plant leaves)
Procedure:
-
Larval and Pupal Development:
-
Record the duration of the larval stage (from infestation to pupation) for each individual.
-
Once pupation occurs, record the date.
-
Weigh each pupa within 24 hours of pupation using an analytical balance.
-
Record the duration of the pupal stage (from pupation to adult emergence).
-
Calculate the pupation rate as the percentage of larvae that successfully pupate.
-
-
Adult Longevity and Fecundity:
-
Upon adult emergence, pair one male and one female from the same treatment group in a mating cage.
-
Provide a suitable oviposition substrate and a food source (e.g., 10% honey solution).
-
Record the longevity of both male and female adults.
-
Count the number of eggs laid by each female daily throughout her lifespan to determine the total fecundity.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
References
Application Notes & Protocols for Field Trial Evaluation of Metaflumizone
Introduction
Metaflumizone is a broad-spectrum insecticide from the semicarbazone chemical class.[1] Its unique mode of action involves blocking voltage-dependent sodium channels in the nervous system of target insects, leading to a state of "relaxed" paralysis and subsequent death.[2][3] This mechanism is distinct from many other insecticide classes, and this compound does not require metabolic activation to be effective.[2][4] Consequently, it shows no known cross-resistance with carbamates, organophosphates, or pyrethroids, making it a valuable tool for insecticide resistance management programs.[2][4] this compound has demonstrated high efficacy against a wide range of pests in both urban and agricultural settings, including ants, termites, cockroaches, caterpillars, and beetles.[2][3][5]
These application notes provide detailed methodologies for conducting field trials to evaluate the performance of this compound-based insecticide formulations. The protocols are designed for researchers, scientists, and pest management professionals to generate robust and comparable data on the efficacy of this compound against various target pests.
Mechanism of Action: Sodium Channel Blockade
This compound's insecticidal activity stems from its ability to bind to and block the sodium channels of nerve cells. This action prevents the influx of sodium ions, which is essential for the propagation of nerve impulses. The result is a flaccid paralysis, as the insect's muscles can no longer receive signals from the nervous system.
Caption: this compound's mode of action on insect nerve cells.
General Field Trial Workflow
A systematic approach is crucial for obtaining reliable data from field trials. The following workflow outlines the key phases of a typical efficacy evaluation study.
Caption: Standard workflow for an insecticide field trial.
Protocol 1: Efficacy Against Nuisance & Fire Ants
This protocol is designed to evaluate the performance of this compound granular or gel baits against foraging ants and mound-building fire ants.
1.1. Objective To determine the efficacy of this compound bait formulations in reducing the population and foraging activity of target ant species under field conditions.
1.2. Materials and Methods
-
Test Formulations: this compound granular or gel bait at various concentrations (e.g., 0.063%, 0.125%, 0.25%).[2]
-
Control Treatments:
-
Positive Control: A commercial standard bait with a different active ingredient (e.g., Hydramethylnon 0.73%).[2]
-
Negative Control: Placebo bait (without active ingredient) or no treatment.
-
-
Test Site: An area with a known, active infestation of the target ant species (e.g., Red Imported Fire Ant, Solenopsis invicta; Argentine Ant, Linepithema humile).[2]
-
Equipment:
1.3. Experimental Procedure
-
Site Selection and Plot Layout:
-
Pre-Treatment Assessment (Day 0):
-
Foraging Activity: Place pre-baited cards (honey/sardine mix) near colonies. After 30 minutes, count the number of ants on each card to establish a baseline.[2]
-
Mound Activity Rating (for fire ants): Gently disturb each marked mound and estimate the number of active fire ants using a rating scale (e.g., 0-5, where 0 = no ants, 5 = >500 ants).[2]
-
-
Treatment Application:
-
Post-Treatment Data Collection:
-
Repeat the pre-treatment assessment methods at scheduled intervals, such as 3, 7, 14, 21, 28, 35, and 60 days after treatment (DAT).[2]
-
Record the ant counts and/or mound activity ratings for each plot at each interval.
-
1.4. Data Presentation: Ant Efficacy
The collected data should be summarized to calculate the percent reduction in ant activity compared to the baseline and the control group.
Table 1: Efficacy of this compound Bait on Red Imported Fire Ant (Solenopsis invicta)
| Treatment | Rate (% a.i.) | Mean Mound Activity Rating (7 DAT) | % Population Reduction (7 DAT) |
|---|---|---|---|
| This compound | 0.063% | Similar to positive control | High |
| Hydramethylnon | 0.73% | Similar to this compound | High |
| Control | N/A | No significant change | Low |
Data derived from field trials in Mississippi.[2]
Table 2: Efficacy of this compound Gel Bait on Tapinoma nigerrium
| Treatment (0.25% a.i.) | % Control (3 DAT) | % Control (7 DAT) | % Control (14 DAT) |
|---|---|---|---|
| This compound | ≥ 80% | > 80% | > 80% |
Data derived from field trials in Spain.[2]
Protocol 2: Efficacy Against House Flies (Musca domestica)
This protocol details a choice-test bioassay to assess the efficacy of this compound granular fly bait.
2.1. Objective To evaluate the mortality rate of house flies when presented with this compound granular bait in a choice-test scenario.
2.2. Materials and Methods
-
Test Formulation: this compound granular fly bait.
-
Control Treatments:
-
Test Subjects: First-generation (F1) adult house flies raised from a field-collected population.[6]
-
Equipment:
-
Bioassay cages.
-
Containers for bait, sugar, and water.
-
Data recording materials.
-
2.3. Experimental Procedure
-
Bioassay Setup:
-
Prepare bioassay cages for each treatment group.
-
In each cage, provide flies with ad libitum access to water and granular sugar.[6]
-
For the treatment group, add a container with the this compound bait.
-
For the positive control group, add a container with the methomyl-based bait.
-
The negative control group receives only water and sugar.[6]
-
-
Data Collection:
2.4. Data Presentation: House Fly Efficacy
Data should be presented as cumulative mortality over time, allowing for comparison between treatments.
Table 3: Cumulative Mortality of House Flies with Granular Baits
| Treatment | Cumulative Mortality (Day 2) | Cumulative Mortality (Day 7) | Cumulative Mortality (Day 14) |
|---|---|---|---|
| This compound | 49.9% | 96.1% | 99.0% |
| Methomyl (Positive Control) | 57.9% | 91.4% | 97.6% |
Data from a laboratory bioassay using field-collected flies. There were no significant differences in cumulative mortality on days 7 and 14.[6]
Protocol 3: Efficacy Against Subterranean Termites
This protocol outlines a laboratory evaluation of this compound bait efficacy against subterranean termites.
3.1. Objective To determine the mortality rate of subterranean termites exposed to this compound-incorporated baits in a controlled laboratory setting.
3.2. Materials and Methods
-
Test Formulation: this compound incorporated into a commercial termite bait matrix at a specific concentration (e.g., 0.3%).[2]
-
Test Subjects: Worker termites of a relevant species (e.g., Reticulitermes flavipes).[2]
-
Equipment:
3.3. Experimental Procedure
-
Bioassay Setup:
-
Prepare Petri dishes with a layer of moist sand.
-
Introduce a known number of worker termites (e.g., 50) into each dish.[2]
-
Place a pre-weighed amount of the this compound bait sample into each treatment dish.
-
-
Incubation and Observation:
-
Maintain the dishes in an environmental chamber at 25°C and 85% RH.[2]
-
Monitor the dishes at regular intervals (e.g., daily or every other day).
-
-
Data Collection:
3.4. Data Presentation: Termite Efficacy
The results should clearly show the progression of mortality over time.
Caption: Experimental workflow for a laboratory termite bait bioassay.
Table 4: Laboratory Mortality of Subterranean Termites (R. flavipes) with 0.3% this compound Bait
| Days After Exposure | Cumulative Mortality |
|---|---|
| 5 | > 80% |
| 11 | 100% |
Data derived from a laboratory evaluation.[2]
References
- 1. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]
- 2. littlefireants.com [littlefireants.com]
- 3. Statistical analysis of comparative field trials of acute rodenticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. youtube.com [youtube.com]
- 6. Evaluation of this compound granular fly bait for management of houseflies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Formulating Metaflumizone Baits in Urban Pest Control Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and evaluation of Metaflumizone baits for the control of key urban pests. The information is compiled to assist in the development and standardized testing of new bait formulations, ensuring reproducibility and comparability of results.
Introduction to this compound
This compound is a broad-spectrum insecticide belonging to the semicarbazone chemical class.[1] Its unique mode of action involves blocking voltage-dependent sodium channels in the nervous system of insects, leading to a state of "relaxed" paralysis and subsequent death.[1][2] A key advantage of this compound is that it does not require metabolic bioactivation to be effective against target pests.[1][2] This insecticide has demonstrated high efficacy against a variety of urban pests, including ants, cockroaches, termites, and flies.[1][3][4]
Mode of Action Signaling Pathway
The following diagram illustrates the mechanism by which this compound affects the insect's nervous system.
Caption: this compound's mode of action on insect neuron sodium channels.
Bait Formulation Protocols
Successful bait formulation depends on creating a matrix that is highly palatable to the target pest while effectively delivering a lethal dose of the active ingredient. Baits are generally composed of an active ingredient, a food matrix (attractants), humectants to retain moisture, and preservatives to prevent spoilage.
Gel Bait Formulation for Cockroaches (General Protocol)
Table 1: Example Composition of a Cockroach Gel Bait Matrix
| Component | Function | Example Ingredients | Concentration Range (% w/w) |
| Active Ingredient | Toxicant | This compound | 0.1 - 1.0 |
| Gelling Agent | Provides consistency | Guar gum, Xanthan gum, Polyacrylate | 0.1 - 2.0 |
| Attractant (Carbohydrate) | Food Source | Sucrose, Fructose, Glucose, Maltodextrin, Biscuit | 15.0 - 40.0 |
| Attractant (Protein/Lipid) | Food Source | Peanut oil, Cooked soybean meal, Fish meal | 1.0 - 20.0 |
| Humectant | Retains Moisture | Glycerol, Propylene glycol, Sorbitol | 10.0 - 50.0 |
| Preservative | Prevents Spoilage | Potassium sorbate, Sodium benzoate | 0.2 - 1.0 |
| Solvent/Carrier | Disperses Ingredients | Deionized Water | Balance to 100% |
Protocol for Preparation:
-
Prepare the Gelling Phase: In a mixing vessel, disperse the gelling agent (e.g., guar gum) in the humectant (e.g., glycerol) until a homogenous slurry is formed. This prevents clumping when water is added.
-
Add Water: Slowly add the deionized water to the slurry while continuously mixing until the gelling agent is fully hydrated and the mixture is smooth.
-
Incorporate Food Attractants: Add the carbohydrate, protein, and lipid sources to the gel. Mix until all ingredients are evenly dispersed.
-
Add Preservatives: Dissolve the preservative(s) in a small amount of warm water (if necessary) before adding to the main mixture.
-
Introduce Active Ingredient: Prepare a stock solution of this compound in a suitable solvent if necessary, or add the powdered active ingredient directly to the bait matrix. Ensure thorough mixing to achieve a uniform concentration.
-
Homogenization: Use a high-shear mixer to homogenize the final formulation, ensuring a consistent and stable gel.
-
Packaging: Package the final gel bait in airtight syringes or containers to prevent dehydration.
Granular Bait Formulation for Ants
This protocol is based on a commercially available this compound granular ant bait.[5]
Table 2: Composition of a Granular Ant Bait
| Component | Function | Example Ingredients | Concentration (% w/w) |
| Active Ingredient | Toxicant | This compound | ~0.063% (0.63 g/kg) |
| Carrier | Dispersal Medium | Defatted Corn Grits | ~80-90% |
| Attractant | Food Source & Carrier | Soybean Oil | ~10-20% |
Protocol for Preparation:
-
Dissolve Active Ingredient: Dissolve the required amount of this compound in the soybean oil. Gentle heating may be required to ensure complete dissolution.
-
Impregnate the Carrier: In a suitable blender or mixer, slowly add the this compound-oil solution to the corn grits while mixing.
-
Ensure Uniform Coating: Continue mixing until the oil is evenly distributed and has been absorbed by the corn grits, ensuring a consistent concentration of the active ingredient on each granule.
-
Drying (if necessary): If excess solvent was used, allow the granules to air dry in a well-ventilated area to remove the solvent.
-
Packaging: Store the final granular bait in a sealed, moisture-proof container.
Experimental Protocols for Efficacy Evaluation
Laboratory Efficacy Testing
This test evaluates the palatability and efficacy of the bait in the presence of an alternative food source.
Caption: Workflow for a laboratory choice test for cockroach bait efficacy.
Procedure:
-
Test Arenas: Use appropriate containers with inner walls coated with a substance like Fluon to prevent escape. Provide a harborage (e.g., cardboard tent) and a water source.
-
Test Insects: Use adult male German cockroaches (Blattella germanica) or other target species.
-
Acclimation and Starvation: Acclimate cockroaches in the arenas with food and water for 24-48 hours, then remove the food for 24 hours prior to the test.
-
Bait and Food Placement: Weigh a specific amount of the this compound bait and an alternative food source (e.g., rodent chow) and place them on opposite sides of the arena.
-
Data Collection: Record the number of dead and moribund cockroaches daily for a minimum of 7 days.
-
Consumption Measurement: At the end of the trial, remove and weigh the remaining bait and alternative food to determine consumption.
This test evaluates the intrinsic toxicity of the bait when it is the only food source available.
Procedure:
-
Test Arenas: Use petri dishes or similar containers with a non-stick barrier.
-
Test Insects: Use a set number of worker ants of the target species (e.g., 50-100).
-
Acclimation and Starvation: Hold ants with access to water but no food for 24 hours.
-
Bait Introduction: Introduce a pre-weighed amount of the this compound bait as the sole food source.
-
Data Collection: Record mortality at set intervals (e.g., every 24 hours) for 5-7 days.
Field Efficacy Testing
Field trials are essential to evaluate the performance of the bait under real-world conditions.
Procedure for Nuisance Ants:
-
Site Selection: Identify active ant colonies in an urban or suburban environment.
-
Pre-Treatment Assessment: Estimate the ant population by placing pre-baited cards (e.g., with a honey and sardine mixture) around the colony and counting the number of ants on the cards after a set time (e.g., 30 minutes).[1]
-
Bait Application: Place a known amount of the this compound bait in bait stations or on petri dishes around the colony.
-
Post-Treatment Assessment: At set intervals (e.g., 3, 7, 14, and 21 days) after bait placement, repeat the pre-treatment assessment to measure the reduction in ant activity.[1]
Quantitative Efficacy Data for this compound Baits
The following tables summarize available quantitative data on the efficacy of this compound baits against various urban pests.
Table 3: Efficacy of this compound Liquid and Gel Baits Against Ants (Laboratory and Field Studies)
| Target Pest Species | Bait Type / Concentration | Exposure Time | Time to Mortality/Control | % Mortality / Control |
| Linepithema humile | 0.05%, 0.1%, 0.5% in 20% honey/water | 24 hours | 4-5 days | 100% |
| Pogonomyrmex occidentalis | 0.5% in 20% honey/water | 24 hours | 5 days | >90% |
| Tapinoma nigerrium | 0.125% and 0.25% Gel Bait | 24 hours | 7 and 14 days | >80% |
| Solenopsis invicta | 0.063% Granular Bait | - | 7 days (comparable to 0.73% Hydramethylnon) | Significant Reduction |
Data sourced from BASF laboratory and field trials.[1]
Table 4: Efficacy of this compound Baits Against Other Urban Pests
| Target Pest Species | Bait Type / Concentration | Exposure Time | Time to Mortality | % Mortality |
| Subterranean Termites | 0.3% in commercial bait | Continuous | 5 days | >80% |
| 11 days | 100% | |||
| Musca domestica (Housefly) | Granular Bait | Continuous | 2 days | 49.9% |
| 7 days | 96.1% | |||
| 14 days | 99.0% |
Data for termites sourced from BASF laboratory trials.[1] Data for houseflies sourced from Ahmad & Zurek, 2009.[3]
Quality Control Protocols
Palatability Assessment
Palatability is crucial for bait success and can be assessed using a two-choice test as described in section 4.1.1. A palatability index can be calculated as:
Palatability Index (%) = (Amount of Bait Consumed / Total Amount of Bait and Alternative Food Consumed) x 100
A higher index indicates greater preference for the bait.
Stability Testing
Bait stability ensures a reasonable shelf-life and efficacy after application. An accelerated stability test can be performed to predict long-term stability.
References
- 1. littlefireants.com [littlefireants.com]
- 2. Siesta® Insecticide Fire Ant Bait | BASF Pest Control Products [pestcontrol.basf.us]
- 3. Evaluation of this compound granular fly bait for management of houseflies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Field and laboratory trials of a novel this compound house fly (Diptera: Muscidae) bait in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apvma.gov.au [apvma.gov.au]
Techniques for Assessing Metaflumizone Impact on Beneficial Insects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaflumizone is a broad-spectrum insecticide belonging to the semicarbazone class. Its mode of action involves blocking voltage-dependent sodium channels in the nervous system of insects, leading to paralysis and death.[1] While effective against a range of agricultural pests, it is crucial to assess its impact on non-target, beneficial insects that play vital roles in pollination and natural pest control. These application notes provide detailed protocols and data presentation formats for evaluating the lethal and sublethal effects of this compound on key beneficial insects, including bees, ladybugs, and lacewings. The methodologies are based on internationally recognized guidelines, primarily from the International Organization for Biological Control (IOBC).[2][3]
Data Presentation: Quantitative Toxicity of this compound
A critical aspect of risk assessment is the determination of lethal doses and concentrations. The following tables summarize key toxicity values for this compound against representative beneficial insects.
Table 1: Acute Toxicity of this compound to Honey Bees (Apis mellifera)
| Endpoint | Value | Exposure Duration | Test Substance | Reference |
| Oral LD50 | > 100 µ g/bee | 48 hours | This compound | AERU |
| Contact LD50 | > 100 µ g/bee | 48 hours | This compound | AERU |
| Chronic Oral NOEC | 2.0 mg/L | 10 days | This compound | AERU |
Table 2: Acute Toxicity of this compound to Ladybugs (Coccinella septempunctata)
| Endpoint | Value | Exposure Duration | Test Substance | Reference |
| Oral LC50 | Data not available | - | This compound | - |
| Contact LD50 | Data not available | - | This compound | - |
Table 3: Acute Toxicity of this compound to Green Lacewings (Chrysoperla carnea)
| Endpoint | Value | Exposure Duration | Test Substance | Reference |
| Oral LC50 | Data not available | - | This compound | - |
| Residual Contact LC50 | Data not available | - | This compound | - |
Note: The absence of data for ladybugs and lacewings highlights a critical knowledge gap. The protocols outlined below can be used to generate this essential data.
Signaling Pathway: this compound's Mode of Action
This compound exerts its insecticidal effect by targeting voltage-gated sodium channels, which are essential for the propagation of nerve impulses. Unlike other insecticides that may activate these channels, this compound blocks them in a state-dependent manner, preferring to bind to the inactivated state of the channel. This blockage prevents the influx of sodium ions, thereby inhibiting nerve firing and leading to flaccid paralysis.
Caption: this compound's blockage of the sodium channel.
Experimental Workflows and Protocols
A tiered approach is recommended for assessing the impact of pesticides on beneficial insects, moving from worst-case laboratory scenarios to more realistic field conditions.[4]
Caption: Tiered approach for pesticide risk assessment.
Protocol 1: Tier 1 - Acute Contact Toxicity (LD50) for Adult Beneficial Insects
Objective: To determine the median lethal dose (LD50) of this compound following direct topical application.
Materials:
-
This compound (technical grade)
-
Acetone (or other suitable solvent)
-
Microsyringe or micro-applicator
-
Test organisms (e.g., adult honey bees, ladybugs, or lacewings of a uniform age and size)
-
Ventilated cages for holding insects
-
Sugar solution (e.g., 50% sucrose)
-
Incubator or environmental chamber (controlled temperature and humidity)
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of five to seven serial dilutions to establish a dose range expected to cause between 10% and 90% mortality. A control group should receive the solvent only.
-
Insect Handling: Anesthetize the insects lightly with carbon dioxide to facilitate handling.
-
Dosing: Using the microsyringe, apply a precise volume (typically 1 µL) of the test solution to the dorsal thorax of each insect.
-
Housing and Observation: Place the treated insects in clean, ventilated cages with access to a sugar solution. Maintain the cages in an incubator at a species-appropriate temperature and humidity (e.g., 25 ± 2°C and 60 ± 10% RH).
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Insects that are moribund (unable to move coherently) are considered dead.
-
Data Analysis: Use probit analysis to calculate the LD50 values and their 95% confidence intervals.
Protocol 2: Tier 1 - Acute Oral Toxicity (LC50) for Adult Beneficial Insects
Objective: To determine the median lethal concentration (LC50) of this compound when ingested.
Materials:
-
This compound
-
Sucrose
-
Distilled water
-
Feeding apparatus (e.g., small vials or syringes)
-
Test organisms
-
Holding cages
-
Incubator
Procedure:
-
Preparation of Test Diets: Prepare a stock solution of this compound in a suitable solvent and then mix it with a 50% sucrose solution to achieve the desired concentrations. A range of at least five concentrations should be prepared. The control group will receive a sucrose solution with the solvent only.
-
Starvation: Prior to the test, starve the insects for a short period (e.g., 2-4 hours) to encourage feeding.
-
Exposure: Individually feed each insect a known volume of the test diet.
-
Housing and Observation: After feeding, house the insects in cages with access to a clean sugar solution. Maintain them under controlled environmental conditions.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours.
-
Data Analysis: Calculate the LC50 values using probit analysis.
Protocol 3: Sublethal Effects on Foraging and Homing Behavior
Objective: To assess the impact of sublethal doses of this compound on the foraging and homing ability of bees.[1][5]
Materials:
-
Established bee colonies or flight cages
-
Radio-frequency identification (RFID) tags and readers (optional, for detailed tracking)
-
Feeding stations with sucrose solution
-
This compound
-
Marking paint for individual identification
Procedure:
-
Training: Train bees to forage at a specific feeding station.
-
Dosing: Capture individual foragers and provide them with a single, sublethal dose of this compound in a sucrose solution. Control bees receive only the sucrose solution. The dose should be based on previously determined acute toxicity data (e.g., 1/10th of the LD50).
-
Release and Monitoring: Release the marked bees at a set distance from the hive or flight cage.
-
Data Collection:
-
Homing Success: Record the number of bees that successfully return to the hive within a specified time.
-
Foraging Activity: If using RFID, monitor the frequency and duration of foraging trips.
-
Foraging Behavior: Observe and record any abnormal behaviors, such as disorientation or reduced flight activity.
-
-
Data Analysis: Compare the homing success and foraging parameters between the treated and control groups using appropriate statistical tests (e.g., chi-squared test for homing success, t-test or ANOVA for foraging trip duration).
Protocol 4: Sublethal Effects on Reproduction
Objective: To evaluate the impact of chronic sublethal exposure to this compound on the reproductive output of beneficial insects.[6]
Materials:
-
This compound
-
Rearing cages
-
Appropriate food source for the test species (e.g., aphids for ladybugs and lacewings)
-
Oviposition substrate
-
Microscope
Procedure:
-
Exposure: Expose newly emerged adult pairs of the test species to a continuous supply of food treated with a sublethal concentration of this compound.
-
Mating and Oviposition: Allow the pairs to mate and lay eggs on the provided substrate.
-
Data Collection:
-
Fecundity: Count the total number of eggs laid per female over a defined period.
-
Fertility: Determine the percentage of eggs that hatch.
-
Development: Monitor the development time and survival of the offspring to adulthood.
-
-
Data Analysis: Compare the reproductive parameters (fecundity, fertility, offspring survival) between the treated and control groups using statistical tests such as ANOVA or t-tests.
Logical Relationships: IOBC Hazard Classification
The International Organization for Biological Control (IOBC) provides a classification system to categorize the hazard of pesticides to beneficial organisms based on laboratory, semi-field, and field test results.
Caption: IOBC hazard classification for pesticides.
References
- 1. Assessing homing failure in honeybees exposed to pesticides: Guez's (2013) criticism illustrates pitfalls and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalscholarship.tnstate.edu [digitalscholarship.tnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cebc.cnrs.fr [cebc.cnrs.fr]
- 6. frontiersin.org [frontiersin.org]
Application Notes & Protocols: Analysis of Metaflumizone Storage Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metaflumizone is a broad-spectrum semicarbazone insecticide that functions by blocking sodium channels in the nervous systems of target insects. Ensuring the stability of this compound in its formulated products during storage is critical for maintaining its efficacy, safety, and shelf-life. This document provides detailed protocols for conducting storage stability analyses, including a validated stability-indicating analytical method, procedures for long-term and accelerated storage studies, and forced degradation analysis.
Stability-Indicating Analytical Method: LC-MS/MS
A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is essential for accurately quantifying this compound and its degradation products. The method must be able to separate the parent compound from any potential degradants formed under stress conditions.
Experimental Protocol: LC-MS/MS Analysis
1.1. Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Dionex Ultimate 3000 RS with Thermo Fisher TSQ Altis).[1][2]
-
Column: C18 Reverse-Phase Column (e.g., Accucore RP-MS C18, 100 mm × 2.1 mm, 2.6 µm).[1][2]
-
Mobile Phase A: Ultrapure water with 0.1% formic acid.[1][2]
-
Injection Volume: 5 µL.
-
Gradient Program:
1.2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[1][3]
-
Evaporator Temperature: 350 °C.[3]
-
MRM Transitions: The precursor ion for this compound is m/z 507.1.[2] Product ions for monitoring can be selected, for example, m/z 178.1 and m/z 287.1.[2]
1.3. Standard Preparation:
-
Prepare a primary stock solution of this compound analytical standard (e.g., 100 µg/mL) in acetonitrile.[4]
-
Perform serial dilutions from the stock solution to prepare working standards for the calibration curve (e.g., 0.001 to 0.5 mg/kg).[1][2]
-
Store all standard solutions at -20 °C when not in use.[4]
Sample Preparation Protocol: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from various matrices.[5]
2.1. Materials:
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
50 mL and 15 mL polypropylene centrifuge tubes
2.2. Extraction Procedure:
-
Weigh 10 g of the homogenized sample (or the equivalent amount of formulated product) into a 50 mL centrifuge tube.[5]
-
Add 10 mL of acetonitrile to the tube.[5]
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction.[5]
-
Add the partitioning salts: 4 g MgSO₄ and 1 g NaCl.[6]
-
Immediately shake the tube intensively for 1 minute to prevent the agglomeration of salts and ensure proper phase separation.[6]
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
2.3. Dispersive SPE Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer (supernatant) into a 15 mL tube containing 900 mg MgSO₄ and 150 mg PSA.
-
Vortex the tube for 30 seconds to facilitate the cleanup process.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter into an LC vial for analysis.
Storage Stability Study Protocols
Stability studies are performed to determine how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[7]
Experimental Workflow for Stability Testing
Caption: Workflow for this compound storage stability analysis.
Protocol 3.1: Long-Term Stability Study
This study evaluates the chemical and physical stability of this compound under recommended storage conditions over its proposed shelf-life.
-
Storage Conditions: 25°C ± 2°C with 60% ± 5% Relative Humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[8]
-
Packaging: Samples should be stored in the proposed commercial packaging.[7]
-
Testing Frequency: Samples should be pulled and analyzed at specified intervals. A typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months.[7]
-
Parameters to Test: Appearance, assay of this compound, quantification of known and unknown degradation products, and pH (for liquid formulations).
Protocol 3.2: Accelerated Stability Study
This study is designed to increase the rate of chemical degradation by using exaggerated storage conditions.
-
Storage Conditions: 40°C ± 2°C with 75% ± 5% RH.[8]
-
Duration: A minimum of 6 months.
-
Testing Frequency: A minimum of three time points, including initial, midpoint, and final (e.g., 0, 3, and 6 months).[7][8]
-
Purpose: Data from accelerated studies are used to predict the shelf-life under long-term conditions and assess the impact of short-term excursions outside of the label storage conditions.[7] If a significant change occurs, an intermediate storage condition (e.g., 30°C/65% RH) may be required.[8]
Protocol 3.3: Forced Degradation (Stress Testing)
Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[9][10] This helps validate the stability-indicating power of the analytical method.[7]
-
Hydrolysis: Expose this compound solution to acidic, basic, and neutral conditions (e.g., 0.1N HCl, 0.1N NaOH, and purified water) at an elevated temperature (e.g., 60-80°C).[11][12]
-
Oxidation: Treat this compound solution with an oxidizing agent like 3-30% hydrogen peroxide (H₂O₂) at room temperature.[12]
-
Photolysis: Expose the solid or solution form of this compound to a controlled light source that provides both UV and visible output (e.g., 1.2 million lux hours and 200 watt hours/square meter).[12][13]
-
Thermal Degradation: Expose the solid sample to dry heat at a temperature higher than that used for accelerated testing (e.g., 70-80°C).
Data Presentation & Results
Quantitative data from stability studies should be summarized in tables to facilitate comparison and trend analysis.
Table 1: Example Data from Forced Degradation Studies
| Stress Condition | Observation | % Degradation | Major Degradants Identified |
| Acid Hydrolysis (pH 4) | Significant degradation | ~50% in 6 days | M320I04, M320I08 |
| Neutral Hydrolysis (pH 7) | No significant degradation | < 2% | None |
| Base Hydrolysis (pH 9) | No significant degradation | < 2% | None |
| Oxidation (H₂O₂) | Moderate degradation | Data-dependent | Oxidative products |
| Photolysis | Extensive degradation | DT₅₀ of 2-3 days | M320I04, M320I06, M320I09, M320I08 |
| Thermal (Dry Heat) | Minor degradation | Data-dependent | Thermal products |
Table 2: Example Long-Term Stability Data at 25°C / 60% RH
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradants (%) | pH (if applicable) |
| 0 | Conforms | 100.0 | < 0.1 | 6.5 |
| 3 | Conforms | 99.8 | 0.1 | 6.5 |
| 6 | Conforms | 99.5 | 0.2 | 6.4 |
| 12 | Conforms | 99.1 | 0.3 | 6.4 |
| 24 | Conforms | 98.2 | 0.5 | 6.3 |
Table 3: Example Freezer Storage Stability Data (-20°C)
| Matrix | Storage Duration (Weeks) | % Degradation | Reference |
| Chinese Broccoli | 10 | 22.9% | [14] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. QuEChERS: Home [quechers.eu]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. biomedres.us [biomedres.us]
- 10. medcraveonline.com [medcraveonline.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijisrt.com [ijisrt.com]
- 14. Method validation and residue analysis of methoxyfenozide and this compound in Chinese broccoli under field conditions by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metaflumizone in Veterinary Flea and Tick Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaflumizone is a semicarbazone insecticide developed for the control of ectoparasites in veterinary medicine. It possesses a unique mode of action, targeting the voltage-gated sodium channels of insects, which differentiates it from many other insecticide classes.[1][2] This document provides detailed application notes, efficacy data, and experimental protocols relevant to the use of this compound for flea and tick control in felines and canines. Although products containing this compound (e.g., ProMeris®) were introduced for cats and dogs, they were later voluntarily withdrawn from the market by the manufacturer.[3] The data herein is based on the available scientific literature from its period of use and development.
Mechanism of Action
This compound exerts its insecticidal effect by blocking voltage-gated sodium channels in the nerve cells of target parasites.[3][4] It specifically binds to the sodium channels, preferably when they are in the slow-inactivated, non-conducting state.[1][5] This blockage prevents the influx of sodium ions, which is essential for the propagation of action potentials. The result is a flaccid paralysis and subsequent death of the insect.[4][6] This mechanism is distinct from other sodium channel-targeting insecticides like pyrethroids.[1]
References
- 1. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parasitipedia.net [parasitipedia.net]
- 4. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Local Anesthetic Receptor in the State-Dependent Inhibition of Voltage-Gated Sodium Channels by the Insecticide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Metaflumizone Solubility for In Vitro Neurological Assays
Welcome to the technical support center for utilizing metaflumizone in your in vitro neurological research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges related to the low aqueous solubility of this compound, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in aqueous assay buffers?
A1: this compound is a semicarbazone insecticide that acts as a broad-spectrum voltage-dependent sodium channel modulator, leading to paralysis in insects.[1] It is a highly lipophilic molecule with very low aqueous solubility, making it difficult to dissolve in standard cell culture media and buffers used for in vitro neurological assays. This poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What is the primary mechanism of action of this compound?
A2: this compound blocks voltage-dependent sodium channels by selectively binding to the slow-inactivated state of the channel.[2][3] This action inhibits the normal influx of sodium ions required for action potential propagation, ultimately leading to flaccid paralysis of the neuron.[1][2]
Q3: Which organic solvents are recommended for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound for in vitro studies. Other organic solvents such as acetone, acetonitrile, dichloromethane, ethyl acetate, methanol, and toluene can also be used.[4] The choice of solvent will depend on the specific requirements of your assay and the tolerance of your neuronal cell model. It is crucial to determine the maximum tolerable concentration of the chosen solvent for your specific cell line to avoid solvent-induced artifacts.[5][6]
Q4: What is the maximum recommended final concentration of DMSO in neuronal cell culture?
A4: For sensitive neurological assays, the final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%.[5] Some neuronal cell lines can tolerate up to 0.5% DMSO for short exposure times, but concentrations above this can lead to neurotoxicity, including apoptosis, neurite retraction, and altered mitochondrial function.[7][8][9][10][11] It is imperative to perform a solvent toxicity assay to determine the no-observed-adverse-effect level (NOAEL) for your specific experimental conditions.[5][12]
Q5: My this compound solution is precipitating in the cell culture medium. What can I do?
A5: Compound precipitation in the culture medium is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide: Compound Precipitation below for detailed solutions.
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Solubility ( g/100 mL) at 20°C |
| Acetone | 15.3 |
| Ethyl acetate | 18.0 |
| Dichloromethane | 9.88 |
| Acetonitrile | 6.30 |
| Methanol | 1.40 |
| Toluene | 0.40 |
| n-Hexane | 0.00085 |
| Water (pH 7) | 0.000000181 |
Data sourced from the Food and Agriculture Organization of the United Nations.[4]
Table 2: Recommended Maximum Solvent Concentrations for In Vitro Neurological Assays
| Solvent | Maximum Recommended Final Concentration (v/v) | Potential Neurological Effects at Higher Concentrations |
| DMSO | ≤ 0.1% - 0.5% (Cell line dependent) | Apoptosis, neurite retraction, mitochondrial damage, altered gene expression.[7][8][9][10][11] |
| Ethanol | ≤ 0.1% | Can induce cellular stress and affect enzymatic activity.[13][14] |
| Methanol | ≤ 0.3% | Can be metabolized to toxic byproducts.[14] |
| Acetonitrile | ≤ 0.3% | Generally better tolerated than DMSO or ethanol in some assays.[14] |
Note: These are general recommendations. The optimal concentration should be determined experimentally for each cell line and assay.
Troubleshooting Guides
Guide 1: Poor this compound Solubility and Stock Preparation
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in the chosen organic solvent. | Insufficient solvent volume or inadequate mixing. | - Increase the solvent volume to achieve a lower, more manageable stock concentration. - Use gentle warming (e.g., 37°C water bath) and sonication to aid dissolution.[15] |
| The prepared stock solution is not clear or contains visible particles. | The compound has reached its solubility limit in the chosen solvent. | - Centrifuge the stock solution at high speed to pellet any undissolved compound and carefully transfer the supernatant to a new tube. - Filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent. |
| Unsure of the stability of the prepared stock solution. | Degradation of this compound over time. | - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C or -80°C, protected from light. |
Guide 2: Compound Precipitation in Cell Culture Medium
| Problem | Possible Cause | Solution |
| A precipitate forms immediately upon adding the this compound stock solution to the aqueous culture medium. | The final concentration of this compound exceeds its aqueous solubility limit. The organic solvent concentration is too low to maintain solubility. | - Decrease the final concentration of this compound in the assay. - Prepare an intermediate dilution of the stock solution in culture medium with a higher serum concentration (if applicable) before adding to the cells. - Pre-warm the culture medium to 37°C before adding the compound. - Add the stock solution to the medium while vortexing or gently swirling to ensure rapid and even dispersion.[15] |
| The culture medium becomes cloudy or a precipitate forms over time during the experiment. | Temperature fluctuations, evaporation of the medium, or interaction with media components. | - Ensure the incubator has stable temperature and humidity control.[16][17] - Use sealed culture plates or flasks to minimize evaporation.[17] - Check for incompatibilities between your media components and the compound/solvent. Some salt concentrations can contribute to precipitation.[16][17] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerable Solvent Concentration for Neuronal Cells
This protocol outlines a method to determine the highest concentration of a solvent (e.g., DMSO) that can be used in your neuronal cell culture without causing significant cytotoxicity or morphological changes.
Materials:
-
Neuronal cell line of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
-
Chosen organic solvent (e.g., high-purity, sterile-filtered DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Microplate reader
-
Phase-contrast microscope
Procedure:
-
Cell Seeding:
-
Seed your neuronal cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 24-48 hours post-seeding).
-
-
Solvent Dilution Series:
-
Prepare a 2x concentrated serial dilution of the solvent in complete culture medium. For example, for a final concentration range of 2% to 0.015%, prepare 4%, 2%, 1%, 0.5%, 0.25%, 0.125%, 0.0625%, and 0.03% solutions.
-
Include a "medium only" control (0% solvent).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add an equal volume of the 2x solvent dilutions to the corresponding wells to achieve the final desired concentrations (1x). For example, add 100 µL of 2x solution to wells containing 100 µL of medium.
-
Include at least three to six replicate wells for each condition.
-
-
Incubation:
-
Incubate the plate for a duration that matches your planned this compound exposure time (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Morphology:
-
Before adding the viability reagent, examine the cells under a phase-contrast microscope.
-
Look for signs of toxicity, such as cell rounding, detachment, neurite retraction, or the presence of cellular debris.
-
-
Cell Viability Assay:
-
Perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the "medium only" control wells (set to 100% viability).
-
Plot the cell viability (%) against the solvent concentration.
-
Determine the highest concentration of the solvent that does not cause a significant decrease in cell viability or observable changes in cell morphology. This is your maximum tolerable solvent concentration.
-
Visualizations
Caption: Workflow for using this compound in in vitro neurological assays.
Caption: Troubleshooting flowchart for this compound solubility issues.
Caption: Primary mechanism of action of this compound on neuronal signaling.
References
- 1. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]
- 2. This compound is a novel sodium channel blocker insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide (DMSO) produces widespread apoptosis in the developing central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl Sulfoxide (DMSO) Produces Widespread Apoptosis in the Developing Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 14. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Culture Academy [procellsystem.com]
- 17. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Metaflumizone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Metaflumizone.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[1] |
| Inappropriate Injection Solvent | Ensure the injection solvent is compatible with the mobile phase. Ideally, the solvent should be weaker than the initial mobile phase to ensure good peak shape.[1] |
| Column Overload | Reduce the injection volume or dilute the sample.[1] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[1] |
Issue 2: Low Signal Intensity or High Ion Suppression
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Implement strategies to reduce matrix effects, such as sample dilution, optimizing sample cleanup (e.g., using different SPE sorbents), or using matrix-matched calibration standards.[2] |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and temperatures (ion transfer tube and evaporator).[3] |
| Incorrect Mobile Phase Composition | Ensure the mobile phase composition and additives (e.g., formic acid) are optimal for this compound ionization.[4] |
| Instrument Contamination | Clean the ion source components. |
Issue 3: High Signal Variability (Poor Reproducibility)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure uniformity in all sample preparation steps, including extraction, cleanup, and reconstitution. |
| Matrix Effects | Employ an internal standard, preferably a stable isotope-labeled (SIL) version of this compound, to compensate for variations in matrix effects between samples.[5][6] |
| LC System Instability | Check for leaks, ensure the pump is delivering a stable flow rate, and that the column temperature is consistent.[7] |
| Autosampler Issues | Verify the injection volume is accurate and reproducible. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy, precision, and sensitivity of the analysis.[8] In the analysis of this compound, matrix components can compete for ionization in the MS source, leading to inaccurate quantification.[2]
Q2: How can I assess the extent of matrix effects in my samples?
A2: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the same analyte spiked into a blank matrix extract at the same concentration. The following formula can be used:
Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting this compound from various food matrices.[9][10] This method typically involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) to remove interfering matrix components.[11] For complex matrices, additional sorbents like C18 or graphitized carbon black (GCB) may be beneficial.[11]
Q4: What are the recommended LC-MS/MS parameters for this compound analysis?
A4: While optimal parameters should be determined for your specific instrument, a good starting point for this compound analysis is:
-
Column: A C18 reversed-phase column is commonly used.[12]
-
Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid, is often employed.[12]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.[3]
-
MS/MS Transitions: The precursor ion for this compound is m/z 507.1. Common product ions for monitoring are m/z 178.1 and m/z 287.1.[4]
Q5: When should I use a stable isotope-labeled internal standard for this compound analysis?
A5: A stable isotope-labeled (SIL) internal standard is highly recommended when high accuracy and precision are required, especially when dealing with complex matrices that exhibit significant matrix effects.[5] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction and more accurate quantification.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound analysis.
Table 1: Method Performance for this compound in Different Matrices
| Matrix | Sample Preparation | LOQ (mg/kg) | Recovery (%) | RSD (%) | Matrix Effect (%) |
| Tomatoes | Acetonitrile Extraction, PSA cleanup | 0.005 | 81.7 | < 5.7 | -2.72 |
| Peppers | Acetonitrile Extraction, PSA cleanup | 0.005 | 77.2 | < 5.7 | -9.43 |
| Chinese Broccoli | QuEChERS | 0.005 | 71.8 - 94.6 | 1.5 - 3.2 | Not Reported |
Data sourced from multiple studies.[3][12]
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Solid Matrices (e.g., Tomatoes, Peppers)
This protocol is adapted from a method for analyzing this compound in tomatoes and peppers.[12]
-
Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Add a ceramic homogenizer and vortex for 2 minutes.
-
Add a salt mixture of 4 g MgSO₄ and 1 g CH₃COONa.
-
Shake vigorously for 2 minutes and then centrifuge at 5000 rpm for 5 minutes.
-
-
Cleanup (dSPE):
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg PSA.
-
Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general starting point for LC-MS/MS analysis.[3][12]
-
LC System: UHPLC system.
-
Column: Accucore RP-MS C18 column (100 mm × 2.1 mm, 2.6 μm).
-
Column Temperature: 40 °C.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Methanol with 0.1% formic acid.
-
-
Gradient:
-
Start at 10% B, hold for 2 min.
-
Increase linearly to 90% B over 6 min.
-
Hold at 90% B for 2 min.
-
Return to 10% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: ESI in positive mode.
-
MS Parameters:
-
Spray Voltage: 4 kV
-
Sheath Gas: 40 Arb
-
Auxiliary Gas: 10 Arb
-
Ion Transfer Tube Temperature: 325 °C
-
Evaporator Temperature: 350 °C
-
-
MRM Transitions:
-
Precursor Ion (m/z): 507.1
-
Product Ion 1 (m/z): 178.1 (Collision Energy: 26 V)
-
Product Ion 2 (m/z): 287.1 (Collision Energy: 24 V)
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. agilent.com [agilent.com]
- 2. mag.go.cr [mag.go.cr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. lcms.cz [lcms.cz]
- 10. shimisanj.com [shimisanj.com]
- 11. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Metaflumizone Dosage in Laboratory Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Metaflumizone dosage for effective pest control in laboratory studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
A1: this compound is a broad-spectrum semicarbazone insecticide.[1][2] It functions by blocking voltage-dependent sodium channels in the nervous system of target insects.[1][2][3][4] This blockage prevents the influx of sodium ions, which is essential for the propagation of nerve impulses. Consequently, the insect experiences "relaxed" paralysis, leading to cessation of feeding and eventual death.[1][2][3] this compound belongs to the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 22B.[1][3]
Q2: What pests is this compound effective against in a laboratory setting?
A2: Laboratory studies have demonstrated the efficacy of this compound against a range of insect pests, including:
-
Lepidoptera: such as the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda).[5][6]
-
Coleoptera: various beetle species.
-
Hymenoptera: including fire ants (Solenopsis invicta).[3]
-
Isoptera: termites.
-
Diptera: flies.[2]
-
Hemiptera: certain true bugs.
Q3: What are the common formulations of this compound used in research?
A3: In laboratory settings, researchers typically use technical grade this compound (95-99% purity) to prepare stock solutions. Commercial formulations such as suspension concentrates (SC) and water-dispersible granules (WG) are also used, particularly when mimicking field conditions.[4] The commercial product consists of a mixture of E and Z isomers, with the E-isomer being the more biologically active form.[2]
Troubleshooting Guides
Issue 1: Lower than Expected Mortality in Bioassays
Q: I am observing lower than expected mortality in my bioassays with a susceptible insect strain. What could be the cause?
A: Several factors could contribute to lower than expected mortality. Consider the following troubleshooting steps:
-
Verify Insecticide Solution Integrity:
-
Preparation: Ensure accurate preparation of your stock and serial dilutions. Use a calibrated analytical balance and precise pipetting techniques. Acetone is a common solvent, but ensure this compound is fully dissolved.[7]
-
Storage and Stability: this compound solutions should be stored in tightly sealed glass containers in a cool, dark place to prevent evaporation and degradation from light and heat.[7] If solutions are refrigerated or frozen, allow them to warm to room temperature before use, as temperature can affect the concentration of the solvent.[8] It is recommended to use freshly prepared solutions for each bioassay.
-
-
Review Bioassay Protocol:
-
Uniform Application: Ensure uniform application of the insecticide. For leaf-dip assays, complete and consistent coverage of the leaf surface is crucial.[6] For topical applications, the droplet should be consistently applied to the same body region (e.g., the pronotum).[9][10]
-
Insect Handling: Use insects of a consistent age, developmental stage, and nutritional state.[7] Healthy, active individuals should be selected for testing.[8]
-
-
Environmental Conditions: Maintain consistent and optimal environmental conditions (temperature, humidity, photoperiod) throughout the experiment, as these can influence insect metabolism and insecticide efficacy.
-
Control Mortality: If mortality in your control group (treated with solvent only) is high (typically >10%), the results may be invalid. High control mortality could indicate issues with insect health, handling stress, or solvent toxicity.[8]
Issue 2: Inconsistent and Irreproducible Results
Q: My bioassay results for this compound are highly variable between replicates. How can I improve consistency?
A: Inconsistent results are often due to subtle variations in experimental procedures. To improve reproducibility:
-
Standardize a Detailed Protocol: Document every step of your procedure in detail and adhere to it strictly for all replicates. This includes insect handling, solution preparation, application method, and environmental conditions.
-
Randomization: Randomly assign individual insects to different treatment groups to minimize bias.[7]
-
Sufficient Sample Size: Use a sufficient number of insects per concentration to obtain statistically robust data. A minimum of 10-25 insects per concentration is generally recommended.[8]
-
Minimize Human Error: Be meticulous with measurements and labeling. When preparing serial dilutions, use fresh pipette tips for each concentration to avoid cross-contamination.
-
Check for Sublethal Effects: At lower concentrations, this compound can cause sublethal effects such as reduced feeding, lethargy, or paralysis without causing rapid death.[5][11] Ensure your mortality assessment criteria are clear and consistently applied. Moribund insects that are unable to move in a coordinated manner are often counted as dead.
Issue 3: Suspected Insecticide Resistance
Q: I suspect the field-collected population I am testing has developed resistance to this compound. How can I confirm this?
A: To investigate potential resistance, you should:
-
Establish a Baseline: Compare the LC50 value of your field-collected population to that of a known susceptible laboratory strain, tested under identical conditions. A significantly higher LC50 in the field population is indicative of resistance.
-
Resistance Ratio (RR): Calculate the resistance ratio by dividing the LC50 of the field population by the LC50 of the susceptible strain.
-
Consider Cross-Resistance: this compound has a similar mode of action to indoxacarb.[1] Populations resistant to indoxacarb may exhibit some level of cross-resistance to this compound.[12]
Data Presentation
Table 1: Lethal Concentration (LC50) Values of this compound for Various Pest Species
| Pest Species | Life Stage | Bioassay Method | LC50 Value | Exposure Time | Reference |
| Spodoptera frugiperda (Fall Armyworm) | 3rd Instar Larvae | Diet-Incorporated | 2.43 mg/L | 72 hours | [5] |
| Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae | Leaf-Dip | 1.34 - 6.55 mg/L | Not Specified | [12] |
| Bemisia tabaci (Sweetpotato Whitefly) | 2nd Instar Nymphs | Leaf-Dip | Not specified in results | Not specified in results | [13] |
Note: LC50 values can vary depending on the insect strain, bioassay method, and experimental conditions.
Experimental Protocols
Leaf-Dip Bioassay Protocol
This method is suitable for determining the efficacy of this compound against foliage-feeding insects like Plutella xylostella.
-
Preparation of Test Solutions:
-
Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone with a small amount of Triton X-100 as a surfactant).
-
Perform serial dilutions to obtain at least five to seven concentrations.
-
Prepare a control solution containing only the solvent and surfactant.
-
-
Treatment of Leaf Discs:
-
Insect Exposure:
-
Place one treated leaf disc into a Petri dish or a similar ventilated container.
-
Introduce a known number of larvae (e.g., 10-20 third-instar larvae) into each container.
-
-
Incubation and Assessment:
-
Maintain the containers under controlled environmental conditions (e.g., 25 ± 1°C, 65 ± 5% RH, and a 16:8 h L:D photoperiod).
-
Assess mortality at regular intervals (e.g., 24, 48, and 72 hours). Larvae that are unresponsive to gentle prodding with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Analyze the data using probit analysis to determine the LC50 value.
-
Topical Application Bioassay Protocol
This method is used to determine the contact toxicity of this compound.
-
Preparation of Test Solutions:
-
Dissolve technical grade this compound in a volatile solvent like acetone to prepare a stock solution.[7]
-
Create a series of dilutions from the stock solution.
-
-
Insect Immobilization:
-
Anesthetize the test insects (e.g., adult flies or moths) using CO2 or by chilling them.
-
-
Application of Insecticide:
-
Post-Treatment and Observation:
-
Place the treated insects in clean containers with access to food and water.
-
Maintain the containers under controlled environmental conditions.
-
Record mortality at specified time points (e.g., 24, 48, 72 hours).
-
-
Data Analysis:
-
Calculate the LD50 (lethal dose) value using probit analysis.
-
Poisoned Bait Bioassay Protocol for Ants
This method is effective for evaluating this compound's efficacy against social insects like fire ants.
-
Bait Preparation:
-
Colony Exposure:
-
Use small laboratory colonies of the target ant species.
-
Provide a pre-weighed amount of the poisoned bait to each colony.
-
-
Observation and Data Collection:
-
Record the amount of bait consumed over a specific period.
-
Monitor the colonies for mortality of workers, brood, and the queen at regular intervals. The effects of this compound may be delayed.
-
-
Data Analysis:
-
Correlate bait consumption with colony mortality to determine the effective dosage.
-
Visualizations
Caption: Mode of action of this compound on insect neuron sodium channels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]
- 3. diypestcontrol.com [diypestcontrol.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical Mechanisms, Cross-resistance and Stability of Resistance to this compound in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.flvc.org [journals.flvc.org]
- 14. ars.usda.gov [ars.usda.gov]
- 15. urbanentomology.ucr.edu [urbanentomology.ucr.edu]
Troubleshooting poor efficacy of Metaflumizone in resistant insect strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor efficacy of metaflumizone in resistant insect strains.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced mortality in our target insect population after this compound treatment. What are the likely causes?
A1: Reduced mortality is often a sign of insecticide resistance. The two primary mechanisms of resistance to this compound are:
-
Target-Site Resistance: This occurs due to genetic mutations in the insect's voltage-gated sodium channel (VGSC), the molecular target of this compound. These mutations can prevent the insecticide from binding effectively, rendering it less potent. A notable example is the V1848I mutation, which has been shown to confer high-level resistance to both this compound and indoxacarb in Spodoptera exigua[1][2].
-
Metabolic Resistance: Insects can evolve enhanced metabolic detoxification systems that break down or sequester the insecticide before it can reach its target site. The primary enzyme families implicated in this compound resistance include esterases (CarE), cytochrome P450 monooxygenases (P450s), and flavin-containing monooxygenases (FMOs)[3]. The involvement of specific enzymes can vary between insect species. For instance, in some populations of Plutella xylostella, detoxification enzymes may not be significantly involved in resistance[4].
Q2: How can we determine if our insect strain has developed resistance to this compound?
A2: A combination of bioassays, molecular diagnostics, and biochemical assays can be used to confirm and characterize resistance.
-
Bioassays: A dose-response bioassay (e.g., a leaf-dip bioassay) is the first step to quantify the level of resistance. By comparing the lethal concentration (LC50) of this compound for your field or laboratory population to that of a known susceptible strain, you can calculate a resistance ratio (RR).
-
Synergist Bioassays: To investigate the role of metabolic resistance, you can perform bioassays with synergists. Synergists are chemicals that inhibit specific detoxification enzymes. For example, piperonyl butoxide (PBO) inhibits P450s, and triphenyl phosphate (TPP) inhibits esterases. A significant increase in mortality when the insecticide is co-administered with a synergist suggests the involvement of that enzyme family in resistance.
-
Molecular Diagnostics: To detect target-site resistance, you can use PCR-based methods to screen for known resistance-conferring mutations in the VGSC gene, such as the V1848I mutation[1][2].
-
Biochemical Assays: Measuring the activity of detoxification enzymes (esterases, GSTs, P450s, FMOs) in your insect strain and comparing it to a susceptible strain can provide direct evidence of metabolic resistance.
Q3: We have confirmed this compound resistance. What are our next steps?
A3: Once resistance is confirmed, a resistance management strategy is crucial. This may involve:
-
Rotating Insecticides: Avoid the continuous use of this compound or other insecticides with the same mode of action (IRAC Group 22B). Rotate with insecticides from different IRAC groups to reduce selection pressure.
-
Using Insecticide Mixtures: In some cases, using a mixture of insecticides with different modes of action can be effective.
-
Integrated Pest Management (IPM): Incorporate non-chemical control methods such as biological control, cultural practices, and resistant crop varieties to reduce reliance on insecticides.
-
Monitoring Resistance: Continue to monitor the frequency of resistance in the pest population to inform your control strategies.
Q4: Is there cross-resistance between this compound and other insecticides?
A4: Yes, cross-resistance has been observed, particularly with indoxacarb, which shares a similar mode of action (sodium channel blockers, IRAC Group 22A). Strains resistant to indoxacarb may show reduced susceptibility to this compound, and vice versa.[4][5] However, the degree of cross-resistance can vary between insect populations and species. Studies have shown that this compound selection did not increase resistance to insecticides from other classes like chlorantraniliprole, spinosad, or methomyl[6].
Data Presentation
Table 1: this compound Efficacy (LC50) in Susceptible and Resistant Insect Strains
| Insect Species | Strain | LC50 (mg/L) | 95% Fiducial Limits | Resistance Ratio (RR) | Reference |
| Spodoptera exigua | WH-S (Susceptible) | 0.424 | 0.321-0.543 | - | [7] |
| Spodoptera exigua | WH-1848I (Resistant) | 182.98 | 139.53-247.62 | 431 | [7] |
| Plutella xylostella | Roth (Susceptible) | 2.17 | 1.48-3.07 | - | [8] |
| Plutella xylostella | BY12 (Resistant) | 152.8 | 90.72-385.2 | 70 | [8] |
| Plutella xylostella | metaflu-SEL (Resistant) | - | - | 1087.85 | [5] |
Table 2: Cross-Resistance Profile of a this compound-Resistant Strain of Plutella xylostella (metaflu-SEL)
| Insecticide | IRAC Group | Resistance Ratio (RR) |
| Indoxacarb | 22A | 11.63 |
| Spinosad | 5 | 1.75 |
| Spinetoram | 5 | 3.52 |
| Abamectin | 6 | 2.81 |
| Beta-cypermethrin | 3A | 0.71 |
| Diafenthiuron | 12A | 0.79 |
| Chlorantraniliprole | 28 | 2.16 |
| Bacillus thuringiensis | 11A | 3.34 |
| Chlorfenapyr | 13 | 0.49 |
| Chlorfluazuron | 15 | 0.97 |
| (Data sourced from Shen et al., 2020)[5] |
Table 3: Detoxification Enzyme Activity in Susceptible and this compound-Resistant Strains of Spodoptera exigua
| Enzyme | Strain | Specific Activity (nmol/min/mg protein) | Fold Increase |
| Carboxylesterase (CarE) | Susceptible | 18.5 | - |
| Resistant (HZ12) | 32.4 | 1.75 | |
| Flavin-containing Monooxygenase (FMO) | Susceptible | 0.12 | - |
| Resistant (HZ11) | 0.25 | 2.08 | |
| Resistant (HZ12) | 0.21 | 1.75 | |
| (Data adapted from Su et al., 2014)[3] |
Experimental Protocols
Leaf-Dip Bioassay for LC50 Determination
Objective: To determine the concentration of this compound that is lethal to 50% of the test insect population.
Materials:
-
Technical grade this compound
-
Acetone (or other suitable solvent)
-
Triton X-100 or similar surfactant
-
Distilled water
-
Host plant leaves (e.g., cabbage for P. xylostella)
-
Petri dishes
-
Filter paper
-
Third-instar larvae of the insect strain to be tested
-
Fine brush
Procedure:
-
Prepare Stock Solution: Dissolve a known weight of technical grade this compound in a small volume of acetone to prepare a high-concentration stock solution.
-
Prepare Serial Dilutions: Prepare a series of at least five concentrations of this compound by diluting the stock solution with distilled water containing 0.1% Triton X-100. Also prepare a control solution containing only distilled water and 0.1% Triton X-100.
-
Leaf Dipping: Cut leaf discs of a uniform size from the host plant. Dip each leaf disc into a specific insecticide dilution for 10 seconds with gentle agitation. For the control, dip leaf discs in the surfactant-water solution.
-
Drying: Place the treated leaf discs on a clean, non-absorbent surface and allow them to air dry for 1-2 hours.
-
Bioassay Setup: Place a piece of moistened filter paper in the bottom of each petri dish. Place one treated leaf disc in each petri dish.
-
Insect Introduction: Using a fine brush, carefully transfer 10-20 third-instar larvae onto the leaf disc in each petri dish.
-
Incubation: Maintain the petri dishes at a constant temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 h L:D).
-
Mortality Assessment: After a predetermined time (e.g., 48 or 72 hours), record the number of dead larvae in each petri dish. Larvae that do not move when gently prodded with a brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 value, 95% fiducial limits, and the slope of the concentration-mortality line.
Molecular Detection of the V1848I Mutation in the VGSC Gene
Objective: To screen for the presence of the V1848I mutation associated with this compound resistance.
Materials:
-
Individual insects (larvae or adults)
-
DNA extraction kit
-
PCR primers flanking the V1848I mutation site
-
Taq DNA polymerase and dNTPs
-
PCR thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
DNA Extraction: Extract genomic DNA from individual insects using a commercially available kit, following the manufacturer's instructions.
-
PCR Amplification:
-
Set up a PCR reaction containing the extracted DNA, forward and reverse primers, Taq polymerase, dNTPs, and PCR buffer.
-
Example primers for S. exigua VGSC region containing the V1848I site:
-
Forward: 5'-ATGTCAACATCAGCCGGA-3'
-
Reverse: 5'-CTGTGAGTAATTCTCGAGAATG-3'
-
-
Use the following PCR cycling conditions (can be optimized):
-
Initial denaturation: 95°C for 3 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a single band of the expected size.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing using either the forward or reverse primer.
-
Sequence Analysis: Align the obtained sequences with the wild-type VGSC sequence to identify the presence of the V1848I mutation (a GTT to ATT codon change).
Biochemical Assay for Esterase (CarE) Activity
Objective: To measure the general esterase activity in insect homogenates.
Materials:
-
Individual insects (e.g., 4th instar larvae)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
α-naphthyl acetate (substrate)
-
Fast Blue B salt (chromogenic agent)
-
Bovine serum albumin (BSA) for standard curve
-
Microplate reader
Procedure:
-
Enzyme Preparation: Homogenize individual insects in ice-cold phosphate buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant is the enzyme source.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay) with BSA as the standard.
-
Enzyme Reaction:
-
In a 96-well microplate, add a specific volume of the enzyme supernatant.
-
Add the substrate solution (α-naphthyl acetate in phosphate buffer with a small amount of acetone to aid dissolution).
-
Incubate the plate at a constant temperature (e.g., 30°C) for a specific time (e.g., 15 minutes).
-
Stop the reaction by adding a solution of Fast Blue B salt.
-
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Calculation: Calculate the specific activity of the esterase as nmol of α-naphthol produced per minute per mg of protein, using a standard curve prepared with known concentrations of α-naphthol.
Visualizations
Caption: this compound mode of action and primary resistance mechanisms.
Caption: Workflow for troubleshooting and investigating this compound resistance.
References
- 1. V1848I Mutation in the Voltage-Gated Sodium Channel Confers High-Level Resistance to Indoxacarb and this compound in Spodoptera exigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical mechanisms for this compound resistance in beet armyworm, Spodoptera exigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical Mechanisms, Cross-resistance and Stability of Resistance to this compound in Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Resistance Risk Evaluated by this compound Selection and the Effects on Toxicities Over Other Insecticides in Spodopter… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Two novel sodium channel mutations associated with resistance to indoxacarb and this compound in the diamondback moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of Metaflumizone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metaflumizone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the photostability of this compound in experimental setups.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during experiments involving this compound and light exposure.
| Problem | Potential Cause | Suggested Solution |
| Rapid loss of this compound concentration in solution upon light exposure. | This compound is susceptible to photodegradation, with a reported half-life (DT50) of 2-3 days under continuous irradiation in aqueous solutions[1]. The UV absorption maxima at 234 nm and 280 nm indicate susceptibility to UV radiation[2]. | 1. Control Light Exposure: Conduct experiments under controlled, low-light conditions or use amber glassware to filter out UV radiation. 2. Incorporate a Photostabilizer: Add a UV absorber or an antioxidant to the formulation. See the "Experimental Protocols" section for guidance. 3. Use a Dark Control: Always run a parallel experiment where the sample is protected from light (e.g., wrapped in aluminum foil) to differentiate between photodegradation and other forms of degradation[3]. |
| Inconsistent or non-reproducible degradation rates between experiments. | 1. Variable Light Source Intensity: The output of lamps can change over time. 2. Temperature Fluctuations: Higher temperatures can accelerate degradation. 3. Solvent Effects: The type of solvent can influence the rate of photodegradation. | 1. Calibrate Light Source: Use a radiometer/lux meter or a chemical actinometry system (e.g., quinine monohydrochloride dihydrate solution) to ensure consistent light exposure between experiments[3]. 2. Control Temperature: Place the experimental setup in a temperature-controlled environment. 3. Standardize Solvent System: Use the same solvent and grade for all related experiments. |
| Appearance of unexpected peaks during analytical chromatography (e.g., HPLC, LC-MS). | These are likely photodegradation products. Known photoproducts of this compound include M320I04, M320I06, M320I08, M320I09, and the volatile M320I05, which result from the cleavage of the molecule[1]. Isomerization from the E- to the Z-isomer also occurs upon light exposure[1]. | 1. Identify Degradants: If using mass spectrometry, compare the m/z of the unknown peaks with the known metabolites of this compound. 2. Track Isomerization: Your analytical method should be able to separate the E- and Z-isomers to monitor the conversion. The E:Z ratio can change from an initial ~9:1 to a lower ratio upon light exposure[1][4]. 3. Consult Degradation Pathway: Refer to the "this compound Photodegradation Pathway" diagram below to understand the expected breakdown products. |
| Selected photostabilizer is not effective or interferes with the experiment. | 1. Incorrect Stabilizer Type: The chosen stabilizer may not absorb at the same wavelengths as this compound or may not be an effective quencher of the specific reactive species causing degradation. 2. Concentration Issues: The concentration of the stabilizer may be too low to be effective or too high, causing analytical interference or unwanted side effects. 3. Incompatibility: The stabilizer may react with this compound or other components in the formulation. | 1. Screen Multiple Stabilizers: Test a panel of photostabilizers with different mechanisms of action (e.g., UV absorbers like benzophenones, antioxidants like butylated hydroxytoluene). 2. Optimize Concentration: Perform a dose-response study to find the optimal concentration of the stabilizer. 3. Run Compatibility Studies: Analyze a mixture of this compound and the stabilizer in the dark to check for any non-photolytic reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the photodegradation rate of this compound?
The photodegradation half-life (DT50) of this compound in sterile aqueous solutions under continuous irradiation is approximately 2 to 3 days[1]. This indicates that it is susceptible to degradation upon exposure to light.
Q2: What are the primary products of this compound photodegradation?
Upon exposure to light, this compound undergoes isomerization from the more active E-isomer to the Z-isomer. Additionally, the molecule can cleave, resulting in several identified photoproducts: M320I04, M320I06, M320I08, M320I09, and a volatile product, M320I05[1].
Q3: How can I enhance the photostability of this compound in my experimental setup?
Several strategies can be employed:
-
Formulation with UV Absorbers: Incorporating compounds that absorb UV radiation can protect this compound. Examples used for other pesticides include benzophenones or triazoles[5].
-
Use of Antioxidants/Quenchers: Adding antioxidants can inhibit photo-oxidative degradation pathways.
-
Encapsulation: Formulating this compound within a protective matrix, such as cyclodextrins or lipid nanoparticles, can shield it from light[6].
-
Controlled Environment: The simplest method is to minimize light exposure by using UV-blocking containers (e.g., amber vials) and conducting manipulations in a dark or dimly lit room.
Q4: What type of light source should I use for photostability testing?
According to ICH Q1B guidelines, a light source that produces a combination of visible and UV light is recommended. This can be an artificial daylight fluorescent lamp combined with a near-UV lamp or a xenon arc lamp[3]. The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter[3].
Q5: My analytical results show a change in the E/Z isomer ratio. Is this expected?
Yes. This compound is typically a mixture of E- and Z-isomers, with the E-isomer being predominant (~90%)[4]. Light exposure can cause isomerization, leading to an increase in the proportion of the Z-isomer[1]. Your analytical method should be capable of resolving these two isomers to accurately quantify the parent compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's properties and photodegradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Class | Semicarbazone | [2] |
| UV-Vis Absorption Maxima | 234 nm, 280 nm | [2] |
| Isomer Ratio (Typical) | E:Z ≈ 90:10 | [1][4] |
Table 2: Photodegradation Data for this compound
| Parameter | Value | Conditions | Reference |
| Photodegradation Half-Life (DT50) | 2–3 days | Aqueous solution, continuous irradiation | [1] |
| Identified Photoproducts | M320I04, M320I06, M320I08, M320I09, M320I05 (volatile) | Aqueous photolysis | [1] |
| Key Photochemical Reaction | Isomerization (E- to Z-isomer) | Light exposure | [1] |
Experimental Protocols
Protocol 1: General Photostability Assessment of this compound
This protocol is based on the ICH Q1B guidelines for photostability testing.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to the desired experimental concentration in the aqueous buffer or medium of your choice.
-
Transfer the solution into chemically inert, transparent containers (e.g., quartz cells or borosilicate glass vials).
-
-
Controls:
-
Dark Control: Prepare an identical sample and wrap it completely in aluminum foil to protect it from light. This will be used to measure any degradation that is not light-induced.
-
Blank: Prepare a sample of the solvent/medium without this compound to serve as an analytical blank.
-
-
Exposure:
-
Place the transparent sample and the dark control in a photostability chamber.
-
Expose the samples to a light source capable of emitting both visible and UV radiation (e.g., a xenon arc lamp or a combination of fluorescent lamps).
-
Ensure a total illumination of at least 1.2 million lux hours and a near-UV energy of at least 200 watt hours/m². Monitor the light dose using a calibrated radiometer or through chemical actinometry.
-
-
Sampling and Analysis:
-
Withdraw aliquots from the exposed sample and the dark control at predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Analyze the concentration of this compound (both E- and Z-isomers) and the formation of any degradation products using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Compare the degradation in the exposed sample to the dark control to confirm that the loss is due to photodegradation.
-
Determine the degradation kinetics and the half-life (DT50) of the compound.
-
Protocol 2: Screening of Photostabilizers for this compound
-
Stabilizer Selection:
-
Choose a range of photostabilizers to test. Good starting points include:
-
UV Absorbers: Benzophenone derivatives, Tinuvin® series.
-
Antioxidants/Quenchers: Butylated hydroxytoluene (BHT), 8-Hydroxyquinoline[5].
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Prepare stock solutions of each photostabilizer in a suitable solvent.
-
Create a series of experimental samples by adding different concentrations of each stabilizer to the this compound solution. Ensure the final solvent concentration is consistent across all samples.
-
For each stabilizer, also prepare a "stabilizer only" control to check for analytical interference.
-
-
Experimental Setup:
-
Include three sets of samples for each stabilizer concentration:
-
Exposed Sample: this compound + Stabilizer.
-
Dark Control: this compound + Stabilizer, wrapped in aluminum foil.
-
Control (No Stabilizer): this compound only.
-
-
-
Exposure and Analysis:
-
Follow the exposure and analysis steps as outlined in Protocol 1.
-
-
Data Comparison:
-
Compare the degradation rate of this compound in the presence of each stabilizer with the control sample (no stabilizer).
-
Calculate the percentage of photostabilization provided by each stabilizer at each concentration.
-
Select the most effective stabilizer and concentration for your experimental system.
-
Visualizations
References
- 1. fao.org [fao.org]
- 2. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]
- 3. database.ich.org [database.ich.org]
- 4. fao.org [fao.org]
- 5. Photostabilizers for azadirachtin-A (a neem-based pesticide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDUP - Photostabilization strategies of photosensitive drugs [sigarra.up.pt]
Technical Support Center: Refinement of Metaflumizone Extraction from Soil Samples
Welcome to the technical support center for the analysis of Metaflumizone in soil. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed guidance to overcome common challenges in extracting this compound from complex soil matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from soil?
A1: The most prevalent and effective methods for extracting this compound from soil are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Supercritical Fluid Extraction (SFE), and Ultrasonic-Assisted Extraction (UAE). The QuEChERS method, often in a modified form, is widely used due to its simplicity, speed, and high-quality results.[1][2][3] SFE is recognized for its high selectivity and reduced solvent usage, while UAE is a rapid and efficient alternative.
Q2: I am experiencing low recovery of this compound. What are the likely causes?
A2: Low recovery can stem from several factors:
-
Strong Analyte-Matrix Interactions: Soil's complex composition, with its varied organic and inorganic components, can lead to strong binding of this compound.[3]
-
Inadequate Extraction Solvent: The solvent may not be optimal for disrupting the interactions between this compound and the soil particles.
-
Suboptimal pH: The pH of the extraction solvent can significantly influence the recovery of pH-sensitive compounds.[1]
-
Insufficient Extraction Time or Agitation: The duration and vigor of the extraction process might not be sufficient to release the analyte from the soil matrix.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, where components of the soil extract interfere with the analytical signal, are a common challenge.[4] Strategies to mitigate these effects include:
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: The QuEChERS method incorporates a dSPE step specifically for cleanup.[3]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure can compensate for matrix effects.[5]
-
Dilution of the Final Extract: Diluting the extract can reduce the concentration of interfering matrix components.[1]
Q4: What are the typical recovery rates and limits of quantitation (LOQ) for this compound in soil?
A4: For the QuEChERS method followed by LC-MS/MS analysis, average recoveries of this compound from soil typically range from 75.2% to 105.1%.[2] The limit of quantitation (LOQ) is often around 3.0 µg/kg.[2] Another method utilizing methanol-based extraction followed by HPLC-MS/MS has reported an LOQ of 0.01 mg/kg.[6]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Solvent Polarity | Optimize the extraction solvent. For QuEChERS, acetonitrile is common.[2] For other methods, consider mixtures like methanol/water. Using solvents with different polarities may be necessary to effectively extract residues.[7] | The solvent must efficiently solvate this compound and displace it from soil binding sites. |
| Strong Matrix Binding | Increase the extraction time and/or agitation speed. For QuEChERS, shaking for at least 2 minutes is recommended.[3] Some modified methods extend this to 15 minutes. Consider using ultrasonic-assisted extraction (UAE) to enhance disruption of matrix interactions.[8][9] | Longer and more vigorous extraction provides more energy to overcome the forces binding this compound to the soil. |
| pH-Dependent Recovery | For QuEChERS, use a buffered system (e.g., acetate or citrate) to maintain a consistent pH during extraction.[1][3] | Buffering the extraction can prevent the degradation or improve the extraction of pH-sensitive compounds like this compound. |
| Sample Moisture Content | For dry soil samples, add a specific amount of water to achieve a consistent moisture level before extraction. A common approach is to add 7 mL of water to 3g of air-dried soil.[3] | Consistent moisture content ensures reproducible extraction conditions and can facilitate the partitioning of the analyte into the extraction solvent. |
Issue 2: Poor Reproducibility
| Potential Cause | Troubleshooting Step | Rationale |
| Inhomogeneous Soil Sample | Ensure the soil sample is thoroughly homogenized before taking a subsample for extraction. This involves drying, grinding, and sieving the soil.[10] | A non-uniform sample will lead to variable concentrations of this compound in the subsamples, resulting in poor reproducibility. |
| Inconsistent Extraction Procedure | Strictly adhere to the validated protocol for all samples. This includes precise timing, volumes, and agitation speeds. | Minor variations in the extraction procedure can lead to significant differences in extraction efficiency. |
| Variable Matrix Effects | Employ a robust cleanup step, such as dSPE in the QuEChERS method, to remove interfering compounds.[3] Utilize matrix-matched calibration for quantification.[5] | Inconsistent removal of matrix components will lead to variable signal suppression or enhancement, affecting reproducibility. |
Data Presentation
Table 1: Comparison of this compound Extraction Methods from Soil
| Method | Extraction Solvent | Cleanup Sorbents | Average Recovery (%) | Limit of Quantitation (LOQ) | Reference |
| QuEChERS | Acetonitrile | Not specified | 75.2 - 105.1 | 3.0 µg/kg | [2] |
| Modified QuEChERS | Acetonitrile with 1% Acetic Acid | Anhydrous Magnesium Sulfate, Anhydrous Sodium Acetate | 70 - 120 (for a range of pesticides) | Not specified for this compound | [1] |
| Methanol Extraction | Methanol, followed by Methanol:Water (50:50) | None | Not specified | 0.01 mg/kg | [6] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with Methanol Modifier | None required | Competitive with conventional methods | Not specified | [11] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method
This protocol is adapted from a study on the simultaneous determination of multiple pesticide residues in soil.[1]
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Hydration: Add 10 mL of water, vortex for 1 minute, and let it stand for 10 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile containing 1% (v/v) acetic acid.
-
Shake vigorously for 15 minutes.
-
Add anhydrous magnesium sulfate and anhydrous sodium acetate for partitioning.
-
Centrifuge the tube.
-
-
Analysis:
-
Filter the supernatant.
-
Dilute the extract (e.g., 1:4 v/v) with water.
-
Analyze by UHPLC-MS/MS.
-
Protocol 2: Methanol-Based Extraction
This protocol is based on a BASF analytical method.[6][12]
-
Sample Preparation: Weigh a 10 g aliquot of the soil sample.
-
Extraction:
-
Extract by shaking with methanol.
-
Follow with a second extraction using a 50:50 (v/v) mixture of methanol and water.
-
Combine the extracts and adjust the volume to 100 mL.
-
-
Concentration:
-
Take a 10% aliquot of the combined extract and evaporate it to 2-3 mL.
-
-
Analysis:
-
Dilute the concentrated sample with methanol to a final volume for HPLC-MS/MS determination.
-
Visualizations
Caption: Workflow for the modified QuEChERS extraction of this compound from soil.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of this compound in rice, water and soil under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weber.hu [weber.hu]
- 4. researchgate.net [researchgate.net]
- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 11. Use of supercritical fluid extraction in the analysis of pesticides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Best practices for preparing stable Metaflumizone standard solutions
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the preparation and handling of stable Metaflumizone analytical standard solutions. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: For initial stock solutions, methanol or dimethyl sulfoxide (DMSO) are commonly used. Methanol is suitable for creating a 1.0 mg/mL stock solution.[1] DMSO can be used to prepare a more concentrated stock solution, with a solubility of up to 300 mg/mL.[2] Acetonitrile is also used as a solvent for commercially available standard solutions.[3][4]
Q2: What are the recommended storage conditions for this compound powder and its standard solutions?
A2: The solid (powder) form of this compound should be stored at -20°C for long-term stability (up to 3 years).[2][5] Stock solutions in solvents like DMSO or methanol should be stored at -80°C for up to one year to ensure stability.[2][6][7] For short-term storage (up to one month), refrigeration at 4°C is acceptable.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2][7]
Q3: Is this compound sensitive to light?
A3: Yes, exposure of this compound solutions to direct or indirect sunlight should be avoided. Sunlight can cause the rapid conversion of the more biologically active E-isomer to the Z-isomer, which can impact the accuracy of your experimental results.[8]
Q4: What is the aqueous solubility of this compound?
A4: this compound has very low solubility in water. At 20°C, the solubility is approximately 0.0018 mg/L at pH 7.[9]
Troubleshooting Guide
Issue 1: The this compound powder is not dissolving completely.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the dissolution process may be slow.
-
Solution:
-
Ensure you are using an appropriate solvent with high solubility for this compound, such as DMSO or acetone (see solubility table below).
-
To aid dissolution, you can gently heat the solution to 37°C and/or use sonication.[7]
-
If preparing a stock solution in a solvent with lower solubility like methanol, ensure you are not exceeding the solubility limit.
-
Issue 2: A precipitate forms when diluting the stock solution.
-
Possible Cause: This is common when diluting a stock solution prepared in a high-solubility organic solvent (like DMSO) into an aqueous buffer or a solvent in which this compound is less soluble.
-
Solution:
-
Try diluting the stock solution in a solvent that is miscible with both the stock solvent and the final diluent.
-
Increase the proportion of the organic solvent in the final solution, if your experimental design allows.
-
Prepare a less concentrated stock solution to minimize the amount of organic solvent being introduced into the final dilution.
-
Issue 3: Inconsistent analytical results from the standard solution over time.
-
Possible Cause: The standard solution may be degrading due to improper storage or handling.
-
Solution:
-
Check Storage Conditions: Ensure that stock solutions are stored at the recommended temperature (-80°C for long-term) and protected from light.[6][7][8]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to minimize degradation from repeated temperature changes.[2][7]
-
Prepare Fresh Dilutions: Working solutions should be prepared fresh daily from the stock solution.[7]
-
Verify Solvent Purity: Use high-purity, analytical grade solvents for all solution preparations.
-
Quantitative Data
The solubility of this compound in various organic solvents at 20°C is summarized in the table below.
| Solvent | Solubility ( g/100 mL) |
| Acetone | 15.3 |
| Dichloromethane | 9.88 |
| Ethyl Acetate | 18.0 |
| Acetonitrile | 6.30 |
| Methanol | 1.40 |
| Toluene | 0.40 |
| n-Hexane | 0.00085 |
Source: Adapted from the Food and Agriculture Organization of the United Nations.[10]
Experimental Protocol: Preparation of a 1 mg/mL this compound Standard Stock Solution in Methanol
This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in methanol.
Materials:
-
This compound analytical standard
-
High-purity methanol (HPLC grade or equivalent)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Glass pipette or syringe
-
Sonicator (optional)
-
Cryo-storage vials
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound analytical standard.
-
Transfer: Carefully transfer the weighed powder into a 10 mL volumetric flask.
-
Initial Dissolution: Add a small volume of methanol (approximately 5-7 mL) to the volumetric flask.
-
Dissolving: Gently swirl the flask to dissolve the powder. If necessary, use a sonicator for a few minutes to ensure complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Dispense the stock solution into smaller, labeled cryo-storage vials for storage at -80°C.
Workflow Diagrams
Caption: Workflow for Preparing this compound Standard Solutions.
Caption: Troubleshooting Logic for this compound Solution Preparation.
References
- 1. epa.gov [epa.gov]
- 2. This compound | Parasite | Sodium Channel | TargetMol [targetmol.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. accustandard.com [accustandard.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound|MSDS [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]
- 10. fao.org [fao.org]
Technical Support Center: Optimizing Chromatographic Separation of Metaflumizone E/Z Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Metaflumizone E/Z isomers.
Troubleshooting Guides
This section addresses common issues encountered during the separation of this compound E/Z isomers.
1. Poor Resolution Between E and Z Isomer Peaks
Symptom: The peaks for the E and Z isomers are not baseline separated, making accurate quantification difficult.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Stationary Phase | E/Z isomers can often be separated on conventional C18 columns, but for challenging separations, consider using polar-embedded phases (e.g., Amide, Cyano) or Phenyl-Hexyl columns to enhance selectivity through different interaction mechanisms.[1] Chiral columns have also been successfully employed for the separation of geometric isomers. |
| Suboptimal Mobile Phase Composition | Systematically vary the organic modifier (acetonitrile vs. methanol) and the aqueous phase pH. The use of additives like formic acid or ammonium formate can significantly impact selectivity. For instance, a mobile phase of acetonitrile and 0.05% formic acid in 10 mM ammonium formate has been shown to be effective. |
| Inadequate Method Parameters | Optimize the column temperature; lower temperatures can sometimes improve resolution.[1] Adjust the gradient slope in reversed-phase LC; a shallower gradient can increase separation. Reduce the flow rate to increase the number of theoretical plates and improve separation efficiency. |
2. Peak Tailing
Symptom: The chromatographic peaks, particularly for one of the isomers, exhibit asymmetry with a pronounced tail.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Active silanol groups on the silica backbone can cause tailing of basic compounds. Use a modern, end-capped C18 column or a column with a different stationary phase chemistry. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanols and reduce tailing.[1] |
| Column Overload | Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak distortion. |
| Mismatched Injection Solvent | Ensure the injection solvent is of similar or weaker eluotropic strength than the initial mobile phase to prevent peak distortion. |
3. Unstable Retention Times
Symptom: The retention times of the E and Z isomers drift between injections or over a sequence.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. In normal phase chromatography, the water content of the mobile phase can significantly affect retention times.[1] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as fluctuations can affect retention times. |
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is best for separating this compound E/Z isomers?
A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be effective for separating this compound E/Z isomers.[2] HPLC with reversed-phase columns (e.g., C18, phenyl-hexyl) is a common and robust approach. SFC can offer faster separations and is considered a greener alternative due to the use of supercritical CO2 as the main mobile phase component.[2][3] The choice often depends on available instrumentation and specific separation goals.
Q2: What type of HPLC column is recommended for initial method development?
A2: A good starting point for method development is a high-purity, end-capped C18 column. These are versatile and widely available. If resolution is challenging on a C18 column, exploring columns with different selectivities, such as polar-embedded or phenyl phases, is a logical next step.[1]
Q3: How do mobile phase additives affect the separation?
A3: Mobile phase additives play a crucial role in optimizing the separation of isomers. Acidic additives like formic acid can improve peak shape by suppressing silanol interactions.[1] Buffers, such as ammonium formate or ammonium acetate, help to control the pH and can influence the selectivity between the E and Z isomers. The choice and concentration of the additive should be systematically optimized.
Q4: Can LC-MS/MS be used for the analysis of this compound E/Z isomers?
A4: Yes, LC-MS/MS is a highly sensitive and specific technique for the determination of this compound E and Z isomers. It is important to note that the mass spectrometric response of the two isomers may differ. Therefore, for accurate quantification, it is crucial to have individual standards for each isomer or to determine the response factors if a mixed standard is used.[4]
Experimental Protocols
HPLC-MS/MS Method for the Determination of this compound E/Z Isomers in Water
This protocol is based on the principles outlined in the EPA method BASF 534/0.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 g of a water sample, add 25 mL of dichloromethane.
-
Shake vigorously for 15 minutes.
-
Allow the phases to separate.
-
Carefully transfer a 5 mL aliquot of the lower organic phase to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at approximately 30°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system coupled to a tandem mass spectrometer (MS/MS) |
| Column | Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate with 0.05% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.05% Formic Acid |
| Gradient | Refer to specific application for optimized gradient profile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]+ for this compound |
| Product Ions (m/z) | Specific fragment ions for E and Z isomers (to be determined by infusion of standards) |
Quantitative Data Summary
The following tables provide representative data for the separation of E/Z isomers. Note that specific values will vary depending on the exact experimental conditions and instrumentation.
Table 1: Comparison of Stationary Phases for E/Z Isomer Separation
| Stationary Phase | Typical Organic Modifier | Expected Resolution (Rs) | Observations |
| C18 | Acetonitrile or Methanol | 1.5 - 2.5 | Good starting point, may require optimization of mobile phase. |
| Phenyl-Hexyl | Acetonitrile | > 2.0 | Can offer enhanced selectivity due to π-π interactions.[1] |
| Polar-Embedded (Amide) | Acetonitrile | > 2.0 | Provides alternative selectivity, potentially better peak shape for polar analytes.[1] |
Table 2: Influence of Mobile Phase Additive on Peak Asymmetry
| Mobile Phase Additive | Typical Concentration | Peak Asymmetry Factor (As) for E-Isomer | Peak Asymmetry Factor (As) for Z-Isomer |
| None | - | 1.8 | 1.7 |
| 0.1% Formic Acid | 0.1% (v/v) | 1.2 | 1.1 |
| 10 mM Ammonium Formate | 10 mM | 1.3 | 1.2 |
Visualizations
Caption: Experimental workflow for the analysis of this compound E/Z isomers.
Caption: Troubleshooting logic for poor resolution of E/Z isomers.
References
Minimizing Metaflumizone degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Metaflumizone during analytical sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, leading to inaccurate quantification due to degradation.
Issue 1: Low recovery of this compound from acidic samples.
| Potential Cause | Recommended Solution |
| Acid-catalyzed hydrolysis: this compound is known to be unstable and undergoes hydrolysis at acidic pH, particularly between pH 4 and 5.[1] | pH Adjustment: Neutralize acidic aqueous samples to a pH of 7 or higher before extraction. For solid samples with an acidic matrix, consider using a buffered extraction solvent (e.g., acetonitrile with a suitable buffer) to maintain a neutral to alkaline pH during extraction. |
| Inappropriate extraction solvent: Using an acidic extraction solvent or an additive that lowers the pH can accelerate degradation. | Solvent Selection: Utilize neutral or slightly alkaline extraction solvents. Acetonitrile is a commonly used and effective solvent for this compound extraction.[2] If an acidic modifier is required for other analytes in a multi-residue method, its effect on this compound stability should be thoroughly validated. |
Issue 2: Inconsistent results and appearance of unknown peaks, especially in samples exposed to light.
| Potential Cause | Recommended Solution |
| Photodegradation: this compound is susceptible to degradation upon exposure to light, particularly UV radiation.[1] This can lead to the formation of various degradation products. | Light Protection: Whenever possible, conduct sample preparation steps under amber or low-intensity light. Use amber glassware for all solutions and extracts. If amber glassware is unavailable, wrap containers with aluminum foil. Minimize the exposure of samples and standards to direct sunlight or harsh laboratory lighting. |
| Isomerization: this compound exists as E- and Z-isomers. Light exposure can cause isomerization between these forms, potentially affecting quantification if the isomers are not chromatographically resolved and summed.[1] | Chromatographic Resolution: Ensure your analytical method can separate or co-elute and integrate both the E- and Z-isomers. The sum of both isomers should be reported as the total this compound concentration. |
Issue 3: Gradual decrease in this compound concentration in stored extracts.
| Potential Cause | Recommended Solution |
| Inadequate storage temperature: Storing extracts at room temperature or in a refrigerator (4°C) for extended periods can lead to degradation. | Freezer Storage: Store all sample extracts at -20°C or lower when not in immediate use. Long-term storage stability studies have shown some degradation even at -20°C over several weeks, so prompt analysis is recommended.[3] |
| Solvent evaporation: Improperly sealed vials can lead to solvent evaporation, concentrating the sample and potentially leading to inaccurate results. | Proper Sealing: Use high-quality vials with secure caps and septa to prevent solvent loss during storage. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during sample preparation?
A1: The two primary degradation pathways for this compound during sample preparation are acid-catalyzed hydrolysis and photodegradation.[1] Hydrolysis occurs readily in acidic conditions (pH 4-5), leading to the cleavage of the molecule. Photodegradation is induced by exposure to light, especially UV light, and results in the formation of multiple degradation products.
Q2: What is the optimal pH range for extracting and storing this compound samples?
A2: this compound is stable in neutral to alkaline conditions.[1] Therefore, maintaining a pH of 7 or above during extraction and for the final extract is recommended to minimize hydrolytic degradation.
Q3: Which extraction solvent is best for minimizing this compound degradation?
A3: Acetonitrile is a widely used and effective solvent for extracting this compound from various matrices.[2] Methanol has also been used.[1] The choice of solvent may also depend on the sample matrix and the specific analytical method (e.g., QuEChERS). It is crucial to ensure the solvent is neutral and does not promote an acidic environment.
Q4: How should I handle the cleanup of this compound extracts, particularly when using QuEChERS?
A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for cleaning up this compound extracts.[2] For the dispersive solid-phase extraction (dSPE) step, a combination of sorbents is often used. For matrices with pigments like chlorophyll, graphitized carbon black (GCB) is effective. Primary secondary amine (PSA) can remove sugars and fatty acids. C18 is useful for removing nonpolar interferences. A study on Chinese broccoli found a combination of GCB and PSA to be efficient for cleanup.[3] However, as PSA is slightly basic, ensuring the extract is well-buffered can prevent potential base-catalyzed degradation of other co-extracted analytes.
Q5: What are the recommended storage conditions for this compound standards and sample extracts?
A5: Both standard solutions and sample extracts of this compound should be stored in a freezer at -20°C or below to ensure stability.[3] They should be stored in amber vials to protect them from light. While relatively stable at this temperature, it is advisable to analyze extracts as soon as possible, as some studies have shown a degree of degradation over extended storage periods.[3]
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Hydrolytic Stability of this compound at 25°C
| pH | Half-life (t½) | Stability | Key Degradation Products |
| 4 | ~6 days | Unstable | M320I04, M320I08 |
| 5 | ~27-31 days | Moderately Stable | M320I04, M320I08 |
| 7 | Stable | Stable | Not applicable |
| 9 | Stable | Stable | Not applicable |
Data sourced from[1]
Table 2: Photodegradation of this compound in Water
| Light Condition | Half-life (t½) | Degradation Rate |
| Continuous Irradiation | 2-3 days | Extensive |
Data sourced from[1]
Table 3: Freezer Storage Stability of this compound in Chinese Broccoli at -20°C
| Storage Duration | Degradation (%) |
| 10 weeks | 22.9% |
Data sourced from[3]
Experimental Protocols
Protocol 1: Generic Extraction of this compound from Solid Matrices (e.g., Soil, Plant Material)
-
Homogenization: Homogenize a representative sample (e.g., 10 g) to a fine powder or paste.
-
Extraction:
-
Add 20 mL of acetonitrile to the homogenized sample in a centrifuge tube.
-
If the sample matrix is known to be acidic, add a suitable buffer to maintain a pH ≥ 7.
-
Vortex or shake vigorously for 1-2 minutes to ensure thorough extraction.
-
-
Phase Separation (if using QuEChERS salts):
-
Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 4000 rpm) for 5-10 minutes to separate the solid material from the acetonitrile extract.
-
Cleanup (dSPE):
-
Transfer an aliquot of the supernatant (e.g., 1 mL) to a dSPE tube containing the appropriate sorbents (e.g., PSA, C18, GCB, depending on the matrix).
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an amber autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction of this compound from Aqueous Samples
-
pH Adjustment: Check the pH of the water sample (e.g., 50 mL) and adjust to ≥ 7 with a suitable base if necessary.
-
Extraction:
-
Transfer the sample to a separatory funnel.
-
Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane).
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
-
Collection: Drain the organic layer (bottom layer for dichloromethane) into a collection flask.
-
Repeat Extraction: Repeat the extraction process with a fresh portion of the organic solvent for better recovery.
-
Drying and Concentration:
-
Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile) to a known volume for analysis.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for this compound sample preparation.
References
Validation & Comparative
Comparative analysis of Metaflumizone and Indoxacarb efficacy
This guide provides a detailed comparative analysis of the insecticides Metaflumizone and Indoxacarb, focusing on their efficacy, mode of action, and the experimental protocols used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer an objective performance comparison.
Introduction and Chemical Profile
This compound and Indoxacarb are both modern insecticides that target the insect nervous system.[1][2] this compound is a broad-spectrum semicarbazone insecticide, while Indoxacarb belongs to the oxadiazine chemical class.[3][4] Both are classified by the Insecticide Resistance Action Committee (IRAC) as Group 22B Voltage-Gated Sodium Channel Blockers.[3] Their primary mode of action involves disrupting the normal function of nerve cells, which leads to paralysis and death of the target insect.[3][4]
A key difference lies in their bioactivation. Indoxacarb is a pro-insecticide, meaning it is converted by insect enzymes into a more potent N-decarbomethoxylated metabolite (DCJW) to exert its toxic effect.[5] this compound, however, does not require metabolic activation.[4]
Mode of Action: Voltage-Gated Sodium Channel Blockade
The primary target for both this compound and Indoxacarb is the voltage-gated sodium channel (VGSC) in the nerve cells of insects.[1][2] These channels are crucial for the propagation of action potentials. The insecticides exert their effect by binding to a specific site on the channel protein, which stabilizes the channel in a slow-inactivated state .[2][3][6]
In a normal nerve cell, sodium channels cycle through several states:
-
Resting State: The channel is closed but capable of opening in response to nerve stimulation.
-
Open (Activated) State: Upon stimulation, the channel opens, allowing an influx of sodium ions (Na+) which depolarizes the cell membrane and propagates the nerve impulse.
-
Fast-Inactivated State: Shortly after opening, the channel closes and enters a brief refractory period where it cannot be reopened.
-
Slow-Inactivated State: A longer-lasting non-conducting state that channels can enter during prolonged or repetitive stimulation.
By binding to and stabilizing the slow-inactivated state, this compound and Indoxacarb effectively lock the channels in a non-functional conformation.[2][6] This prevents the influx of sodium ions, blocks nerve signal transmission, and leads to cessation of feeding, loss of motor function, and a characteristic "flaccid paralysis," ultimately resulting in the insect's death.[3]
Comparative Efficacy Data
The relative toxicity of this compound and Indoxacarb has been evaluated against several key lepidopteran pests. The median lethal concentration (LC50) is a standard measure of the toxicity of a compound to a population.
Recent studies on the fall armyworm, Spodoptera frugiperda, have shown this compound to be significantly more toxic than Indoxacarb.[7][8][9] Against the diamondback moth, Plutella xylostella, field populations with high levels of resistance to Indoxacarb often show significantly lower cross-resistance to this compound, suggesting it can be a valuable tool in resistance management programs.[10][11][12]
| Target Pest | Insecticide | Bioassay Method | LC50 Value | Exposure Time | Citation |
| Spodoptera frugiperda (Fall Armyworm) | This compound | Diet Incorporation | 2.43 mg/kg | 72 h | [7][8] |
| Indoxacarb | Diet Incorporation | 14.66 mg/kg | 72 h | [7][8] | |
| Plutella xylostella (Diamondback Moth) | This compound | Leaf Dip | 1.34 - 6.55 mg/L | - | [10] |
| Indoxacarb | Leaf Dip | (Baseline not stated; 110-fold resistance in JN-09B population) | - | [10] | |
| Helicoverpa armigera (Cotton Bollworm) | This compound | Field Trial | Effective control, slightly less than Emamectin benzoate | - | [13] |
| Indoxacarb | Not specified | (Not directly compared in this study) | - |
Experimental Protocols
Standardized bioassays are critical for determining insecticide efficacy. The leaf-dip bioassay is a common method for evaluating insecticides that act via contact and ingestion against foliage-feeding insects like lepidopteran larvae.
Representative Protocol: Leaf-Dip Bioassay
This protocol is synthesized from standard methodologies for determining the LC50 of insecticides against lepidopteran larvae.[14][15][16]
-
Preparation of Insecticide Solutions:
-
Prepare a stock solution of the technical grade insecticide in a suitable solvent (e.g., acetone).[15]
-
Create a series of serial dilutions from the stock solution using distilled water containing a small amount of a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. A control solution containing only distilled water and surfactant should also be prepared.
-
-
Leaf Treatment:
-
Select fresh, unsprayed host plant leaves (e.g., cabbage for P. xylostella, maize for S. frugiperda).
-
Individually dip each leaf into a designated insecticide dilution for a standardized time (e.g., 10-20 seconds).[14][17]
-
Allow the leaves to air-dry completely on a clean, non-absorbent surface for approximately 1-2 hours.[14]
-
-
Insect Exposure:
-
Place one treated leaf into a ventilated container, such as a Petri dish lined with moistened filter paper to maintain leaf turgidity.[14]
-
Introduce a set number of healthy, uniform-sized larvae (e.g., 10-15 third-instar larvae) into each container.[14][16]
-
Each concentration, including the control, should have multiple replicates (typically 3-5).
-
-
Incubation and Assessment:
-
Maintain the bioassay containers in a controlled environment (e.g., 25 ± 2°C, >60% RH, and a set photoperiod).
-
Assess larval mortality at specific time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they cannot move in a coordinated manner when gently prodded with a fine brush.[14]
-
-
Data Analysis:
-
Correct the mortality data for any control mortality using Abbott's formula.
-
Subject the corrected mortality data to probit analysis to calculate the LC50 value, 95% fiducial limits, and slope of the concentration-mortality line.
-
Conclusion
Both this compound and Indoxacarb are effective sodium channel blocker insecticides with activity against a range of damaging pests, particularly within the order Lepidoptera.
-
Efficacy: Based on available LC50 data, This compound demonstrates higher intrinsic toxicity against key pests like Spodoptera frugiperda compared to Indoxacarb.[7][8][9]
-
Resistance Management: this compound shows a lack of complete cross-resistance in Indoxacarb-resistant populations of Plutella xylostella, positioning it as a potentially valuable rotational partner in insecticide resistance management (IRM) programs.[10]
-
Mode of Action: While both share the same target site and general mechanism, the fact that Indoxacarb requires metabolic activation could be a factor in differential efficacy and the development of resistance.[4][5]
The selection between these two alternatives will depend on the target pest species, local resistance profiles, and the specific goals of the integrated pest management (IPM) program. Further research into sublethal effects and the speed of action under field conditions would provide an even more comprehensive understanding of their respective performance profiles.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Indoxacarb, this compound, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cales.arizona.edu [cales.arizona.edu]
- 5. mdpi.com [mdpi.com]
- 6. Indoxacarb, this compound, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sublethal effect and detoxifying metabolism of this compound and indoxacarb on the fall armyworm, Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control efficacy and joint toxicity of this compound mixed with chlorantraniliprole or indoxacarb against the fall armyworm, Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two novel sodium channel mutations associated with resistance to indoxacarb and this compound in the diamondback moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two novel sodium channel mutations associated with resistance to indoxacarb and this compound in the diamondback moth, Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Leaf dip bioassay [bio-protocol.org]
- 15. entomoljournal.com [entomoljournal.com]
- 16. scielo.br [scielo.br]
- 17. 2.3. Leaf dip bioassay [bio-protocol.org]
A Comparative Analysis of Cross-Resistance Between Metaflumizone and Other Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of metaflumizone's cross-resistance profile with other sodium channel blocking insecticides, supported by experimental data. The information is intended to aid in the development of effective insecticide resistance management (IRM) strategies and to inform the discovery of novel insecticidal compounds.
This compound, a semicarbazone insecticide, represents a distinct class of sodium channel blockers (SCBs). It acts by binding to the slow-inactivated state of the voltage-gated sodium channel (VGSC) in insect neurons, leading to flaccid paralysis and death.[1][2][3] This mode of action differs from other SCBs, such as pyrethroids, which typically modify the opening and closing kinetics of the channel. Understanding the cross-resistance patterns between this compound and other SCBs is crucial for predicting the field performance of these insecticides and for designing sustainable pest control programs.
Quantitative Cross-Resistance Data
The following tables summarize the cross-resistance data from various studies. The resistance ratio (RR) is a key metric, calculated as the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) of the resistant strain divided by that of the susceptible strain. A higher RR indicates a greater level of resistance.
Table 1: Cross-Resistance of a this compound-Resistant Strain of Plutella xylostella (Diamondback Moth)
A laboratory-selected strain of Plutella xylostella with a high level of resistance to this compound (metaflu-SEL) was tested against various insecticides. The results indicate a moderate level of cross-resistance to indoxacarb, another sodium channel blocker, but no significant cross-resistance to the pyrethroid beta-cypermethrin or insecticides from other classes.[1][2][3][4]
| Insecticide | Class | LC50 (mg/L) - Susceptible Strain (SS) | LC50 (mg/L) - Resistant Strain (metaflu-SEL) | Resistance Ratio (RR) |
| This compound | Semicarbazone (SCB) | 1.47 | 1599.34 | 1087.85 |
| Indoxacarb | Oxadiazine (SCB) | 1.33 | 15.46 | 11.63 |
| Beta-cypermethrin | Pyrethroid (SCB) | 0.21 | 0.15 | 0.71 |
| Spinosad | Spinosyn | 1.15 | 2.01 | 1.75 |
| Abamectin | Avermectin | 0.09 | 0.25 | 2.81 |
| Chlorantraniliprole | Diamide | 0.28 | 0.60 | 2.16 |
Data sourced from Shen et al. (2020).[1][2][3][4]
Table 2: Cross-Resistance in Indoxacarb and this compound-Resistant Strains of Spodoptera frugiperda (Fall Armyworm)
Strains of Spodoptera frugiperda selected for resistance to indoxacarb (Indoxacarb-R) and this compound (this compound-R) exhibited cross-resistance to each other. Notably, these resistant strains also showed reduced susceptibility to the pyrethroid insecticide lambda-cyhalothrin.[5]
| Strain | Selection Agent | LC50 (µg/mL) - Susceptible (SUS) | LC50 (µg/mL) - Resistant | Resistance Ratio (RR) | Cross-Resistance to Lambda-cyhalothrin |
| Indoxacarb-R | Indoxacarb | 3.72 | 114.43 | ~30 | Lower susceptibility |
| This compound-R | This compound | 4.57 | 3141.96 | >600 | Lower susceptibility |
Data adapted from a study on S. frugiperda, highlighting the detection of cross-resistance.[5]
Table 3: Lack of Cross-Resistance in this compound-Selected Spodoptera exigua (Beet Armyworm)
A study on Spodoptera exigua selected with this compound for 12 generations showed a 3.4-fold increase in resistance to this compound. However, this selection did not lead to increased resistance to indoxacarb or several other insecticides, suggesting a lack of cross-resistance in this case. Interestingly, this compound exposure did prevent the decline of resistance to emamectin benzoate, chlorfluazuron, and tebufenozide, implying a potential for a different type of interaction.[6]
| Insecticide | Class | Resistance Status in this compound-Selected Strain |
| Indoxacarb | Oxadiazine (SCB) | No increased resistance |
| Chlorantraniliprole | Diamide | No increased resistance |
| Spinosad | Spinosyn | No increased resistance |
| Methomyl | Carbamate | No increased resistance |
| Endosulfan | Organochlorine | No increased resistance |
Based on findings from Sun et al. (2019).[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Leaf-Dip Bioassay for Plutella xylostella
This method is widely used to determine the toxicity of insecticides to leaf-feeding insects.
-
Insect Rearing: Plutella xylostella larvae are reared on cabbage or radish seedlings under controlled laboratory conditions (e.g., 25 ± 1°C, 65 ± 5% relative humidity, and a 16:8 h light:dark photoperiod).[3]
-
Insecticide Preparation: Technical grade insecticides are dissolved in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) to create a stock solution. Serial dilutions are then prepared using distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even coverage on the leaf surface.[3]
-
Leaf Treatment: Cabbage or radish leaf discs of a standardized size are dipped into the insecticide solutions for a specific duration (e.g., 10 seconds) with gentle agitation. Control leaves are dipped in the surfactant-water solution only. The treated leaves are then air-dried.[3]
-
Insect Exposure: Third-instar larvae are placed on the treated leaf discs in petri dishes or other suitable containers. A sufficient number of larvae per concentration and replicates are used for statistical validity (e.g., 20 larvae per replicate, with 3-4 replicates).
-
Mortality Assessment: Mortality is recorded after a specific time interval (e.g., 48 or 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 values and their 95% confidence limits. The resistance ratio is calculated by dividing the LC50 of the resistant strain by that of the susceptible strain.[3]
Diet-Incorporation Bioassay for Spodoptera frugiperda
This method is suitable for insects that can be reared on an artificial diet.
-
Insect Rearing: Spodoptera frugiperda are reared on a standardized artificial diet in the laboratory under controlled environmental conditions.
-
Insecticide Preparation: The insecticide is dissolved in a suitable solvent and then mixed into the artificial diet at various concentrations.
-
Insect Exposure: A specified number of larvae (e.g., third-instar) are placed in individual containers with a portion of the treated diet.
-
Mortality Assessment: Mortality is assessed after a defined period (e.g., 7 days).
-
Data Analysis: Probit analysis is used to calculate LC50 values, and resistance ratios are determined by comparing the LC50 of the resistant strain to the susceptible strain.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mode of action, resistance mechanisms, and experimental procedures.
Caption: Mode of action of this compound on the insect voltage-gated sodium channel.
References
A Comparative Efficacy Analysis of Metaflumizone and Fipronil for Fire Ant Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent insecticides, Metaflumizone and Fipronil, for the control of fire ants (Solenopsis species). The information presented is collated from various scientific studies and is intended to assist researchers and professionals in making informed decisions for pest management strategies and future product development.
Overview of Active Ingredients
This compound is a semicarbazone insecticide.[1][2][3] It functions by blocking the sodium channels in the nervous systems of insects, leading to a state of "relaxed paralysis" and eventual death.[1][4] This insecticide does not require metabolic activation for its bioactivity.[2][5] The U.S. Environmental Protection Agency (EPA) has classified this compound as a reduced-risk candidate.[1][4]
Fipronil belongs to the pyrazole class of insecticides. Its mode of action involves the antagonism of the gamma-aminobutyric acid (GABA) receptor, an inhibitory neurotransmitter in the central nervous system of insects. This disruption leads to hyperexcitation and death. Fipronil has demonstrated significant efficacy against red imported fire ants (Solenopsis invicta) in various field trials. However, concerns have been raised about its environmental persistence and potential impacts on non-target species, including pollinators and aquatic life.[6]
Efficacy Comparison
The efficacy of an insecticide for fire ant control is determined by several factors, including its speed of action, mortality rate, and residual activity. The following table summarizes the comparative performance of this compound and Fipronil based on available data.
| Feature | This compound | Fipronil |
| Mode of Action | Sodium channel blocker (Group 22B)[2] | GABA-gated chloride channel antagonist |
| Speed of Action | Fast-acting (7-10 days for colony control)[7][8] | Slower-acting (4-6 weeks for colony elimination)[7] |
| Mortality Rate | High mortality rates observed in field trials.[4] | High efficacy in reducing mound numbers (up to 95% reduction). |
| Residual Activity | Shorter residual activity compared to Fipronil. | Can persist in the environment for as long as a year.[7] |
| Formulation | Commonly available as granular bait.[1][2] | Available as granular bait, liquid, and injectable formulations.[6][9] |
Experimental Data Summary
The following tables present quantitative data from various studies evaluating the efficacy of this compound and Fipronil for fire ant control.
Table 1: this compound Efficacy Trials
| Study Location | Formulation | Application Rate | Species | Key Findings |
| Lake Elsinore, CA | Defatted corn grit bait | 1.5 lbs/acre | Solenopsis invicta | Higher reduction in ant numbers at 7 and 14 days compared to Amdro (hydramethylnon).[1] |
| Coachella, CA | Corn grit bait | Not specified | Solenopsis invicta | Showed better overall results and acted more quickly than Amdro.[1] |
| Mississippi | 0.063% bait | Not specified | Solenopsis invicta | Similar population reduction to hydramethylnon at 7 days after treatment.[4] |
| Texas | 0.063% bait | Not specified | Solenopsis invicta | Demonstrated a quick effect on fire ant populations.[4] |
Table 2: Fipronil Efficacy Trials
| Study Location | Formulation | Application Rate | Species | Key Findings |
| Texas | 0.0125 lb AI/a | 2.3 g of AI/ha | Solenopsis invicta | Provided 95% reduction in mounds from weeks 12 through 52 after application. |
| Southeastern US | Not specified | Not specified | Solenopsis invicta | Shown to be effective against red imported fire ants in multiple trials. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies.
Protocol 1: this compound Bait Efficacy Trial (Lake Elsinore, CA)
-
Objective: To evaluate the efficacy of this compound bait formulations against the red imported fire ant (Solenopsis invicta).
-
Study Site: An urban development with irrigated turf and a vegetated slope.
-
Plot Design: 14 plots, each 130 x 26 ft.
-
Treatments: Three formulations of this compound bait, Amdro bait (positive control), and two untreated control plots. All baits were formulated on defatted corn grits.
-
Application: Baits were broadcast at a rate of 1.5 lbs/acre.
-
Monitoring: Ant abundance was estimated by placing vials with corn chips as a lure at 10 ft intervals within the center of each turf area. After 1.5 hours, the vials were capped, and the number of ants was counted in the laboratory.
-
Data Analysis: Comparison of ant numbers between treatments at different time points (e.g., 7 and 14 days post-treatment).[1]
Protocol 2: Fipronil Granular Bait Field Trial (Texas)
-
Objective: To determine the efficacy of Fipronil granular bait for the control of red imported fire ants.
-
Study Site: Areas with active fire ant mounds.
-
Application: Fipronil granules applied at a rate of 2.3 g of active ingredient per hectare (0.0125 lb AI/a).
-
Monitoring: The number of active fire ant mounds was counted before treatment and at various intervals (e.g., 12 to 52 weeks) after treatment.
-
Data Analysis: The percentage reduction in the number of active mounds was calculated for the treated plots compared to the pre-treatment counts.
Visualizing Mechanisms and Workflows
Mode of Action Signaling Pathways
The following diagrams illustrate the distinct modes of action of this compound and Fipronil on the insect nervous system.
Caption: Mode of action of this compound on insect sodium channels.
Caption: Mode of action of Fipronil on the insect GABA receptor.
Experimental Workflow for Bait Efficacy Evaluation
The diagram below outlines a typical workflow for conducting a field trial to evaluate the efficacy of fire ant baits.
Caption: Standard workflow for a fire ant bait efficacy field trial.
Conclusion
Both this compound and Fipronil are effective insecticides for the control of fire ants. This compound offers a faster speed of action, which can be advantageous for situations requiring rapid population reduction.[1][7] Its classification as a reduced-risk pesticide may also be a significant consideration.[1][4] Fipronil, while slower to act, provides long-lasting residual control.[7] However, its environmental persistence and potential non-target effects warrant careful consideration in environmental risk assessments.[6] The choice between these two active ingredients will depend on the specific requirements of the pest management program, including the desired speed of control, the environmental sensitivity of the application area, and regulatory considerations. Further direct comparative studies under a range of environmental conditions would be beneficial to provide a more comprehensive understanding of their relative performance.
References
- 1. urbanentomology.ucr.edu [urbanentomology.ucr.edu]
- 2. apvma.gov.au [apvma.gov.au]
- 3. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]
- 4. littlefireants.com [littlefireants.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. ‘Wildly toxic’ poison used on fire ants is killing native Australian animals, experts warn Senate inquiry | Australia news | The Guardian [theguardian.com]
- 7. ant-pests.extension.org [ant-pests.extension.org]
- 8. Naturally Occurring Compounds/Materials as Alternatives to Synthetic Chemical Insecticides for Use in Fire Ant Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agriscigroup.us [agriscigroup.us]
A Comparative Guide to Validating Analytical Methods for Metaflumizone Detection in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Analytical Methods
The selection of an analytical method for Metaflumizone detection is critically dependent on factors such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance of LC-MS/MS and GC-MS/MS methods based on available experimental data.
| Analytical Method | Matrix | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Citation |
| LC-MS/MS | Tomatoes & Peppers | 0.005 | 77.2 - 94.1 | < 20 | [1] |
| LC-MS/MS | Chinese Broccoli | 0.005 | 71.8 - 94.6 | 1.5 - 3.2 | |
| LC-MS/MS | Soil | 0.01 | 72.6 - 119 | < 20 | [2][3] |
| GC-MS/MS | Soil (Multi-residue) | 0.01 | 70 - 119 | < 20 | [2][4] |
Note: The GC-MS/MS data is for a multi-residue method and not specific to this compound alone. The performance for this compound is expected to be within these ranges.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the detailed protocols for the widely used QuEChERS sample preparation method followed by LC-MS/MS analysis.
QuEChERS Sample Preparation Protocol (AOAC Official Method 2007.01)
This protocol is a widely accepted method for the extraction of pesticide residues from food matrices.[5]
1. Sample Homogenization:
-
Homogenize a representative portion of the sample (e.g., fruits, vegetables) using a high-speed blender to achieve a uniform consistency. For samples with low water content, addition of a specific amount of water may be necessary before homogenization.
2. Extraction: a. Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 15 mL of acetonitrile containing 1% acetic acid. c. Add an appropriate internal standard. d. Vigorously shake the tube for 1 minute to ensure thorough mixing and extraction of the analyte. e. Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc). f. Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper partitioning. g. Centrifuge the tube at ≥1500 rcf for 1 minute.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing anhydrous MgSO₄ and primary secondary amine (PSA) sorbent. For highly pigmented samples, a sorbent containing graphitized carbon black (GCB) may be used. b. Shake the d-SPE tube for 30 seconds. c. Centrifuge at a high speed for 1 minute.
4. Final Extract Preparation: a. Transfer the cleaned extract into an autosampler vial. b. The extract is now ready for analysis by LC-MS/MS or GC-MS/MS. For LC-MS/MS, the extract may be diluted with the mobile phase. For GC-MS/MS, the extract can be analyzed directly or after a solvent exchange.[6]
LC-MS/MS Analysis Protocol
The following is a general protocol for the analysis of this compound using LC-MS/MS. Specific parameters may need to be optimized based on the instrument and column used.
-
Instrument: Dionex Ultimate 3000 RS UHPLC+ system coupled with a Thermo Fisher Scientific TSQ Altis Triple Quadrupole mass spectrometer.[1]
-
Column: Accucore RP-MS C18 column (100 mm × 2.1 mm, 2.6 μm).[1]
-
Mobile Phase:
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), which is gradually increased to elute the analyte.
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
Visualizing the Validation Workflow
A crucial aspect of developing a reliable analytical method is a robust validation process. The following diagram, generated using the DOT language, illustrates a typical workflow for validating an analytical method for pesticide residue analysis.
Caption: Workflow for Analytical Method Validation.
Conclusion
The QuEChERS sample preparation method coupled with LC-MS/MS analysis provides a highly sensitive, accurate, and reliable approach for the determination of this compound in complex matrices like vegetables and soil. The low limits of quantification achieved with this method are well below the maximum residue limits (MRLs) set by regulatory bodies, making it suitable for food safety and environmental monitoring. While GC-MS/MS also presents a viable option, particularly for multi-residue analysis, specific performance data for this compound is less readily available. For researchers and professionals in drug development, the detailed protocols and validation workflow presented in this guide offer a solid foundation for establishing robust and defensible analytical methods for this compound detection. The choice of the final method should be guided by the specific requirements of the study, including the matrix type, required sensitivity, and available instrumentation.
References
- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 2. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. mdpi.com [mdpi.com]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
A Comparative Analysis of the Neurotoxic Mechanisms of Metaflumizone and Pyrethroid Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurotoxic effects of two important classes of insecticides: metaflumizone, a semicarbazone insecticide, and pyrethroids, a widely used class of synthetic insecticides. This document summarizes their mechanisms of action, presents comparative toxicological data, and outlines key experimental protocols for their neurotoxicological evaluation.
Introduction
Both this compound and pyrethroid insecticides exert their primary toxic effects on the nervous system by targeting voltage-gated sodium channels (VGSCs), crucial proteins for the generation and propagation of nerve impulses. However, their specific mechanisms of interaction with these channels differ significantly, leading to distinct toxicological profiles. Understanding these differences is critical for the development of more selective and effective insecticides and for assessing their potential impact on non-target organisms.
Mechanism of Action
This compound: A State-Dependent Blocker of Voltage-Gated Sodium Channels
This compound belongs to the class of sodium channel blocker insecticides (SCBIs).[1] Its neurotoxicity stems from its ability to selectively bind to and block VGSCs, but in a "state-dependent" manner. This means that this compound preferentially interacts with the channel when it is in the slow-inactivated state, a non-conducting conformation that channels enter during prolonged depolarization.[2][3] By binding to the slow-inactivated state, this compound stabilizes this conformation, effectively preventing the channel from returning to its resting state and participating in subsequent nerve impulses. This leads to a progressive inhibition of nerve firing, resulting in flaccid paralysis and eventual death of the insect.[4]
The binding site for this compound is thought to be at or near the local anesthetic receptor within the pore of the sodium channel.[2][3] Interestingly, its interaction with the channel appears to be distinct from other SCBIs, as it can also influence the activation of resting channels.[5]
dot
Figure 1. Signaling pathway of this compound's neurotoxic action.
Pyrethroid Insecticides: Modulators of Voltage-Gated Sodium Channel Gating
In contrast to this compound, pyrethroids do not block the VGSC pore. Instead, they modify the channel's gating kinetics.[6] Pyrethroids bind to the VGSC and significantly delay the closing (inactivation) of the channel after it has been opened by a nerve impulse.[7] This prolonged opening leads to a persistent influx of sodium ions, causing repetitive nerve firing and hyperexcitability of the nervous system.[7] This ultimately results in paralysis and death.
Pyrethroids are broadly classified into two types based on their chemical structure and the resulting intoxication syndrome:
-
Type I pyrethroids (e.g., permethrin, bifenthrin) lack an α-cyano group and typically cause tremors and hyperactivity (T-syndrome).
-
Type II pyrethroids (e.g., cypermethrin, deltamethrin) possess an α-cyano group and produce a more severe syndrome characterized by choreoathetosis (writhing movements) and salivation (CS-syndrome).[6]
The binding sites for pyrethroids, termed PyR1 and PyR2, are located at the interface of different domains of the sodium channel protein.[8] The differential sensitivity to pyrethroids between insects and mammals is partly attributed to differences in the amino acid sequences of their respective sodium channels.[6]
dot
Figure 2. Signaling pathway of Pyrethroid neurotoxic action.
Comparative Toxicity Data
The following tables summarize the acute toxicity of this compound and several representative pyrethroids in various organisms. It is important to note that toxicity can vary depending on the specific isomer, formulation, and experimental conditions.
Mammalian Toxicity
| Insecticide | Species | Route | LD50 (mg/kg bw) | Reference(s) |
| This compound | Rat | Oral | > 5000 | [8][9] |
| Rat | Dermal | > 5000 | [8] | |
| Bifenthrin | Rat | Oral | 53.4 - 210.4 | [3][10] |
| Rat | Dermal | > 2000 | [3] | |
| Cypermethrin | Rat | Oral | 150 - 4123 | [5][11][12] |
| Rat | Dermal | 1600 | [5] | |
| Deltamethrin | Rat | Oral | 30 - >5000 | [1][13][14] |
| Rat | Dermal | > 800 | [15] |
Avian Toxicity
| Insecticide | Species | Route | LD50 (mg/kg bw) | Reference(s) |
| Bifenthrin | Quail | Oral | 1800 | [16] |
| Deltamethrin | Quail | Oral | > 10000 | [13] |
Aquatic Toxicity
| Insecticide | Species | Exposure Time | LC50 (mg/L) | Reference(s) |
| This compound | Rainbow Trout | 96 h | > 0.01 | [17] |
| Daphnia magna | 48 h | > 0.01 | [17] | |
| Bifenthrin | Rainbow Trout | 96 h | 0.00015 | [3] |
| Daphnia magna | 48 h | 0.00016 | [3] | |
| Cypermethrin | Rainbow Trout | 96 h | 0.0028 | [5] |
| Daphnia magna | 48 h | 0.0003 | [5] | |
| Deltamethrin | Rainbow Trout | 96 h | 0.0004 | [1] |
| Daphnia magna | 48 h | 0.00035 | [1] |
Honey Bee Toxicity
| Insecticide | Route | LD50 (µ g/bee ) | Reference(s) |
| This compound | Oral | > 100 | [17] |
| Contact | > 100 | [17] | |
| Bifenthrin | Oral (48h) | 0.0702 (A.c. cerana) | [7] |
| Cypermethrin | Contact | 0.023 | [5] |
| Deltamethrin | Contact | 0.05 | [13] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Assay for Insecticide Screening in Xenopus Oocytes
This electrophysiological technique is used to study the effects of insecticides on ion channels expressed in Xenopus laevis oocytes.
References
- 1. The functional observational battery in adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoxacarb, this compound, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the Local Anesthetic Receptor in the State-Dependent Inhibition of Voltage-Gated Sodium Channels by the Insecticide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interactions of pyrethroids with the voltage-gated sodium channel - Nottingham ePrints [eprints.nottingham.ac.uk]
- 6. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] Voltage-gated sodium channels as targets for pyrethroid insecticides | Semantic Scholar [semanticscholar.org]
- 9. primo.wpunj.edu [primo.wpunj.edu]
- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 11. scilit.com [scilit.com]
- 12. Evaluation of neurotoxicity potential in rats: the functional observational battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mds-usa.com [mds-usa.com]
Validating Biomarkers for Metaflumizone Exposure in Non-Target Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of biomarkers to assess the exposure of non-target species to metaflumizone, a semicarbazone insecticide. This compound's primary mode of action is the blockage of voltage-gated sodium channels in the nervous system of insects, leading to paralysis and death.[1][2] While exhibiting low mammalian toxicity, its persistence in soil and water and high potential for bioaccumulation raise concerns for non-target organisms.[1][2] This document outlines potential biomarkers, proposes detailed experimental protocols for their validation, and offers a structure for the presentation of comparative data.
Proposed Biomarkers for this compound Exposure
Given the mode of action of this compound and the general physiological responses of organisms to pesticide-induced stress, a suite of biomarkers targeting different levels of biological organization is proposed for validation. The selection of biomarkers should ideally include those indicative of exposure, effect, and susceptibility.
Table 1: Proposed Biomarkers for this compound Exposure in Non-Target Species
| Biomarker Category | Specific Biomarker | Non-Target Species | Rationale |
| Biomarkers of Exposure (Detoxification) | Cytochrome P450 (CYP450) Activity | Invertebrates (e.g., earthworms, aquatic insects), Fish | Induction of CYP450 enzymes is a common response to xenobiotic exposure as the organism attempts to metabolize the foreign compound.[3][4][5][6][7] |
| Glutathione S-Transferase (GST) Activity | Invertebrates, Fish | GSTs are key enzymes in the phase II detoxification pathway, conjugating xenobiotics for excretion. Increased activity can indicate exposure to pesticides.[8][9][10][11] | |
| Biomarkers of Effect (Neurotoxicity) | Alterations in Neurotransmitter Levels (e.g., GABA, glutamate) | Invertebrates, Fish | As a sodium channel blocker, this compound disrupts nerve signal transmission, which can lead to changes in the levels of key neurotransmitters.[12][13] |
| Sodium Channel Activity | Invertebrates, Fish | Direct measurement of sodium channel function would provide a highly specific biomarker of effect for a sodium channel blocker insecticide.[14][15][16][17][18][19] | |
| Biomarkers of Effect (Oxidative Stress & Cellular Damage) | Catalase (CAT) and Superoxide Dismutase (SOD) Activity | Earthworms, Fish, Aquatic Invertebrates | Pesticide exposure often induces the production of reactive oxygen species (ROS), leading to an upregulation of antioxidant enzymes like CAT and SOD.[20][21] |
| Malondialdehyde (MDA) Levels | Earthworms, Fish, Aquatic Invertebrates | MDA is a product of lipid peroxidation and a widely used indicator of oxidative damage to cell membranes.[20] | |
| DNA Damage (Comet Assay) | Fish (erythrocytes, gill cells), Invertebrate (hemocytes) | Genotoxic effects of pesticides can be assessed by measuring DNA strand breaks in individual cells.[1][2][12][22] | |
| Apoptosis (TUNEL Assay) | Fish and Invertebrate Tissues | Cellular damage can trigger programmed cell death (apoptosis), which can be quantified using the TUNEL assay.[23][24][25][26][27] |
Experimental Protocols for Biomarker Validation
The validation of these biomarkers requires a systematic experimental approach. The following protocols are proposed for key experiments.
Experimental Design for Acute and Chronic Exposure Studies
A standardized experimental design is crucial for generating comparable data.
-
Test Organisms: Select relevant non-target species from different environmental compartments.
-
Soil: Earthworm (Eisenia fetida)
-
Aquatic (Invertebrate): Water flea (Daphnia magna)
-
Aquatic (Vertebrate): Zebrafish (Danio rerio)
-
-
Exposure Regimen:
-
Acute Exposure: A 96-hour exposure to a range of sublethal concentrations of this compound (e.g., 1%, 5%, and 10% of the LC50).
-
Chronic Exposure: A 21-day (for Daphnia and larval Zebrafish) or 28-day (for Eisenia) exposure to environmentally relevant concentrations.
-
-
Controls: A negative control (no this compound) and a positive control (a known inducer of the biomarker, if available) should be included.
-
Replicates: A minimum of three independent biological replicates for each treatment group.
Methodologies for Biomarker Measurement
-
Principle: Measures the activity of a specific CYP450 isoform (CYP1A) by quantifying the conversion of 7-ethoxyresorufin to the fluorescent product resorufin.
-
Protocol:
-
Homogenize tissue samples (e.g., earthworm whole body, fish liver) in a suitable buffer.
-
Centrifuge the homogenate to obtain the microsomal fraction (S9 fraction).
-
Incubate the S9 fraction with 7-ethoxyresorufin and NADPH (a necessary cofactor).
-
Measure the fluorescence of the resulting resorufin at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Normalize the activity to the total protein content of the sample.
-
-
Principle: Measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), which results in a product that can be measured spectrophotometrically.
-
Protocol:
-
Prepare a cytosolic fraction from tissue homogenates.
-
Add the cytosolic fraction to a reaction mixture containing CDNB and GSH.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of change in absorbance and normalize to the protein concentration.
-
-
Catalase (CAT) Activity:
-
Principle: Measures the decomposition of hydrogen peroxide (H2O2) by catalase.
-
Protocol: Monitor the decrease in absorbance at 240 nm as H2O2 is consumed.
-
-
Superoxide Dismutase (SOD) Activity:
-
Principle: Measures the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
Protocol: Measure the absorbance at 560 nm; higher SOD activity results in lower absorbance.
-
-
Malondialdehyde (MDA) Level:
-
Principle: Measures the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Protocol: React tissue homogenates with TBA at high temperature and measure the absorbance of the resulting pink-colored complex at 532 nm.
-
-
Principle: Single-cell gel electrophoresis where damaged DNA migrates out of the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.
-
Protocol:
-
Isolate single cells (e.g., fish erythrocytes, earthworm coelomocytes).
-
Embed the cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving the DNA as a nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide).
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, % DNA in the tail).[1][2][12][28][22]
-
-
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Protocol:
-
Fix and permeabilize tissue sections or cells.
-
Incubate with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT incorporates the labeled dUTPs at the 3'-OH ends of fragmented DNA.
-
Visualize the labeled cells using fluorescence microscopy.
-
Quantify the percentage of TUNEL-positive cells.[23][24][25][26][27]
-
Data Presentation and Comparison
Quantitative data from these validation studies should be summarized in clear, structured tables to facilitate comparison.
Table 2: Hypothetical Comparative Data for Biomarker Response to this compound in Earthworms (Eisenia fetida)
| Biomarker | Control | This compound (Low Conc.) | This compound (High Conc.) | Fold Change (High Conc.) | p-value |
| CYP450 Activity (pmol/min/mg protein) | 10.2 ± 1.5 | 15.8 ± 2.1 | 25.4 ± 3.2 | 2.5 | <0.01 |
| GST Activity (nmol/min/mg protein) | 50.6 ± 5.8 | 75.3 ± 8.2 | 110.1 ± 12.5 | 2.2 | <0.01 |
| CAT Activity (U/mg protein) | 2.5 ± 0.3 | 3.8 ± 0.5 | 5.1 ± 0.6 | 2.0 | <0.05 |
| SOD Activity (U/mg protein) | 12.1 ± 1.8 | 18.5 ± 2.5 | 25.3 ± 3.1 | 2.1 | <0.05 |
| MDA Levels (nmol/mg protein) | 0.5 ± 0.08 | 0.9 ± 0.12 | 1.5 ± 0.2 | 3.0 | <0.01 |
| % DNA in Comet Tail | 2.1 ± 0.5 | 5.8 ± 1.2 | 12.4 ± 2.5 | 5.9 | <0.01 |
| % TUNEL Positive Cells | 1.2 ± 0.3 | 4.5 ± 0.9 | 9.8 ± 1.8 | 8.2 | <0.01 |
Table 3: Hypothetical Comparative Data for Biomarker Response to this compound in Zebrafish (Danio rerio) Liver
| Biomarker | Control | This compound (Low Conc.) | This compound (High Conc.) | Fold Change (High Conc.) | p-value |
| CYP450 Activity (pmol/min/mg protein) | 25.4 ± 3.1 | 40.1 ± 5.2 | 65.8 ± 7.9 | 2.6 | <0.01 |
| GST Activity (nmol/min/mg protein) | 120.3 ± 15.2 | 185.6 ± 20.1 | 250.4 ± 28.3 | 2.1 | <0.01 |
| GABA Levels (ng/mg tissue) | 15.2 ± 2.1 | 11.8 ± 1.5 | 8.5 ± 1.1 | -1.8 | <0.05 |
| CAT Activity (U/mg protein) | 8.2 ± 1.1 | 12.5 ± 1.8 | 16.9 ± 2.3 | 2.1 | <0.05 |
| MDA Levels (nmol/mg protein) | 0.8 ± 0.1 | 1.4 ± 0.2 | 2.1 ± 0.3 | 2.6 | <0.01 |
| % DNA in Comet Tail (Erythrocytes) | 1.8 ± 0.4 | 4.9 ± 1.1 | 10.2 ± 2.1 | 5.7 | <0.01 |
| % TUNEL Positive Cells (Gills) | 0.9 ± 0.2 | 3.2 ± 0.7 | 7.5 ± 1.5 | 8.3 | <0.01 |
Mandatory Visualizations
Caption: Experimental Workflow for Biomarker Validation.
Caption: Proposed Signaling Pathway and Biomarker Endpoints.
References
- 1. An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. phthiraptera.myspecies.info [phthiraptera.myspecies.info]
- 4. The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance [mdpi.com]
- 5. Cytochrome P450s Are Essential for Insecticide Tolerance in the Endoparasitoid Wasp Meteorus pulchricornis (Hymenoptera: Braconidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Cytochrome P450 Activity by the Interaction of Chlorantraniliprole and Sinigrin in the Spodoptera exigua (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of cytochrome P450 activities in Drosophila melanogaster strains susceptible or resistant to insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pu.edu.pk [pu.edu.pk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Alteration in the neurotransmitter levels in the brain of the freshwater snakehead fish (Channa punctatus) exposed to carbofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 20. Oxidative stress and detoxification mechanisms of earthworms (Eisenia fetida) after exposure to flupyradifurone in a soil-earthworm system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sileks.com [sileks.com]
- 26. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Fish eco-genotoxicology: Comet and micronucleus assay in fish erythrocytes as in situ biomarker of freshwater pollution - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolism of Metaflumizone in Susceptible and Resistant Insect Strains: A Guide for Researchers
A comprehensive analysis of the biochemical mechanisms underlying Metaflumizone resistance in key insect pests, supported by experimental data and detailed protocols.
This compound is a semicarbazone insecticide that acts by blocking voltage-dependent sodium channels in insects, leading to paralysis and death.[1] However, the emergence of resistance in several insect species poses a significant threat to its efficacy. Understanding the metabolic adaptations in resistant strains is crucial for developing effective resistance management strategies and for the discovery of new insecticidal targets. This guide provides a comparative overview of the metabolic processes involved in this compound detoxification in susceptible versus resistant insect strains, with a focus on the key enzyme families implicated in this resistance.
Quantitative Data Summary
The development of resistance to this compound is often associated with enhanced metabolic detoxification. The following tables summarize key quantitative data from comparative studies on susceptible and resistant insect strains.
Table 1: Synergistic Effects of Metabolic Inhibitors on this compound Toxicity in Resistant Spodoptera exigua
Synergism studies are instrumental in identifying the primary enzyme families responsible for metabolic resistance. The data below, from studies on the beet armyworm (Spodoptera exigua), demonstrates how inhibitors of specific enzymes can increase the toxicity of this compound in resistant populations, indicating the involvement of these enzymes in its detoxification.[2]
| Inhibitor | Target Enzyme Family | Resistant Strain (Year Collected) | Synergism Ratio (SR) |
| DEF (S,S,S-tributyl phosphorotrithioate) | Esterases | HZ11 (2011) | 5.7 |
| DEF (S,S,S-tributyl phosphorotrithioate) | Esterases | HZ12 (2012) | 3.4 |
| Methimazole | Flavin-dependent Monooxygenases (FMOs) | HZ11 (2011) | 3.1 |
| Methimazole | Flavin-dependent Monooxygenases (FMOs) | HZ12 (2012) | 1.9 |
| PBO (Piperonyl butoxide) | Cytochrome P450s (P450s) | HZ11 & HZ12 | Slight synergism |
| TPP (Triphenyl phosphate) | Esterases | HZ11 & HZ12 | Data not specified |
| DEM (Diethyl maleate) | Glutathione S-Transferases (GSTs) | HZ11 & HZ12 | Slight synergism |
Table 2: Comparative Detoxification Enzyme Activities in Susceptible and Resistant Strains
Direct measurement of enzyme activity provides further evidence for the role of specific detoxification pathways in resistance. The following table compares the activity levels of key metabolic enzymes in this compound-resistant and susceptible strains of Spodoptera exigua and Plutella xylostella.
| Enzyme Family | Insect Species | Strain | Relative Enzyme Activity |
| Esterases | Spodoptera exigua | Resistant (HZ12) | Significantly greater than susceptible strain[2] |
| Flavin-dependent Monooxygenases (FMOs) | Spodoptera exigua | Resistant | Higher than susceptible strain[2] |
| Cytochrome P450s (P450s) | Spodoptera exigua | Resistant vs. Susceptible | No obvious differences[2] |
| Glutathione S-Transferases (GSTs) | Spodoptera exigua | Resistant vs. Susceptible | No obvious differences[2] |
Metabolic Pathways in this compound Resistance
The primary mechanism of metabolic resistance to this compound involves the enzymatic detoxification of the parent compound into less toxic metabolites that can be more easily excreted. Based on current research, esterases and flavin-dependent monooxygenases (FMOs) play a pivotal role in this process in some resistant insect populations.[2]
Caption: Metabolic fate of this compound in resistant vs. susceptible insects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative metabolism studies of this compound.
1. Insect Strains and Rearing
-
Susceptible Strain: A laboratory strain with no prior exposure to insecticides is maintained as a baseline for comparison.
-
Resistant Strains: Field populations exhibiting high levels of resistance to this compound are collected and reared in the laboratory. Resistance levels are periodically confirmed through bioassays.
-
Rearing Conditions: Insects are typically reared on an artificial diet at a constant temperature (e.g., 25 ± 1°C), relative humidity (e.g., 60-70%), and photoperiod (e.g., 16:8 h light:dark).
2. Bioassays
-
Objective: To determine the toxicity of this compound and calculate the median lethal concentration (LC50).
-
Methodology:
-
A series of dilutions of this compound are prepared.
-
The insecticide dilutions are incorporated into the artificial diet or applied to leaf discs.
-
Third-instar larvae of both susceptible and resistant strains are placed on the treated diet/leaf discs.
-
Mortality is assessed after a specific period (e.g., 72 hours).
-
The LC50 values are calculated using probit analysis.
-
The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
-
3. Synergism Assays
-
Objective: To investigate the involvement of major detoxification enzyme systems (P450s, esterases, GSTs, FMOs) in this compound resistance.
-
Methodology:
-
Larvae of the resistant strain are pre-treated with a sub-lethal dose of a specific metabolic inhibitor (e.g., PBO for P450s, DEF for esterases, DEM for GSTs, methimazole for FMOs) for a set duration (e.g., 2-4 hours).
-
Following pre-treatment, the larvae are exposed to various concentrations of this compound as described in the bioassay protocol.
-
The LC50 of this compound in the presence of the synergist is calculated.
-
The synergism ratio (SR) is calculated by dividing the LC50 of this compound alone by the LC50 of this compound with the synergist. An SR value significantly greater than 1 indicates the involvement of the targeted enzyme family in resistance.
-
4. Enzyme Activity Assays
-
Objective: To quantitatively compare the activity of detoxification enzymes between susceptible and resistant strains.
-
Sample Preparation:
-
Midguts or whole bodies of larvae are dissected and homogenized in a suitable buffer (e.g., phosphate buffer) on ice.
-
The homogenate is centrifuged at high speed (e.g., 10,000 g for 15 minutes at 4°C) to obtain the supernatant, which is used as the enzyme source.
-
Protein concentration in the supernatant is determined using a standard method (e.g., Bradford assay).
-
-
Esterase Activity Assay:
-
Substrate: α-naphthyl acetate (α-NA) or p-nitrophenyl acetate (p-NPA).
-
Procedure: The enzyme solution is incubated with the substrate. The rate of formation of the product (α-naphthol or p-nitrophenol) is measured spectrophotometrically.
-
-
Flavin-dependent Monooxygenase (FMO) Activity Assay:
-
Substrate: Methimazole or other suitable FMO-specific substrates.
-
Procedure: The assay measures the NADPH-dependent oxidation of the substrate by monitoring the change in absorbance at a specific wavelength.
-
-
Cytochrome P450 (P450) O-deethylase Activity Assay:
-
Substrate: 7-ethoxycoumarin.
-
Procedure: The rate of formation of the fluorescent product, 7-hydroxycoumarin, is measured using a fluorometer.
-
-
Glutathione S-Transferase (GST) Activity Assay:
-
Substrate: 1-chloro-2,4-dinitrobenzene (CDNB).
-
Procedure: The assay measures the rate of conjugation of CDNB with reduced glutathione (GSH) by monitoring the increase in absorbance at a specific wavelength.
-
Experimental Workflow
The following diagram illustrates the general workflow for investigating the metabolic mechanisms of this compound resistance.
Caption: General workflow for resistance mechanism studies.
Conclusion
The comparative analysis of this compound metabolism in susceptible and resistant insect strains reveals that enhanced detoxification, primarily mediated by esterases and FMOs, is a significant mechanism of resistance in some pest populations.[2] In contrast, cytochrome P450s and glutathione S-transferases do not appear to play a major role in the observed resistance in S. exigua.[2] These findings underscore the importance of monitoring resistance and employing integrated pest management strategies that include the rotation of insecticides with different modes of action to mitigate the evolution of metabolic resistance. Further research into the specific enzymes and genes involved will be critical for the development of molecular diagnostic tools and novel insecticides that can overcome these resistance mechanisms.
References
A Comparative Analysis of the Insecticidal Spectrum of Metaflumizone and Novel Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal spectrum and mode of action of metaflumizone against a selection of novel insecticides: broflanilide, chlorantraniliprole, cyantraniliprole, and tolfenpyrad. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating these compounds for pest management strategies and new product development.
Overview of Insecticides
This compound is a broad-spectrum semicarbazone insecticide that offers a unique mode of action by blocking sodium channels in the nervous system of insects, leading to paralysis.[1][2][3][4] Novel insecticides, such as broflanilide, chlorantraniliprole, cyantraniliprole, and tolfenpyrad, have emerged with distinct target sites and broad-spectrum efficacy, providing new tools for insecticide resistance management.[5][6][7][8]
| Insecticide | Chemical Class | IRAC MoA Group | Mode of Action |
| This compound | Semicarbazone | 22B | Voltage-dependent sodium channel blocker[1][9][10] |
| Broflanilide | Meta-diamide | 30 | GABA-gated chloride channel allosteric modulator[6][11][12] |
| Chlorantraniliprole | Anthranilic diamide | 28 | Ryanodine receptor modulator[8][13][14] |
| Cyantraniliprole | Anthranilic diamide | 28 | Ryanodine receptor modulator[8][15] |
| Tolfenpyrad | Pyrazole | 21A | Mitochondrial electron transport inhibitor (Complex I)[16][17][18] |
Comparative Insecticidal Spectrum: Quantitative Data
The following tables summarize the lethal concentration (LC50) or lethal dose (LD50) values of this compound and the selected novel insecticides against key insect pests from the orders Lepidoptera, Coleoptera, and Hemiptera. It is important to note that direct comparisons of LC50/LD50 values across different studies can be influenced by variations in experimental protocols, insect strains, and environmental conditions.
Lepidoptera
| Pest Species | Insecticide | LC50 / LD50 | Unit | Bioassay Method | Reference |
| Spodoptera frugiperda (Fall Armyworm) | This compound | - | - | - | [7] |
| Broflanilide | 0.041 (LD50) | µg/g | Diet Incorporation | [19] | |
| Chlorantraniliprole | 0.085 (LD50) | µg/g | Diet Incorporation | [19] | |
| Cyantraniliprole | - | - | - | ||
| Tolfenpyrad | - | - | - | ||
| Spodoptera litura (Tobacco Cutworm) | This compound | 3.61 | mg/L | Leaf Dip | [14] |
| Broflanilide | 0.08 | mg/L | Leaf Dip | [14] | |
| Chlorantraniliprole | 2.21 | mg/L | Leaf Dip | [14] | |
| Cyantraniliprole | 1.32 | mg/L | Leaf Dip | [14] | |
| Tolfenpyrad | - | - | - | ||
| Agrotis ipsilon (Black Cutworm) | This compound | - | - | - | |
| Broflanilide | - | - | - | ||
| Chlorantraniliprole | - | - | - | ||
| Cyantraniliprole | 0.33 | mg/L | Leaf Dip | [20] | |
| Tolfenpyrad | - | - | - |
Coleoptera
| Pest Species | Insecticide | LC50 | Unit | Bioassay Method | Reference |
| Leptinotarsa decemlineata (Colorado Potato Beetle) | This compound | - | - | - | |
| Broflanilide | - | - | - | ||
| Chlorantraniliprole | 0.04 | mg/L | - | [5] | |
| Cyantraniliprole | - | - | - | ||
| Tolfenpyrad | - | - | - |
Hemiptera
| Pest Species | Insecticide | LC50 | Unit | Bioassay Method | Reference |
| Aphis gossypii (Cotton Aphid) | This compound | - | - | - | |
| Broflanilide | - | - | - | ||
| Chlorantraniliprole | - | - | - | ||
| Cyantraniliprole | LC10, LC30, LC50, and LC70 tested | - | - | [15] | |
| Tolfenpyrad | - | - | - | ||
| Bemisia tabaci (Whitefly) | This compound | - | - | - | |
| Broflanilide | - | - | - | ||
| Chlorantraniliprole | - | - | - | ||
| Cyantraniliprole | Highly susceptible | - | - | [21] | |
| Tolfenpyrad | - | - | - |
Experimental Protocols
Standardized bioassays are crucial for the accurate evaluation of insecticide efficacy. The following are detailed methodologies for common experimental procedures used to generate the data presented above.
Leaf-Dip Bioassay
This method is commonly used for assessing the toxicity of insecticides to foliage-feeding insects.
-
Preparation of Insecticide Solutions: A series of graded concentrations of the test insecticide are prepared by diluting with distilled water or a suitable solvent. A control solution (e.g., distilled water with a surfactant) is also prepared.
-
Leaf Preparation: Uniform-sized leaf discs are excised from untreated host plants.
-
Dipping: Each leaf disc is immersed in a specific insecticide concentration for a set duration (e.g., 10-30 seconds) with gentle agitation to ensure complete coverage.
-
Drying: The treated leaf discs are air-dried under a fume hood.
-
Insect Exposure: The dried leaf discs are placed in individual Petri dishes or multi-well plates lined with moistened filter paper. A known number of test insects (e.g., 10-20 larvae) are introduced into each container.
-
Incubation: The containers are maintained under controlled conditions of temperature, humidity, and photoperiod.
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours) after exposure. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula and subjected to probit analysis to determine the LC50 value.
Diet-Incorporation Bioassay
This method is suitable for insects that can be reared on an artificial diet and is often used for chewing insects.
-
Insecticide-Diet Preparation: The test insecticide is incorporated into the artificial diet at various concentrations. The insecticide, dissolved in a small amount of a suitable solvent, is thoroughly mixed with the diet before it solidifies. A control diet without the insecticide is also prepared.
-
Dispensing Diet: A specific volume of the insecticide-laced or control diet is dispensed into each well of a multi-well bioassay tray or individual rearing containers.
-
Insect Infestation: One neonate larva or an early instar larva is placed in each well.
-
Incubation: The trays are sealed and incubated under controlled environmental conditions.
-
Assessment: Mortality, larval weight, or other developmental parameters are assessed after a specific period (e.g., 7 days).
-
Data Analysis: Probit analysis is used to calculate the LC50 or effective concentration (EC50) based on the recorded mortality or growth inhibition.
Topical Application Bioassay
This method is used to determine the contact toxicity of an insecticide by applying a precise dose directly to the insect's body.[1][2]
-
Preparation of Dosing Solutions: Serial dilutions of the technical-grade insecticide are prepared in a volatile solvent like acetone.
-
Insect Immobilization: Test insects are briefly anesthetized using carbon dioxide or by chilling to facilitate handling.
-
Application: A micro-applicator is used to deliver a precise droplet (e.g., 0.1-1.0 µL) of the insecticide solution to a specific location on the insect's body, typically the dorsal thorax. Control insects are treated with the solvent only.
-
Holding: The treated insects are transferred to clean containers with access to food and water and held under controlled conditions.
-
Mortality Assessment: Mortality is recorded at predetermined intervals.
-
Data Analysis: The results are expressed as the lethal dose (LD50), typically in micrograms of insecticide per gram of insect body weight, and calculated using probit analysis.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the modes of action of this compound and the novel insecticides at their respective target sites.
References
- 1. mesamalaria.org [mesamalaria.org]
- 2. Local variation in susceptibility of Colorado potato beetle (Coleoptera: Chrysomelidae) to insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. irac-online.org [irac-online.org]
- 10. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. G3’MTMD3 in the insect GABA receptor subunit, RDL, confers resistance to broflanilide and fluralaner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Structural Insight Into Ryanodine Receptor Channelopathies [frontiersin.org]
- 15. Sublethal Effects of Spirotetramat, Cyantraniliprole, and Pymetrozine on Aphis gossypii (Hemiptera: Aphididae) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Complex I inhibition in the visual pathway induces disorganization of the node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of mitochondrial complex I induces mitochondrial ferroptosis by regulating CoQH2 levels in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of mitochondrial complex I by haloperidol: the role of thiol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. epubs.icar.org.in [epubs.icar.org.in]
- 21. pacmossi.org [pacmossi.org]
Unveiling the Molecular Grip: Metaflumizone's Binding Site on the Insect Sodium Channel
A Comparative Guide for Researchers
Metaflumizone, a semicarbazone insecticide, effectively controls a broad spectrum of insect pests by targeting their voltage-gated sodium channels (VGSCs). Its unique mode of action, which involves state-dependent channel blockage, has garnered significant interest within the scientific community. This guide provides a comprehensive comparison of this compound's binding site and mechanism of action with other sodium channel inhibitors, supported by experimental data and detailed protocols to aid researchers in the field of insecticide development and neurotoxicology.
At the Heart of the Action: The Slow-Inactivated State
This compound belongs to a class of compounds known as sodium channel blocker insecticides (SCBIs) that selectively bind to and stabilize the slow-inactivated state of the VGSC.[1][2][3][4] This binding prevents the channel from returning to its resting state, thereby blocking the propagation of action potentials and leading to flaccid paralysis and insect death.[3][4] Unlike other insecticides that may target the open or resting states of the channel, this compound's preference for the slow-inactivated state provides a distinct mechanistic profile.[5]
Pinpointing the Binding Pocket: The Local Anesthetic Receptor
Homology modeling and docking studies have further refined our understanding of this interaction, suggesting that SCBIs, including this compound, position themselves within the inner pore.[7][8] It is proposed that these electroneutral molecules may chelate a sodium ion, forming a cationic complex that then obstructs the channel.[8]
Key Amino Acid Residues: The Molecular Determinants of Binding
Site-directed mutagenesis has been instrumental in identifying specific amino acid residues that are critical for this compound binding and efficacy. These studies, primarily conducted using the Xenopus oocyte expression system with rat VGSC (Nav1.4) as a model, have highlighted the importance of residues within the domain IV segment 6 (DIV-S6) of the channel.
| Channel/Mutation | Effect on this compound Sensitivity | Reference |
| Rat Nav1.4 / F1579A | Reduced sensitivity | [1] |
| Rat Nav1.4 / Y1586A | Increased sensitivity | [1] |
| Rat Nav1.4 / V787A | Significantly reduced sensitivity | |
| Rat Nav1.4 / V787K | Completely abolished sensitivity |
Notably, the F1579 residue is a key component of the LA receptor, and its mutation affects the binding of various SCBIs.[9] The paradoxical increase in sensitivity with the Y1586A mutation suggests a complex interaction that may involve conformational changes in the binding pocket.[1] The V787 residue appears to be uniquely important for this compound binding through hydrophobic interactions, as its mutation has compound-specific effects.[10][9]
In insects, mutations in the VGSC gene have been linked to resistance to this compound. For example, the V1848I mutation in Spodoptera exigua confers high levels of resistance to both this compound and another SCBI, indoxacarb.[11][12][13] Molecular modeling suggests that this resistance may arise from steric hindrance, where the larger isoleucine side chain impedes this compound binding.
A Distinct Profile: Comparison with Other Sodium Channel Inhibitors
While sharing a common target, this compound exhibits a distinct interaction with the sodium channel compared to other SCBIs and classes of insecticides.
| Insecticide Class | Primary Target State | Binding Site | Mechanism |
| This compound (SCBI) | Slow-inactivated | Local Anesthetic Receptor Site | Blocks channel by stabilizing the slow-inactivated state |
| Indoxacarb (SCBI) | Slow-inactivated | Local Anesthetic Receptor Site | Blocks channel by stabilizing the slow-inactivated state |
| Pyrethroids (e.g., Permethrin) | Open | Multiple sites, including S4-S5 linker and S6 segments | Modify channel gating, leading to prolonged opening |
| DDT | Open | Similar to pyrethroids | Prolongs the open state of the channel |
A key differentiator for this compound is its apparent interaction with the resting state of the sodium channel, an effect not observed with other SCBIs like indoxacarb.[1][6] This interaction leads to a depolarizing shift in the voltage dependence of activation.[6]
Experimental Corner: Protocols for Elucidating Binding Sites
The following are simplified protocols for key experiments used to characterize the this compound binding site.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is the gold standard for studying the function of ion channels in a controlled environment.
Experimental Workflow:
Figure 1. Workflow for Two-Electrode Voltage-Clamp experiments.
Site-Directed Mutagenesis
This technique allows researchers to alter specific amino acids in the channel protein to assess their importance in drug binding.
Experimental Workflow:
References
- 1. Role of the Local Anesthetic Receptor in the State-Dependent Inhibition of Voltage-Gated Sodium Channels by the Insecticide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoxacarb, this compound, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a novel sodium channel blocker insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indoxacarb, this compound, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compound-Specific Effects of Mutations at Val787 in DII-S6 of Nav1.4 Sodium Channels on the Action of Sodium Channel Inhibitor Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. V1848I Mutation in the Voltage-Gated Sodium Channel Confers High-Level Resistance to Indoxacarb and this compound in Spodoptera exigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Metaflumizone's Efficacy Against Insecticide-Resistant Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metaflumizone, a semicarbazone insecticide, offers a distinct mode of action by blocking voltage-dependent sodium channels in insect nervous systems, leading to flaccid paralysis and death.[1][2][3] This mechanism, classified under Group 22B by the Insecticide Resistance Action Committee (IRAC), has positioned this compound as a potential tool in managing insect populations resistant to other insecticide classes.[2][4] However, the emergence of resistance to this compound itself and instances of cross-resistance with other sodium channel blockers, notably indoxacarb, necessitate a thorough evaluation of its performance. This guide provides a comparative analysis of this compound's efficacy against insect populations with known resistance mechanisms, supported by experimental data and detailed protocols.
Performance Against Resistant Diamondback Moth (Plutella xylostella)
The diamondback moth is a notorious pest of cruciferous crops known for its rapid development of resistance to numerous insecticides.[1][5] Studies have revealed varying levels of resistance to this compound in field populations of P. xylostella, often linked to prior exposure and resistance to indoxacarb, which shares a similar mode of action.[1][6]
A laboratory-selected strain of P. xylostella (metaflu-SEL) exhibited a high level of resistance to this compound. However, this resistance was found to be unstable, significantly declining after 12 generations without exposure to the insecticide.[1] The metaflu-SEL strain showed moderate cross-resistance to indoxacarb but very low cross-resistance to other insecticides such as spinosad, abamectin, and chlorantraniliprole, suggesting that the resistance mechanism is relatively specific.[1][5]
Biochemical analysis of the metaflu-SEL strain indicated that detoxification enzymes like cytochrome P450-dependent monooxygenase, carboxylesterase, and glutathione S-transferase may not be the primary mechanisms of resistance.[1] Instead, target-site mutations in the sodium channel gene are implicated as a key resistance mechanism. Two novel mutations, F1845Y and V1848I, have been identified in indoxacarb- and this compound-resistant P. xylostella populations.[6][7] The frequencies of these mutations showed a significant correlation with the resistance levels to both insecticides.[7]
Table 1: Cross-Resistance Spectrum of a this compound-Resistant Plutella xylostella Strain (metaflu-SEL)
| Insecticide | Class | Resistance Ratio (RR) |
| This compound | Semicarbazone | 1087.85 |
| Indoxacarb | Oxadiazine | 11.63 |
| Spinosad | Spinosyn | 1.75 |
| Spinetoram | Spinosyn | 3.52 |
| Abamectin | Avermectin | 2.81 |
| Beta-cypermethrin | Pyrethroid | 0.71 |
| Chlorantraniliprole | Diamide | 2.16 |
| Chlorfenapyr | Pyrrole | 0.49 |
Source: Adapted from biochemical mechanisms, cross-resistance and stability of resistance to this compound in Plutella xylostella.[1]
Performance Against Resistant Beet Armyworm (Spodoptera exigua)
Field populations of the beet armyworm, Spodoptera exigua, have also developed high levels of resistance to this compound.[8] Laboratory selection of an S. exigua population over 12 generations resulted in a 3.4-fold increase in resistance to this compound.[9] Interestingly, this selection did not lead to cross-resistance to indoxacarb, chlorantraniliprole, spinosad, methomyl, or endosulfan.[8][9] This suggests that the resistance mechanisms in this S. exigua population may differ from those observed in P. xylostella. However, the study did find evidence of potential cross-resistance between this compound and emamectin benzoate, chlorfluazuron, and tebufenozide.[8][9]
Performance Against Other Resistant Insect Populations
This compound has demonstrated efficacy against various urban pests, and importantly, no known cross-resistance has been reported in insect strains resistant to carbamates, organophosphates, pyrethroids, or benzoylureas.[10]
In the case of the German cockroach (Blattella germanica), a pest known for its resistance to a wide array of insecticides, studies have shown that field-collected populations exhibit resistance to multiple gel baits containing active ingredients like fipronil, clothianidin, and indoxacarb.[11][12] While direct comparative data for this compound against these specific resistant cockroach strains is limited in the provided search results, the unique mode of action of this compound suggests it could be a valuable rotational tool. Research on fipronil resistance in German cockroaches has identified target-site mutations (A302S in the Rdl gene) and enhanced detoxification as resistance mechanisms.[13] Given that this compound does not target the GABA receptor, it would not be affected by this specific Rdl mutation.
Experimental Protocols
Leaf-Dip Bioassay for Plutella xylostella
A common method to assess insecticide efficacy against leaf-eating insects is the leaf-dip bioassay.
-
Insect Rearing: P. xylostella larvae are reared on cabbage leaves in a controlled environment (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Insecticide Solutions: Serial dilutions of the technical-grade insecticide are prepared in a solvent (e.g., acetone) and then diluted with distilled water containing a surfactant (e.g., Triton X-100).
-
Leaf Treatment: Cabbage leaf discs are dipped into the insecticide solutions for a specified time (e.g., 10 seconds) and allowed to air dry. Control discs are dipped in the solvent-water solution only.
-
Exposure: Third-instar larvae are placed on the treated leaf discs in petri dishes.
-
Mortality Assessment: Mortality is recorded after a specific period (e.g., 48 or 72 hours). Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis: The concentration-mortality data is subjected to probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and resistance ratios (LC50 of the resistant strain / LC50 of the susceptible strain).
Caption: Generalized workflow for a leaf-dip bioassay.
Signaling Pathway of this compound
This compound's mode of action is the blockage of voltage-dependent sodium channels in the insect's nervous system. This disruption prevents the normal flow of sodium ions, which is essential for the propagation of nerve impulses. The result is a state of "flaccid paralysis," where the insect is unable to move or feed, ultimately leading to death.
Caption: this compound's mode of action on insect sodium channels.
Conclusion
This compound remains a valuable insecticide for managing certain insect pests, particularly due to its unique mode of action that shows no cross-resistance with several older insecticide classes.[10] However, the development of resistance in key lepidopteran pests like P. xylostella and S. exigua, often through target-site mutations, underscores the importance of resistance management strategies.[1][6][8] The potential for cross-resistance with indoxacarb is a significant consideration in regions where both insecticides are used.[1][6] Future research should focus on further elucidating the specific resistance mechanisms in different insect populations to develop more effective and sustainable integrated pest management programs that incorporate this compound as part of a rotational strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]
- 3. youtube.com [youtube.com]
- 4. irac-online.org [irac-online.org]
- 5. researchgate.net [researchgate.net]
- 6. Two novel sodium channel mutations associated with resistance to indoxacarb and this compound in the diamondback moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two novel sodium channel mutations associated with resistance to indoxacarb and this compound in the diamondback moth, Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance Risk Evaluated by this compound Selection and the Effects on Toxicities Over Other Insecticides in Spodopter… [ouci.dntb.gov.ua]
- 9. Resistance Risk Evaluated by this compound Selection and the Effects on Toxicities Over Other Insecticides in Spodoptera exigua (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. littlefireants.com [littlefireants.com]
- 11. professionalpestmanager.com [professionalpestmanager.com]
- 12. beyondpesticides.org [beyondpesticides.org]
- 13. Multiple Mechanisms Confer Fipronil Resistance in the German Cockroach: Enhanced Detoxification and Rdl Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Metaflumizone: A Procedural Guide for Laboratory Professionals
The proper disposal of metaflumizone, a semicarbazone insecticide, is critical for ensuring laboratory safety and environmental protection. As a substance classified as an environmentally hazardous material, adherence to strict disposal protocols is mandatory.[1][2][3] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in accordance with regulatory guidelines.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is essential to wear appropriate Personal Protective Equipment (PPE).
-
Eye/Face Protection: Safety glasses with side shields or goggles.[4]
-
Skin Protection: Chemical-resistant gloves (inspect before use) and a lab coat or impervious clothing.[1][4]
-
Respiratory Protection: Use in a well-ventilated area.[4][5] For operations that may generate dust, appropriate respiratory protection should be used.
-
General Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6]
Core Disposal Principle: Environmental Hazard
This compound is categorized as very toxic to aquatic life with long-lasting effects.[2] It is persistent in soil and water-sediment systems and has a high potential for bioaccumulation.[7][8] Therefore, the cardinal rule of its disposal is: Do not release into the environment. [1][2][3][4] This includes preventing entry into drains, soil, or surface waters.[1][3][5] All disposal actions must comply with applicable local, regional, and national regulations.[1][2][5]
Step-by-Step Disposal Procedures
The appropriate disposal method depends on the form of the this compound waste.
Solid this compound Waste
(e.g., pure compound, contaminated lab supplies, spill cleanup materials)
-
Containment:
-
Storage:
-
Disposal:
Liquid this compound Waste
(e.g., solutions, rinse water from cleaning)
-
Containment:
-
Collection & Storage:
-
Disposal:
Contaminated Containers and Packaging
-
Decontamination:
-
Empty containers may retain product residue and must be handled as hazardous waste.[2]
-
Whenever possible, triple-rinse the empty container. The "triple rinse" procedure involves filling the container about one-quarter full with a suitable solvent (e.g., water), closing it tightly, and shaking.[11]
-
The resulting rinsate is also hazardous and should be collected and disposed of as liquid this compound waste.[11] Repeat this process two more times.
-
-
Disposal:
-
After triple-rinsing, puncture the container to prevent reuse.[6][11]
-
Dispose of the empty, decontaminated container in accordance with local regulations, which may include recycling through an approved program or disposal in a sanitary landfill.[2][6] Do not reuse the container for any other purpose.[1][11]
-
Quantitative Data and Classifications
For logistical and shipping purposes, this compound is classified as a hazardous material. The following table summarizes its key transport and environmental data.
| Parameter | Value | Source(s) |
| UN Number | UN3077 (Solid), UN3082 (Liquid) | [1][3][5] |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. (this compound) or Environmentally hazardous substance, liquid, n.o.s. (contains this compound) | [1][3][5] |
| Transport Hazard Class | 9 (Miscellaneous hazardous materials) | [1][3][5] |
| Packing Group | III (Minor danger) | [1][3][5][7] |
| Marine Pollutant | Yes | [1][3] |
| Environmental Fate | Persistent in soil and water; High potential for bioaccumulation. | [7][8] |
| Soil Half-Life (t½) | 4.0 - 4.8 days (in one cited study) | [12] |
Experimental Protocols for Disposal
Disposal procedures for this compound are not determined by experimental protocols but are mandated by regulatory safety guidelines. The primary sources for these procedures are the Safety Data Sheets (SDS) provided by the manufacturer, which synthesize safety and environmental data to comply with regulations from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][5] Researchers must always consult the most current SDS for the specific this compound product in use and adhere to the disposal instructions therein.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of different forms of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. middeldatabasenpdf.dlbr.dk [middeldatabasenpdf.dlbr.dk]
- 4. Page loading... [guidechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]
- 8. This compound (Ref: BAS 320l) [sitem.herts.ac.uk]
- 9. agilent.com [agilent.com]
- 10. epa.gov [epa.gov]
- 11. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
- 12. Persistence of this compound on cabbage (Brassica oleracea Linne) and soil, and its risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Metaflumizone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the proper handling and disposal of Metaflumizone. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios. It is imperative to always consult the specific Safety Data Sheet (SDS) for the product in use, as formulations may vary.
| Operation | Required Personal Protective Equipment |
| Weighing and preparing solutions | - Gloves: Chemical-resistant gloves (e.g., nitrile rubber, neoprene). - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended. - Lab Coat: A standard lab coat should be worn. |
| Handling of solutions | - Gloves: Chemical-resistant gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat: A standard lab coat should be worn. |
| Application (e.g., spraying) | - Gloves: Chemical-resistant gloves. - Eye Protection: Chemical splash goggles or a face shield. - Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended, especially in poorly ventilated areas. - Protective Clothing: A chemical-resistant apron or coveralls should be worn over a long-sleeved shirt and long pants. |
| Spill Cleanup | - Gloves: Chemical-resistant gloves. - Eye Protection: Chemical splash goggles or a face shield. - Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter. - Protective Clothing: Chemical-resistant coveralls and boots. |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep away from heat and direct sunlight.[4]
-
Store locked up.[2]
-
Segregate from foods and animal feeds.[4]
Emergency Procedures and Disposal
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1][2]
Spill Cleanup Protocol:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. For small spills, use an absorbent material like sand or earth. For large spills, dike the area.[4]
-
Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[1]
-
Clean: Clean the spill area thoroughly with a suitable detergent and water.
-
Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.
Disposal Plan:
-
Dispose of unwanted this compound and its containers in accordance with local, regional, national, and international regulations.[2][5]
-
Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.[2][5]
-
Empty containers should be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for this compound handling.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
